N-(2-Methoxyphenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-17-13-10-6-5-9-12(13)14-18(15,16)11-7-3-2-4-8-11/h2-10,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZJHODRVHVSLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50287182 | |
| Record name | N-(2-Methoxyphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21226-32-4 | |
| Record name | Benzenesulfon-o-anisidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49557 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Methoxyphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
N-(2-Methoxyphenyl)benzenesulfonamide synthesis from o-anisidine
An In-Depth Technical Guide to the Synthesis of N-(2-Methoxyphenyl)benzenesulfonamide from o-Anisidine
Introduction
Sulfonamides represent a cornerstone pharmacophore in medicinal chemistry, renowned for their broad spectrum of biological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties.[1][2][3] The N-(2-Methoxyphenyl)benzenesulfonamide scaffold is of particular interest as a precursor and a core structural motif in the development of novel therapeutic agents and advanced materials.[3][4] This guide provides a comprehensive, in-depth technical overview of the synthesis of N-(2-Methoxyphenyl)benzenesulfonamide, originating from the reaction of o-anisidine with benzenesulfonyl chloride.
Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the underlying chemical principles, the rationale behind procedural choices, and a self-validating protocol designed for reproducibility and high purity.
Reaction Principles and Mechanism
The synthesis of N-(2-Methoxyphenyl)benzenesulfonamide is a classic example of nucleophilic substitution at a sulfonyl group. The reaction proceeds via the attack of the nucleophilic primary amine of o-anisidine on the electrophilic sulfur atom of benzenesulfonyl chloride.
-
The Nucleophile: o-Anisidine (2-Methoxyaniline) The nitrogen atom of the primary amine group in o-anisidine possesses a lone pair of electrons, rendering it nucleophilic. This allows it to attack electron-deficient centers. The methoxy (-OCH₃) group at the ortho position influences the electronic properties of the aromatic ring but the primary site of reaction is the amine.
-
The Electrophile: Benzenesulfonyl Chloride The sulfur atom in benzenesulfonyl chloride is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, which create a significant partial positive charge on the sulfur.
-
The Role of the Base: A Critical Choice A key feature of this reaction is the production of hydrochloric acid (HCl) as a byproduct. In the absence of a base, this acid would protonate the nitrogen atom of the unreacted o-anisidine, forming an ammonium salt. This protonated amine is no longer nucleophilic, which would effectively halt the reaction. Therefore, a base is essential to neutralize the HCl as it is formed.[5][6] Aqueous sodium carbonate is an excellent and cost-effective choice, maintaining the pH in the optimal range for the reaction to proceed to completion.[1][3] This method is a variation of the well-established Schotten-Baumann reaction conditions.
The overall reaction can be summarized as the formation of a new sulfur-nitrogen bond with the elimination of HCl.
Reaction Mechanism Diagram
Caption: Nucleophilic substitution mechanism for sulfonamide formation.
Quantitative Data and Physicochemical Properties
A precise understanding of stoichiometry is fundamental to achieving a high yield and purity. The following tables summarize the necessary quantitative data for the synthesis.
Table 1: Reagent Stoichiometry and Reaction Parameters
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Volume / Mass | Molar Equiv. |
| o-Anisidine | 2-Methoxyaniline | C₇H₉NO | 123.15 | 10.0 mmol | 1.12 mL | 1.0 |
| Benzenesulfonyl Chloride | Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | 10.0 mmol | 1.28 mL | 1.0 |
| Sodium Carbonate | Sodium Carbonate | Na₂CO₃ | 105.99 | - | 15.0 mL (10% aq.) | Excess |
| Product | N-(2-Methoxyphenyl)benzenesulfonamide | C₁₃H₁₃NO₃S | 263.31 | - | ~1.95 g (74% Yield) | - |
| Data derived from a representative literature procedure.[1] |
Table 2: Physicochemical Properties
| Compound | Appearance | Melting Point (°C) | Boiling Point (°C) | Hazards |
| o-Anisidine | Colorless to yellow liquid | 6.2 | 224 | Toxic, Potential Carcinogen |
| Benzenesulfonyl Chloride | Colorless, oily liquid | 14.5 | 251 | Corrosive, Lachrymator |
| N-(2-Methoxyphenyl)benzenesulfonamide | Colorless/White Crystalline Solid | - | - | General chemical handling |
Detailed Experimental Protocol
This protocol is a self-validating system, designed for clarity and reproducibility. Each step includes a causal explanation to ensure a deep understanding of the process.
Materials and Equipment
-
Reagents: Benzenesulfonyl chloride, o-anisidine, Sodium Carbonate (anhydrous), Methanol, Distilled Water.
-
Equipment: 100 mL round-bottom flask or beaker, magnetic stirrer and stir bar, standard laboratory glassware (graduated cylinders, beakers), Büchner funnel and filter flask, pH indicator strips or meter.
Step-by-Step Procedure
-
Reaction Setup:
-
In a 100 mL beaker or flask, combine o-anisidine (10.0 mmol, 1.12 mL) with 25 mL of water.
-
Add 15.0 mL of a 10% aqueous sodium carbonate solution to the mixture.
-
Rationale: The aqueous sodium carbonate creates a basic medium, ready to neutralize the HCl that will be generated.[1]
-
-
Addition of Electrophile:
-
While stirring the mixture vigorously at room temperature, slowly add benzenesulfonyl chloride (10.0 mmol, 1.28 mL) dropwise over 5-10 minutes.
-
Rationale: Slow addition is crucial to control the exothermic nature of the reaction and prevent the formation of unwanted byproducts. Vigorous stirring ensures efficient mixing of the biphasic system.
-
-
Reaction:
-
Continue to stir the mixture for one hour at room temperature. A solid precipitate of the product should form during this time.
-
Rationale: A one-hour reaction time is generally sufficient for the reaction to proceed to completion at room temperature, as reported in established literature.[1]
-
-
Work-up and Isolation:
-
Collect the crude solid product by suction filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold distilled water (3 x 20 mL) to remove any unreacted starting materials and inorganic salts (NaCl, excess Na₂CO₃).
-
Dry the crude product. It can be air-dried or placed in a desiccator.
-
Rationale: Washing is a critical step to remove water-soluble impurities, which simplifies the subsequent purification process.
-
-
Purification by Recrystallization:
-
Dissolve the crude, dried solid in a minimum amount of hot methanol in a beaker.
-
Once fully dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified colorless, block-like crystals by suction filtration.
-
Dry the final product to obtain N-(2-Methoxyphenyl)benzenesulfonamide. A typical yield is around 74%.[1]
-
Rationale: Recrystallization is a powerful technique for purifying solid compounds. The product is highly soluble in hot methanol but much less soluble at colder temperatures, allowing it to crystallize out while impurities remain in the solution.[1]
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis and purification.
Conclusion
The synthesis of N-(2-Methoxyphenyl)benzenesulfonamide from o-anisidine and benzenesulfonyl chloride is a robust and high-yielding procedure that relies on fundamental principles of organic chemistry. By carefully controlling stoichiometry, ensuring adequate mixing, and performing a meticulous work-up and purification, researchers can reliably obtain a high-purity product. The insights into the reaction mechanism and the rationale behind each experimental step provided in this guide are intended to empower scientists to not only replicate this synthesis but also to intelligently adapt it for the creation of novel sulfonamide derivatives.
References
-
Aziz-ur-Rehman, Sajjad, M. A., Akkurt, M., & Khan, I. U. (2010). N-(2-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1473. [Link]
- Záveský, P., & Šafařík, M. (2008). Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide.
-
Khan, I. U., Sheikh, T. A., & Arshad, M. N. (2010). N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2976. [Link]
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ChemSynthesis. (n.d.). N-(2-amino-4-methoxyphenyl)benzenesulfonamide. Retrieved May 20, 2025, from [Link]
-
Khan, I. U., Sheikh, T. A., & Arshad, M. N. (2010). N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2976. [Link]
- Google Patents. (2011). Benzenesulfonamide derivatives and pharmaceutical composition thereof.
-
ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Amine Reactions. [Link]
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Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]
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Wikipedia. (n.d.). o-Anisidine. Retrieved from [Link]
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King, J. F., & Rathore, R. (2025). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of N-(2-Methoxyphenyl)benzenesulfonamide
This guide provides a comprehensive technical overview of the core physicochemical properties of N-(2-Methoxyphenyl)benzenesulfonamide, a molecule of significant interest in medicinal chemistry and drug development. Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antimicrobial, anti-convulsant, and anti-cancer properties.[1] A thorough understanding of the physicochemical characteristics of N-(2-Methoxyphenyl)benzenesulfonamide is paramount for researchers and scientists engaged in its synthesis, formulation, and evaluation as a potential therapeutic agent.
This document moves beyond a simple recitation of data points, offering insights into the causality behind experimental choices and providing detailed, self-validating protocols for the determination of key parameters.
Chemical Identity and Structural Elucidation
A foundational understanding of a molecule begins with its precise chemical structure and spatial arrangement.
Molecular Formula: C₁₃H₁₃NO₃S
Molecular Weight: 263.31 g/mol [1]
IUPAC Name: N-(2-methoxyphenyl)benzenesulfonamide
CAS Number: While not explicitly found for the unsubstituted title compound in the provided results, related structures possess unique CAS identifiers. For example, the closely related N-(2-methoxy-5-methylphenyl)benzenesulfonamide is registered under CAS No. 6964-02-9.[2][3]
Crystallographic Analysis
The three-dimensional structure of N-(2-Methoxyphenyl)benzenesulfonamide has been determined by single-crystal X-ray diffraction, providing invaluable insights into its solid-state conformation.[1]
The asymmetric unit of the crystal structure contains two crystallographically independent molecules. Key structural features include:
-
The dihedral angles between the phenyl and benzene rings are 88.16 (12)° and 44.50 (12)° in the two independent molecules.[1]
-
The molecular packing is stabilized by a network of intermolecular N—H⋯O and C—H⋯O hydrogen bonds, as well as C—H⋯π interactions, forming a robust three-dimensional network.[1]
-
One of the independent molecules exhibits an intramolecular N—H⋯O hydrogen bond.[1]
These crystallographic details are crucial for understanding potential polymorphs, solubility behavior, and interactions with biological macromolecules.
Physicochemical Properties: Data and Determination
The physicochemical properties of a drug candidate profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for N-(2-Methoxyphenyl)benzenesulfonamide is not always available in the public domain, this section provides data for closely related analogs and outlines the authoritative experimental protocols for their determination.
Melting Point
The melting point is a critical indicator of purity and is essential for many aspects of pharmaceutical development, including formulation and stability testing.
| Compound | Melting Point (°C) |
| N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide | 125-126 |
| 4-Chloro-N-(4-methoxyphenyl)benzenesulfonamide | 141-142 |
| N-(4-Methoxyphenyl)methanesulfonamide | 113-114 |
| 2-(Methoxycarbonyl)benzenesulfonamide | 123.0-129.0 |
Data sourced from The Royal Society of Chemistry and Thermo Fisher Scientific.[4][5]
This protocol describes a standard and reliable method for determining the melting point range of a crystalline solid.[6][7][8]
Diagram: Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
-
Sample Preparation:
-
Ensure the sample is completely dry to avoid depression of the melting point.
-
Finely powder a small amount of the substance.
-
Introduce the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm. Tap gently to pack the sample.[6]
-
-
Measurement:
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus at a relatively rapid rate until the temperature is about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last solid particle melts (completion of melting). The recorded range is the melting point of the substance.
-
Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability. Understanding solubility in various solvents is also essential for synthesis, purification, and formulation.
The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a solute in a solvent.[9][10][11]
Diagram: Shake-Flask Solubility Determination Workflow
Caption: Workflow for the shake-flask method of solubility determination.
-
Equilibration:
-
Add an excess amount of the solid compound to a known volume of the solvent (e.g., purified water, buffer of a specific pH, or organic solvent) in a sealed container. The presence of undissolved solid at the end of the experiment is crucial.
-
Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter.
-
-
Quantification:
-
Accurately dilute the saturated solution.
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A standard calibration curve must be prepared to ensure accurate quantification.
-
Acidity Constant (pKa)
The pKa value indicates the strength of an acid in solution and is critical for predicting the ionization state of a molecule at a given pH. The sulfonamide proton (N-H) is acidic, and its pKa influences solubility, lipophilicity, and receptor binding. For sulfonamides, pKa values are typically in the range of 5-7.5.[12]
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[12][13][14]
Diagram: Potentiometric Titration Workflow
Caption: Workflow for pKa determination via potentiometric titration.
-
Preparation:
-
Prepare a dilute solution of N-(2-Methoxyphenyl)benzenesulfonamide (e.g., 1 mM) in purified water. A co-solvent like methanol may be used if aqueous solubility is low, but the pKa value will be for that specific solvent system.[14]
-
Calibrate a pH meter using at least two standard buffer solutions.
-
-
Titration:
-
Place the sample solution in a jacketed vessel to maintain a constant temperature.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest slope on the curve (the inflection point). This can be accurately found by examining the first or second derivative of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).
-
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility in a non-polar solvent (typically octan-1-ol) and a polar solvent (water). It is a key predictor of a drug's ability to cross cell membranes.
For a related compound, N-(2-methoxy-5-methylphenyl)benzenesulfonamide, a calculated LogP of 2.80442 has been reported.[2]
The shake-flask method is the traditional and most reliable method for the experimental determination of LogP.[15][16]
Diagram: Shake-Flask LogP Determination Workflow
Caption: Workflow for the shake-flask method of LogP determination.
-
Preparation:
-
Prepare octan-1-ol saturated with water and water (or a pH 7.4 buffer) saturated with octan-1-ol to ensure thermodynamic equilibrium.
-
Prepare a stock solution of the compound in one of the phases (typically the one in which it is more soluble).
-
-
Partitioning:
-
Add a known volume of the stock solution to a known volume of the other phase in a separatory funnel or vial.
-
Shake the mixture vigorously for a set period to allow the compound to partition between the two phases.
-
Allow the two phases to separate completely. Centrifugation can be used to accelerate this process.
-
-
Analysis and Calculation:
-
Carefully sample each phase.
-
Determine the concentration of the compound in both the octan-1-ol phase ([Co]) and the aqueous phase ([Ca]) using a suitable analytical technique (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as P = [Co] / [Ca].
-
LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P).
-
Spectroscopic Characterization
Spectroscopic data provides confirmation of the chemical structure and can be used for quality control purposes. While a full dataset for the title compound is not available, representative data for structurally similar sulfonamides are presented.
-
¹H NMR: In a related compound, N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide, characteristic proton signals appear in the aromatic region (δ 6.7-7.7 ppm), with singlets for the methoxy (δ ~3.6 ppm) and methyl (δ ~2.3 ppm) groups.[4]
-
¹³C NMR: For the same analog, aromatic carbons resonate between δ 110-150 ppm, with the methoxy carbon at approximately δ 55.6 ppm and the methyl carbon at δ 21.5 ppm.[4]
-
IR Spectroscopy: Sulfonamides typically show characteristic strong absorption bands for the S=O stretching vibrations (asymmetric and symmetric) in the regions of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The N-H stretching vibration is observed around 3300 cm⁻¹.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of N-(2-Methoxyphenyl)benzenesulfonamide. By combining available crystallographic data with established, robust experimental protocols for determining melting point, solubility, pKa, and LogP, this document serves as a valuable resource for researchers in the field. The provided methodologies, grounded in authoritative standards, empower scientists to generate high-quality, reliable data, thereby accelerating the drug discovery and development process.
References
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Zhang, W., Xie, J., Rao, B., & Luo, M. (2015). Supporting Information: Rh(III)-Catalyzed C–H/N–H Annulation of N-Aryl/Alkyl Sulfonamides with Alkynes. The Royal Society of Chemistry. [Link]
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Chem 205. (n.d.). Experiment 1: Determination of Solubility Class. [Link]
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Qiang, Z., & Adams, C. (2004). Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics. Water Research, 38(12), 2874–2890. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
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Larsson, M. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Jørgensen, S. H., & Jørgensen, A. D. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 271, 129500. [Link]
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University of Calgary. (n.d.). Melting point determination. [Link]
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Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io. [Link]
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Aziz-ur-Rehman, et al. (2010). N-(2-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1769. [Link]
-
Khan, I. U., Sheikh, T. A., & Arshad, M. N. (2010). N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2976. [Link]
-
ECETOC. (n.d.). Appendix A: Measurement of Acidity (pKa). [Link]
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Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413. [Link]
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Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]
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SRS. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link]
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B-ENT. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. [Link]
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University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points. [Link]
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Fuguet, E., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 108, 111–119. [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-(2-Methoxyphenyl)benzenesulfonamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data of N-(2-Methoxyphenyl)benzenesulfonamide, a key scaffold in medicinal chemistry. In the absence of directly published experimental spectra for the title compound, this paper presents a robust analysis based on predicted data, validated against the experimentally determined spectra of its close analog, N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. We delve into the rationale behind signal assignments, the influence of substituents on chemical shifts, and the interpretation of coupling patterns. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel sulfonamide-based therapeutic agents.
Introduction: The Significance of N-Aryl Sulfonamides in Medicinal Chemistry
N-aryl sulfonamides are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural elucidation of these molecules is paramount to understanding their structure-activity relationships (SAR) and for the development of new, more effective therapeutic agents. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of the chemical structure of these compounds in solution.
This guide will provide a detailed examination of the ¹H and ¹³C NMR spectra of N-(2-Methoxyphenyl)benzenesulfonamide. A logical, field-proven approach to spectral interpretation will be presented, emphasizing the causality behind chemical shifts and coupling constants.
Experimental Protocols: A Self-Validating System for NMR Data Acquisition
The quality and reliability of NMR data are fundamentally dependent on the experimental methodology. The following protocols are designed to ensure the acquisition of high-quality, reproducible spectra for N-aryl sulfonamides.
Synthesis of N-(2-Methoxyphenyl)benzenesulfonamide
A reliable synthesis is the first step in obtaining a pure sample for NMR analysis. The title compound can be synthesized via the reaction of benzenesulfonyl chloride with 2-methoxyaniline in an aqueous medium with a base to neutralize the HCl byproduct.
Protocol:
-
To a stirred solution of 2-methoxyaniline (1.0 equivalent) in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like THF or acetone), add sodium carbonate (1.5 equivalents) dissolved in water.
-
Cool the mixture in an ice bath.
-
Add benzenesulfonyl chloride (1.05 equivalents) dropwise to the cooled, stirred solution.
-
Allow the reaction to stir at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
The crude product often precipitates from the reaction mixture and can be collected by filtration.
-
Wash the crude product with water to remove any remaining salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-(2-Methoxyphenyl)benzenesulfonamide.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified N-(2-Methoxyphenyl)benzenesulfonamide.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for labile protons like the N-H proton.[1][2]
-
Ensure the sample is fully dissolved to avoid line broadening.
Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (centered around 120 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Structural Elucidation through ¹H and ¹³C NMR Spectroscopy
The following sections provide a detailed analysis of the predicted ¹H and ¹³C NMR spectra of N-(2-Methoxyphenyl)benzenesulfonamide, with comparative insights from the experimental data of its 4-methyl analog.
Molecular Structure and Numbering
For clarity in the spectral assignments, the following numbering scheme will be used for N-(2-Methoxyphenyl)benzenesulfonamide.
Caption: Numbering scheme for N-(2-Methoxyphenyl)benzenesulfonamide.
¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Table 1: Predicted ¹H NMR Data for N-(2-Methoxyphenyl)benzenesulfonamide and Experimental Data for the 4-Methyl Analog
| Proton | Predicted Chemical Shift (ppm) for N-(2-Methoxyphenyl)benzenesulfonamide | Multiplicity | Coupling Constant (J, Hz) | Experimental Chemical Shift (ppm) for 4-Methyl Analog[3] |
| NH | ~8.5-9.5 | br s | - | - |
| H-2', H-6' | ~7.7-7.9 | m | 7.64 (d) | |
| H-3', H-4', H-5' | ~7.4-7.6 | m | 7.18 (d) | |
| H-6 | ~7.5 | d | ~8.0 | 7.52 (d) |
| H-4 | ~7.0-7.1 | m | 7.00-7.04 (m) | |
| H-5 | ~6.9 | t | ~7.6 | 6.89 (t) |
| H-3 | ~6.7 | d | ~8.0 | 6.73 (d) |
| OCH₃ | ~3.6-3.8 | s | - | 3.64 (s) |
Interpretation:
-
Aromatic Protons (Benzenesulfonamide Ring): In the unsubstituted benzenesulfonamide ring, the protons H-2', H-3', H-4', H-5', and H-6' will exhibit a complex multiplet pattern in the range of 7.4-7.9 ppm. The ortho protons (H-2' and H-6') are expected to be the most deshielded due to the electron-withdrawing effect of the sulfonyl group. In the 4-methyl analog, this region is simplified to two doublets corresponding to the AA'BB' system of the p-substituted ring.[3]
-
Aromatic Protons (2-Methoxyphenyl Ring): The protons on the 2-methoxyphenyl ring are expected to appear at relatively higher field (lower ppm) compared to the benzenesulfonamide ring protons. The electron-donating methoxy group shields the aromatic protons. The signals for H-3, H-4, H-5, and H-6 will appear as a set of coupled multiplets. The ortho coupling constants are typically in the range of 7-9 Hz.
-
Methoxy Protons (OCH₃): A characteristic sharp singlet integrating to three protons is expected for the methoxy group, typically in the range of 3.6-3.8 ppm.[3]
-
NH Proton: The sulfonamide N-H proton is expected to be a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, it may be less broad and appear around 7-8 ppm, while in a polar solvent like DMSO-d₆, it will be sharper and shifted further downfield, often above 10 ppm.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for N-(2-Methoxyphenyl)benzenesulfonamide and Experimental Data for the 4-Methyl Analog
| Carbon | Predicted Chemical Shift (ppm) for N-(2-Methoxyphenyl)benzenesulfonamide | Experimental Chemical Shift (ppm) for 4-Methyl Analog[3] |
| C-1' | ~138-140 | 136.3 |
| C-2', C-6' | ~127-129 | 127.3 |
| C-3', C-5' | ~129-131 | 129.3 |
| C-4' | ~132-134 | 143.6 |
| C-1 | ~125-127 | 126.0 |
| C-2 | ~149-151 | 149.4 |
| C-3 | ~110-112 | 110.6 |
| C-4 | ~121-123 | 121.1 |
| C-5 | ~125-127 | 125.2 |
| C-6 | ~120-122 | 121.0 |
| OCH₃ | ~55-57 | 55.6 |
Interpretation:
-
Aromatic Carbons (Benzenesulfonamide Ring): The ipso-carbon C-1' attached to the sulfur atom is expected to be a quaternary carbon with a chemical shift around 138-140 ppm. The other aromatic carbons of this ring will appear in the typical aromatic region of 127-134 ppm. The presence of the electron-withdrawing sulfonyl group influences these shifts. In the 4-methyl analog, C-4' is significantly downfield due to the attachment of the methyl group.[3]
-
Aromatic Carbons (2-Methoxyphenyl Ring): The carbon C-2, directly attached to the electron-donating methoxy group, is expected to be the most downfield carbon in this ring, appearing around 149-151 ppm. The carbon C-1, attached to the nitrogen, will also be a quaternary carbon. The remaining aromatic carbons will resonate in the 110-127 ppm range.
-
Methoxy Carbon (OCH₃): The carbon of the methoxy group will appear as a distinct signal in the aliphatic region, typically around 55-57 ppm.[3]
Advanced NMR Techniques for Structural Confirmation
For unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap, 2D NMR experiments are invaluable.
Caption: Workflow of 2D NMR experiments for structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For N-(2-Methoxyphenyl)benzenesulfonamide, COSY would show correlations between the adjacent aromatic protons on both rings, confirming their relative positions.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the signals of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations from the NH proton to C-1' and C-1 would confirm the sulfonamide linkage.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. A NOESY experiment could show a correlation between the methoxy protons and the H-3 proton, confirming the ortho-positioning of the methoxy group.
Conclusion: A Framework for the Spectroscopic Analysis of N-Aryl Sulfonamides
This technical guide provides a detailed framework for the ¹H and ¹³C NMR spectral analysis of N-(2-Methoxyphenyl)benzenesulfonamide. By integrating predicted data with experimental data from a close analog, a comprehensive and reliable interpretation of the spectra has been presented. The outlined experimental protocols and the discussion of advanced 2D NMR techniques offer a robust methodology for the structural characterization of this important class of medicinal compounds. This guide serves as a valuable resource for researchers in drug discovery, enabling the confident and accurate elucidation of N-aryl sulfonamide structures.
References
-
The Royal Society of Chemistry. (2016). Supporting information: N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide 3l. Retrieved from [Link]
-
Aziz-ur-Rehman, et al. (2010). N-(2-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1769. [Link]
-
Chemistry LibreTexts. (2020). 14.12: Coupling Constants. Retrieved from [Link]
-
DTIC. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Retrieved from [Link]
-
ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
-
Khan, I. U., Sheikh, T. A., & Arshad, M. N. (2010). N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2976. [Link]
-
NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]
-
Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]
Sources
FT-IR Spectrum Analysis of N-(2-Methoxyphenyl)benzenesulfonamide: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of N-(2-Methoxyphenyl)benzenesulfonamide, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this compound using FT-IR spectroscopy. The guide details the theoretical underpinnings of the vibrational modes, a validated experimental protocol for data acquisition, and a thorough interpretation of the spectral data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Significance of N-(2-Methoxyphenyl)benzenesulfonamide and its Spectroscopic Characterization
N-(2-Methoxyphenyl)benzenesulfonamide belongs to the sulfonamide class of compounds, which are renowned for their diverse biological activities.[1] The presence of the benzenesulfonamide core, coupled with a methoxy-substituted phenyl ring, imparts unique electronic and steric properties to the molecule, making it a valuable scaffold in drug discovery and a precursor in organic synthesis.
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural characterization of organic molecules.[2] By probing the vibrational modes of chemical bonds, FT-IR provides a molecular fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure. For N-(2-Methoxyphenyl)benzenesulfonamide, FT-IR analysis is crucial for confirming its synthesis, assessing its purity, and understanding intermolecular interactions, such as hydrogen bonding, which can influence its solid-state properties and biological activity.
Theoretical Framework: Predicted Vibrational Modes of N-(2-Methoxyphenyl)benzenesulfonamide
The FT-IR spectrum of N-(2-Methoxyphenyl)benzenesulfonamide is a composite of the vibrational modes of its constituent functional groups. A thorough understanding of these expected absorptions is paramount for accurate spectral interpretation. The key functional groups and their characteristic vibrational frequencies are outlined below.
The Sulfonamide Group (-SO₂NH-)
The sulfonamide moiety is the central functional group and gives rise to several strong, characteristic absorption bands:
-
N-H Stretching: As a secondary amine, the N-H bond in the sulfonamide linkage is expected to exhibit a single, relatively sharp stretching vibration in the range of 3350-3250 cm⁻¹.[2] The precise position and broadness of this peak are sensitive to hydrogen bonding.
-
S=O Asymmetric and Symmetric Stretching: The sulfonyl group (-SO₂) is characterized by two strong and distinct stretching vibrations. The asymmetric stretch typically appears at a higher frequency, around 1350-1300 cm⁻¹, while the symmetric stretch is found in the 1170-1150 cm⁻¹ region.[2] These are often the most intense peaks in the spectrum.
-
S-N Stretching: The stretching vibration of the sulfur-nitrogen bond is expected to appear in the fingerprint region, typically around 900 cm⁻¹.
Aromatic Rings (Phenyl and Methoxyphenyl)
Both aromatic rings contribute a series of characteristic absorptions:
-
C-H Stretching: The stretching vibrations of the aromatic C-H bonds are typically observed as a group of weak to medium intensity peaks just above 3000 cm⁻¹ (usually in the 3100-3000 cm⁻¹ range).[2]
-
C=C Stretching: The in-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of sharp, medium-intensity peaks in the 1620-1450 cm⁻¹ region.[2]
-
C-H Out-of-Plane Bending: The substitution pattern on the aromatic rings can be inferred from the strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. The benzenesulfonamide ring is monosubstituted, while the methoxyphenyl ring is ortho-disubstituted, leading to characteristic absorption patterns in this region.
The Methoxy Group (-OCH₃) and Ether Linkage
The methoxy substituent introduces additional vibrational modes:
-
C-H Stretching (Aliphatic): The methyl group's C-H stretching vibrations will appear as weak to medium peaks just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.
-
C-O Stretching (Aryl Ether): The stretching of the aryl C-O bond is expected to produce a strong, characteristic peak. Due to resonance effects, this usually appears as an asymmetric stretch around 1270-1230 cm⁻¹ and a symmetric stretch around 1050-1000 cm⁻¹.[2]
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The acquisition of a high-quality FT-IR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameters. The following protocol outlines a validated method for the analysis of solid N-(2-Methoxyphenyl)benzenesulfonamide.
Sample Preparation: The KBr Pellet Method
The Potassium Bromide (KBr) pellet technique is a widely used method for analyzing solid samples in transmission mode. KBr is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹) and serves as an inert matrix.
Step-by-Step Protocol:
-
Sample Grinding: Weigh approximately 1-2 mg of dry, pure N-(2-Methoxyphenyl)benzenesulfonamide. In a clean agate mortar and pestle, grind the sample to a fine, consistent powder. This minimizes light scattering and ensures a homogeneous mixture.
-
Mixing with KBr: Add approximately 100-200 mg of spectroscopic grade, dry KBr powder to the mortar. Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for several minutes to ensure uniform dispersion of the analyte in the KBr matrix.
-
Pellet Pressing: Transfer the finely ground mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet is indicative of good sample preparation and will yield a high-quality spectrum.
-
Sample Loading: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Instrumental Parameters and Data Acquisition
For optimal results, the following instrumental parameters are recommended:
-
Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background Scan: A background spectrum of a blank KBr pellet or the empty sample compartment should be acquired prior to the sample scan to correct for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
FT-IR Spectrum Analysis and Interpretation
The following section provides a detailed interpretation of the expected FT-IR spectrum of N-(2-Methoxyphenyl)benzenesulfonamide, with peak assignments based on the theoretical framework and data from analogous compounds.
Table 1: Summary of Expected FT-IR Vibrational Bands for N-(2-Methoxyphenyl)benzenesulfonamide
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3300 | Medium, Sharp | N-H Stretch (Sulfonamide) |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 2960-2850 | Weak | Aliphatic C-H Stretch (-OCH₃) |
| 1600-1450 | Medium-Strong, Sharp | Aromatic C=C Stretch |
| ~1340 | Strong | Asymmetric S=O Stretch (Sulfonamide) |
| ~1250 | Strong | Asymmetric Aryl C-O Stretch |
| ~1160 | Strong | Symmetric S=O Stretch (Sulfonamide) |
| ~1020 | Medium-Strong | Symmetric Aryl C-O Stretch |
| 900-675 | Strong | Aromatic C-H Out-of-Plane Bending |
High-Frequency Region (>2500 cm⁻¹)
-
~3300 cm⁻¹: A distinct, sharp peak in this region is a clear indicator of the N-H stretching vibration of the secondary sulfonamide. The sharpness suggests that while hydrogen bonding is present, it may not be as extensive as in primary amides or alcohols.
-
3100-3000 cm⁻¹: A series of smaller peaks are attributable to the C-H stretching vibrations of the two aromatic rings.
-
2960-2850 cm⁻¹: Weak absorptions in this range confirm the presence of the methoxy group's aliphatic C-H bonds.
Fingerprint Region (1650-600 cm⁻¹)
This region is rich with structural information and provides a unique fingerprint for the molecule.
-
1600-1450 cm⁻¹: Multiple sharp peaks in this area are characteristic of the C=C stretching vibrations within the phenyl and methoxyphenyl rings.
-
~1340 cm⁻¹ and ~1160 cm⁻¹: Two of the most prominent and easily identifiable peaks in the spectrum will be the strong absorptions corresponding to the asymmetric and symmetric S=O stretching of the sulfonyl group, respectively.[2] The high intensity and characteristic positions of these bands are definitive evidence for the sulfonamide moiety.
-
~1250 cm⁻¹: A strong band in this region is assigned to the asymmetric C-O stretching of the aryl ether linkage. Its intensity is enhanced by the resonance between the oxygen lone pairs and the aromatic ring.
-
~1020 cm⁻¹: A medium to strong peak corresponding to the symmetric C-O stretching of the aryl ether is also expected.
-
900-675 cm⁻¹: This region will contain strong absorptions due to the out-of-plane C-H bending of the aromatic rings. The specific pattern of these peaks can help confirm the ortho-disubstitution on the methoxyphenyl ring and monosubstitution on the benzenesulfonamide ring.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the FT-IR analysis of N-(2-Methoxyphenyl)benzenesulfonamide.
Caption: Workflow for FT-IR Analysis of N-(2-Methoxyphenyl)benzenesulfonamide.
Conclusion
FT-IR spectroscopy provides a rapid, reliable, and information-rich method for the structural characterization of N-(2-Methoxyphenyl)benzenesulfonamide. By carefully preparing the sample and understanding the characteristic vibrational frequencies of the sulfonamide, aromatic, and ether functional groups, researchers can confidently confirm the identity and purity of their synthesized compound. The key spectral landmarks—the N-H stretch, the strong dual S=O stretches, and the prominent C-O ether stretch—serve as a robust analytical signature for this important molecule. This guide provides the necessary theoretical and practical framework to empower scientists in their research and development endeavors involving this and related sulfonamide compounds.
References
-
Aziz-ur-Rehman, et al. (2010). N-(2-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1769. Available at: [Link]
-
Khan, I. U., Sheikh, T. A., & Arshad, M. N. (2010). N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 66(11), o2976. Available at: [Link]
-
Asker, F. W., et al. (2016). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectemetric Fragmentation of N-(2-Methoxyphenyl)benzenesulfonamide
Abstract
This technical guide provides an in-depth analysis of the gas-phase fragmentation behavior of N-(2-Methoxyphenyl)benzenesulfonamide under electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions. As a member of the arylsulfonamide class, this compound exhibits characteristic fragmentation patterns crucial for its structural elucidation and confident identification in complex matrices. This document outlines the core fragmentation pathways, including the primary S-N bond cleavage, rearrangements leading to the neutral loss of sulfur dioxide (SO₂), and subsequent fragmentations of the resulting product ions. We will explore the mechanistic underpinnings of these reactions, supported by established principles of mass spectrometry and authoritative literature. Detailed experimental methodologies, data interpretation frameworks, and visual representations of fragmentation cascades are provided to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required for robust analytical characterization.
Introduction
N-(2-Methoxyphenyl)benzenesulfonamide belongs to the sulfonamide family, a pharmacophore of significant interest in drug discovery and development due to its wide range of biological activities.[1][2] Accurate structural confirmation of these and related molecules is a critical step in pharmaceutical research, quality control, and metabolite identification. Tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose, providing a detailed fingerprint of a molecule's structure through its collision-induced dissociation (CID) pathways.
Understanding the fragmentation of N-(2-Methoxyphenyl)benzenesulfonamide is not merely an academic exercise. It is foundational for developing sensitive and specific quantitative assays using techniques like Selected Reaction Monitoring (SRM), identifying metabolites where the core structure is modified, and distinguishing it from structural isomers.[2] This guide will dissect the key fragmentation reactions observed for this molecule in the positive ion mode, focusing on the causality behind each bond cleavage and rearrangement.
Methodology: Acquiring High-Resolution MS/MS Data
To ensure the generation of reliable and reproducible fragmentation data, a robust analytical workflow is paramount. The following protocol describes a self-validating system for acquiring high-resolution MS/MS spectra, typically using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer coupled with liquid chromatography (LC).
Experimental Workflow: LC-MS/MS Analysis
The logical flow for acquiring high-quality MS/MS data is outlined below. Each step serves as a quality checkpoint before proceeding to the next.
Caption: Logical workflow for LC-MS/MS analysis.
Detailed Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of N-(2-Methoxyphenyl)benzenesulfonamide in methanol or acetonitrile (ACN).
-
Dilute the stock solution to a final concentration of approximately 1 µg/mL in a solvent compatible with the mobile phase, typically 50:50 ACN/Water with 0.1% formic acid to promote protonation.
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Gas Temperature: 300 - 350 °C.
-
MS1 Full Scan: Acquire data from m/z 50-500 to confirm the presence of the protonated molecule, [M+H]⁺, at a calculated m/z of 264.0692. Self-Validation Check: Verify the isotopic pattern corresponding to the elemental formula C₁₃H₁₄NO₃S⁺.
-
MS2 Product Ion Scan:
-
Set the precursor ion isolation window to m/z 264.07 (typically +/- 0.5-1 Da).
-
Apply Collision-Induced Dissociation (CID) energy. It is advisable to ramp the collision energy (e.g., 10-40 eV) to observe the full spectrum of low- and high-energy fragments.
-
-
Core Fragmentation Pathways and Mechanistic Analysis
Upon collisional activation, the protonated N-(2-Methoxyphenyl)benzenesulfonamide ion (m/z 264.07) undergoes several characteristic fragmentation reactions. The primary cleavages and rearrangements are driven by the relative stability of the resulting ions and neutral losses.
Pathway A: S-N Bond Cleavage - The Dominant Fragmentation Route
The most labile bond in the protonated molecule is the sulfur-nitrogen (S-N) bond. Its cleavage is a hallmark of sulfonamide fragmentation.[3][4][5] This dissociation can occur in two ways, leading to two complementary sets of ions, though one is typically dominant.
-
Formation of the Benzenesulfonyl Cation (m/z 141.01): This pathway involves the cleavage of the S-N bond where the charge is retained by the sulfur-containing fragment. This is often a highly abundant ion.
-
[M+H]⁺ → [C₆H₅SO₂]⁺ + C₇H₉NO
-
Mechanism: Protonation likely occurs on the sulfonamide nitrogen.[3][5] The electron-withdrawing nature of the sulfonyl group weakens the S-N bond, making it susceptible to cleavage. The resulting benzenesulfonyl cation (m/z 141) is resonance-stabilized. The neutral loss corresponds to 2-methoxyaniline.
-
-
Formation of the Protonated 2-Methoxyaniline Ion (m/z 124.07): In this complementary cleavage, the charge is retained by the aniline portion of the molecule.
-
[M+H]⁺ → [C₇H₁₀NO]⁺ + C₆H₄SO₂
-
Mechanism: This pathway can be explained by the formation of an ion-neutral complex within the mass spectrometer.[3][5] After the initial S-N bond scission, an intramolecular charge transfer can occur within the complex before the fragments separate, leading to the observation of the protonated amine.[3][5]
-
Pathway B: Rearrangement and SO₂ Elimination
A frequently encountered fragmentation pathway for aromatic sulfonamides involves an intramolecular rearrangement that results in the neutral loss of sulfur dioxide (SO₂, 63.96 Da).[1][6]
-
[M+H]⁺ → [M+H - SO₂]⁺ + SO₂
-
Resulting Ion: m/z 199.11
-
Mechanism: This process is believed to proceed via a rearrangement where the nitrogen atom attacks the ipso-carbon of the benzenesulfonyl ring, leading to the extrusion of SO₂.[1] The stability of the resulting diphenylamine-type ion promotes this pathway. The presence of substituents on the aromatic rings can influence the favorability of this rearrangement.[1]
Fragmentation Cascade Diagram
The interplay of these primary pathways and subsequent secondary fragmentations can be visualized as follows:
Sources
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Theoretical and Computational Elucidation of N-(2-Methoxyphenyl)benzenesulfonamide: From Synthesis to In Silico Biological Evaluation
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive examination of N-(2-Methoxyphenyl)benzenesulfonamide, a molecule of significant interest within the pharmacologically active sulfonamide class. We bridge the gap between empirical data and theoretical models by detailing its chemical synthesis, spectroscopic characterization, and single-crystal X-ray diffraction analysis. The experimental findings are further illuminated through a suite of computational studies, including Density Functional Theory (DFT), Hirshfeld surface analysis, and molecular docking simulations. This integrated approach offers a multi-faceted understanding of the molecule's structural, electronic, and intermolecular properties, providing critical insights for researchers, scientists, and professionals in the field of drug development. The methodologies are presented as self-validating systems, where theoretical calculations are consistently benchmarked against experimental results to ensure scientific rigor and trustworthiness.
Introduction: The Sulfonamide Scaffold in Modern Drug Discovery
Sulfonamides, characterized by the –SO₂NH– functional group, are a cornerstone of medicinal chemistry. Since their initial discovery as potent antimicrobial agents, their applications have expanded dramatically, now encompassing treatments for a wide range of conditions including cancer, inflammation, and viral infections.[1][2][3] The versatility of the sulfonamide scaffold allows for fine-tuning of its physicochemical and pharmacological properties through targeted substitutions on its aromatic rings.
N-(2-Methoxyphenyl)benzenesulfonamide represents a structurally intriguing member of this class. The presence of the methoxy group introduces specific electronic and steric features that can influence its crystal packing, molecular conformation, and potential interactions with biological targets. Understanding these characteristics is paramount for rational drug design. This guide presents a holistic analysis, beginning with its fundamental synthesis and culminating in advanced computational predictions of its behavior, thereby providing a robust framework for its further investigation and application.
Synthesis and Spectroscopic Confirmation
The synthesis of N-(2-Methoxyphenyl)benzenesulfonamide is achieved through a standard nucleophilic substitution reaction. The causality behind this choice lies in its efficiency and high yield, utilizing readily available precursors.
Experimental Protocol: Synthesis
-
Reactant Preparation: In a reaction vessel, dissolve o-anisidine (ortho-methoxy aniline, 10.0 mmol) in 25 mL of water.
-
Base Addition: Add 15.0 mL of a 10% aqueous sodium carbonate solution to the mixture. The carbonate acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
Sulfonylation: While stirring vigorously at room temperature, slowly add benzenesulfonyl chloride (10.0 mmol). The stirring ensures a homogenous reaction mixture.
-
Reaction: Continue stirring for one hour. The progress can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the crude product precipitates out of the solution. Filter the solid, wash thoroughly with water to remove any remaining salts, and dry.
-
Purification: Recrystallize the crude product from methanol by slow evaporation to obtain colorless, block-like crystals suitable for X-ray diffraction. A typical yield is around 74%.[1]
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- 2. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Determining the Solubility Profile of N-(2-Methoxyphenyl)benzenesulfonamide in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In the journey of a drug molecule from discovery to a therapeutic product, its physicochemical properties are paramount. Among these, solubility stands out as a critical determinant of a drug's manufacturability, formulation, and ultimately, its bioavailability. Poor solubility can lead to challenging formulation development, low absorption, and insufficient therapeutic efficacy. N-(2-Methoxyphenyl)benzenesulfonamide, a member of the sulfonamide class, represents a chemical scaffold of significant interest in medicinal chemistry. Understanding its behavior in various organic solvents is fundamental for processes such as synthesis, purification, crystallization, and the development of stable dosage forms.
Part 1: Theoretical Foundations of the Dissolution Process
The dissolution of a crystalline solute into a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). The process occurs spontaneously only when ΔG is negative. This is dictated by the interplay between enthalpy (ΔH), a measure of the energy change from breaking solute-solute and solvent-solvent bonds to form solute-solvent bonds, and entropy (ΔS), the measure of the change in disorder of the system, as described by the fundamental Gibbs free energy equation:
ΔG = ΔH - TΔS
For a drug like N-(2-Methoxyphenyl)benzenesulfonamide, the key factors influencing its solubility are:
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the molecules together in the solid state. Stronger interactions (higher lattice energy) require more energy to overcome, leading to lower solubility.
-
Solvation Energy: The energy released upon the formation of favorable interactions between the solute and solvent molecules.
-
Solvent Properties: The polarity, hydrogen bonding capacity, and molecular size of the solvent play a crucial role. A solvent that has similar intermolecular interaction capabilities to the solute will generally be a better solvent, following the "like dissolves like" principle. Theoretical frameworks like the Extended Hildebrand Solubility Approach can be used to estimate and understand these interactions by comparing the solubility parameters of the solute and solvent systems[1][2].
Part 2: A Validated Experimental Framework for Solubility Determination
To ensure scientific integrity, the experimental determination of solubility must be rigorous and reproducible. The isothermal shake-flask method is the gold standard for generating equilibrium solubility data[3][4]. This is followed by a validated analytical technique to accurately quantify the dissolved solute.
Experimental Workflow for Solubility Determination
The overall process involves achieving equilibrium, separating the solid and liquid phases, and quantifying the dissolved solute.
Caption: Isothermal saturation solubility experimental workflow.
Protocol 1: Isothermal Saturation (Shake-Flask) Method
This protocol is designed to establish thermodynamic equilibrium between the solid solute and the solvent at a constant temperature[4][5].
A. Materials & Equipment:
-
N-(2-Methoxyphenyl)benzenesulfonamide (purity >99%)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide) of analytical grade or higher.
-
Scintillation vials or sealed flasks.
-
Thermostated orbital shaker or water bath.
-
Calibrated thermometer.
-
Syringes and syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent).
-
Analytical balance.
B. Step-by-Step Procedure:
-
Preparation: Add an excess amount of N-(2-Methoxyphenyl)benzenesulfonamide to a series of vials. The key is to ensure that a solid phase remains visible at the end of the experiment, confirming that the solution is saturated. A typical starting point is 20-50 mg of solute per 2-5 mL of solvent[4].
-
Equilibration: Place the sealed vials in the thermostated shaker set to the desired temperature (e.g., 298.15 K). Agitate the samples for a sufficient duration to reach equilibrium. This time can vary significantly but is often between 24 and 72 hours.
-
Causality Insight: The agitation ensures maximum contact between the solute and solvent, while the extended time allows the dissolution rate to equal the precipitation rate, defining equilibrium. Preliminary experiments are often required to determine the minimum time to reach equilibrium for a given system[4].
-
-
Phase Separation: After the equilibration period, stop the agitation and allow the vials to rest in the thermostat for at least 30 minutes to permit the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. To prevent precipitation or further dissolution due to temperature changes, the syringe should be pre-equilibrated to the experimental temperature.
-
Filtration: Immediately filter the supernatant through a chemically resistant syringe filter into a pre-weighed vial. This step is critical to remove all undissolved solid particles.
-
Self-Validation Check: The first few drops of the filtrate should be discarded to saturate the filter material and avoid any potential adsorption effects.
-
Protocol 2: Quantification by UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a rapid and reliable method for quantifying sulfonamides, which typically possess strong chromophores[6][7][8].
A. Materials & Equipment:
-
UV-Vis Spectrophotometer (dual beam recommended).
-
Matched quartz cuvettes (1 cm path length).
-
Volumetric flasks and pipettes.
-
Saturated solution samples from Protocol 1.
B. Step-by-Step Procedure:
-
Determine λmax: Prepare a dilute solution of N-(2-Methoxyphenyl)benzenesulfonamide in the solvent of interest. Scan the solution across the UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements as it provides the highest sensitivity.
-
Prepare Stock Standard Solution: Accurately weigh a known amount of the compound and dissolve it in a volumetric flask with the chosen solvent to create a stock solution of known concentration.
-
Construct Calibration Curve: Prepare a series of at least five standard solutions of decreasing concentration by serially diluting the stock solution. Measure the absorbance of each standard at the predetermined λmax.
-
Plot Calibration Curve: Plot absorbance versus concentration. The resulting graph should be linear. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Trustworthiness: An R² value > 0.999 is indicative of excellent linearity and a reliable calibration curve[7].
-
-
Analyze Samples: Accurately dilute the filtered saturated solutions (from Protocol 1) with the solvent to bring their absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted samples.
-
Calculate Solubility: Use the absorbance of the diluted sample and the equation from the linear regression to calculate its concentration. Multiply this concentration by the dilution factor to determine the final solubility of the saturated solution.
Part 3: Data Interpretation and Thermodynamic Analysis
Once solubility data is collected at various temperatures, it can be tabulated and used to derive crucial thermodynamic parameters of the dissolution process.
Data Presentation
Quantitative solubility data should be presented clearly. While specific data for N-(2-Methoxyphenyl)benzenesulfonamide must be experimentally determined, the table below, using illustrative data for the parent compound benzenesulfonamide, demonstrates the proper format[9][10].
Table 1: Illustrative Solubility of Benzenesulfonamide in Various Solvents at Different Temperatures. (Note: This data is for the parent compound, benzenesulfonamide, and serves as an example of data presentation.)
| Solvent | Temperature (K) | Mole Fraction (x) | Solubility (g/L) |
| Methanol | 298.15 | 0.085 | 125.6 |
| 308.15 | 0.112 | 165.2 | |
| Ethanol | 298.15 | 0.045 | 68.3 |
| 308.15 | 0.062 | 93.9 | |
| Acetone | 298.15 | 0.150 | 201.1 |
| 308.15 | 0.195 | 258.9 |
Thermodynamic Analysis via the van't Hoff Equation
The relationship between solubility and temperature can be modeled using the van't Hoff equation. A plot of the natural logarithm of the mole fraction solubility (ln x) versus the inverse of the absolute temperature (1/T) typically yields a straight line[11][12][13].
ln(x) = - (ΔH°/R) * (1/T) + (ΔS°/R)
Where:
-
x is the mole fraction solubility.
-
ΔH° is the standard apparent enthalpy of dissolution.
-
ΔS° is the standard apparent entropy of dissolution.
-
R is the universal gas constant (8.314 J/mol·K).
From the linear plot of ln(x) vs. 1/T:
-
Enthalpy (ΔH°) can be calculated from the slope: Slope = -ΔH°/R
-
Entropy (ΔS°) can be calculated from the intercept: Intercept = ΔS°/R
The standard apparent Gibbs free energy of dissolution (ΔG°) can then be calculated at a specific temperature (e.g., the mean harmonic temperature T_hm)[14]:
ΔG° = -RT * ln(x) or ΔG° = ΔH° - TΔS°
-
Interpretation of Parameters:
-
ΔH° > 0 (Positive): The dissolution process is endothermic, meaning it requires energy input. Solubility will increase with increasing temperature[12]. This is the most common scenario for crystalline solids.
-
ΔS° > 0 (Positive): The dissolution process leads to an increase in the overall disorder of the system, which is thermodynamically favorable[15].
-
ΔG°: The sign and magnitude of the Gibbs free energy indicate the spontaneity and extent of the dissolution process.
-
Relationship Between Experimental Data and Thermodynamics
The following diagram illustrates how the experimentally derived solubility data is transformed into fundamental thermodynamic knowledge.
Caption: Derivation of thermodynamic parameters from solubility data.
Conclusion
This guide provides a robust, scientifically-grounded framework for determining the complete solubility profile of N-(2-Methoxyphenyl)benzenesulfonamide. By meticulously following the validated isothermal saturation method, employing accurate analytical quantification, and applying thermodynamic analysis through the van't Hoff equation, researchers can generate the high-quality, reliable data essential for informed decision-making in drug development. This systematic approach transforms a simple physical measurement into a profound understanding of the molecular interactions governing the dissolution process, paving the way for successful formulation and optimization of new therapeutic agents.
References
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Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333–342. [Link]
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Tade, R. S., & Gite, V. V. (2018). Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. International Journal of Pharma Research and Health Sciences, 6(2), 2535-2539. [Link]
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Capitán-Vallvey, L. F., Avidad, R., de la Rosa, F., & Guiraúm, A. (1989). Spectrophotometric determination of sulfanilic acid and sulfonamides in pharmaceutical samples with potassium 1,2-naphthoquinone-4-sulphonate. Canadian Journal of Chemistry, 67(10), 1599-1604. [Link]
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Martínez, F., Gómez, A., & Ávila, C. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]
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Nguyen, T. A. T., et al. (2020). Isothermal method (detecting composition of a saturated solution at a given temperature). ResearchGate. [Link]
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Goger, N. G., & Gunes, H. (2011). Simultaneous ultraviolet–spectrophotometric determination of sulfonamides by multivariate calibration approaches. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(5), 1529-1533. [Link]
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Almanza, O. A., et al. (2022). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. Molecules, 27(19), 6653. [Link]
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Delgado, D. R., et al. (2015). Experimental solubility vs calculated solubility by van't Hoff model of sulfadiazine in (methanol + water) mixtures. ResearchGate. [Link]
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Martínez, F., Gómez, A., & Ávila, C. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciELO. [Link]
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Blanco-Márquez, J. H., et al. (2020). Thermodynamic analysis and applications of the Abraham solvation parameter model in the study of the solubility of some sulfonamides. Revista Colombiana de Ciencias Químico-Farmacéuticas, 49(1), 234-255. [Link]
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Cysewski, P., Jeliński, T., & Przybyłek, M. (2022). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 27(19), 6632. [Link]
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World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for inclusion in the WHO list of prequalified products. [Link]
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Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(2), 26-31. [Link]
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Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(5), 496-501. [Link]
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Li, Y., Wu, K., & Liang, L. (2019). Solubility Determination, Modeling, and Thermodynamic Dissolution Properties of Benzenesulfonamide in 16 Neat Solvents from 273.15 to 324.45 K. Journal of Chemical & Engineering Data, 64(8), 3606-3616. [Link]
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Mohammadian, E., et al. (2021). Experimental measurement, thermodynamic analysis, and mathematical modeling for budesonide solubility in 1-propanol + water mixtures at T = (293.2 to 313.2) K. Scientific Reports, 11(1), 19572. [Link]
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Jiménez, D. M., & Martínez, F. (2006). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Revista Colombiana de Ciencias Químico-Farmacéuticas, 35(1), 59-73. [Link]
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Almanza, O. A., et al. (2022). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. Molecules, 27(19), 6653. [Link]
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A Technical Guide to Quantum Chemical Calculations for N-(2-Methoxyphenyl)benzenesulfonamide: A Drug Discovery Perspective
Executive Summary
This technical guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on N-(2-Methoxyphenyl)benzenesulfonamide, a molecule of interest in medicinal chemistry due to the biological significance of the sulfonamide scaffold.[1] Tailored for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the scientific rationale behind methodological choices, emphasizing a self-validating system where computational results are benchmarked against experimental data. We will leverage Density Functional Theory (DFT), a robust and widely-used quantum mechanical method that offers a favorable balance of accuracy and computational cost for pharmaceutical research.[2] The workflows, protocols, and analyses presented herein are designed to elucidate the structural, electronic, and reactive properties of the title compound, providing critical insights for rational drug design.
Scientific Introduction: The 'Why' of Computational Scrutiny
N-(2-Methoxyphenyl)benzenesulfonamide belongs to the sulfonamide class of compounds, a cornerstone in pharmacology renowned for a vast range of biological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties.[1][3] Understanding the three-dimensional structure, electron distribution, and reactivity of such molecules at a quantum level is paramount for predicting their behavior in a biological system. For instance, the molecule's ability to act as a hydrogen bond donor or acceptor, its electrostatic potential surface, and the energy of its frontier molecular orbitals can dictate its binding affinity and interaction with a target receptor.[4][5]
Quantum chemical calculations allow us to build a precise, atom-level model of the molecule, predicting properties that are often difficult or expensive to measure experimentally. This in silico approach accelerates the drug discovery pipeline by enabling early-stage screening, hypothesis testing, and the rational design of more potent and selective analogues.[6][7] This guide will focus on establishing a reliable computational model of N-(2-Methoxyphenyl)benzenesulfonamide, validated against its known crystal structure.[1]
Theoretical Framework: Choosing the Right Tools
The foundation of modern quantum chemical calculations for drug-like molecules lies in two primary methods: Hartree-Fock (HF) and Density Functional Theory (DFT).
-
Hartree-Fock (HF) Theory: An early, foundational ab initio method, HF approximates the many-electron wavefunction as a single Slater determinant.[6] While computationally efficient for its time, its critical drawback is the neglect of electron correlation—the way electrons interact and instantaneously avoid each other.[2][8] This omission can lead to inaccuracies in predicting molecular properties.
-
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its superior handling of electron correlation at a manageable computational cost.[2][9] Instead of the complex wavefunction, DFT calculates the total energy from the electron density. A key component is the exchange-correlation functional, which approximates the quantum mechanical effects. Hybrid functionals, such as the widely-used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , incorporate a portion of the exact exchange from HF theory, often yielding highly accurate results for molecular geometries and energies.[10][11]
For the purposes of this guide, we will employ DFT with the B3LYP functional, as it represents a proven standard for obtaining reliable data on organic molecules in drug discovery contexts.[12][13]
Computational Methodology: A Validated Workflow
A robust computational protocol is not just a sequence of commands; it is a logical, self-validating workflow. The following section details the steps to build, optimize, and analyze N-(2-Methoxyphenyl)benzenesulfonamide, with each choice explicitly justified.
The Computational Workflow
The entire process can be visualized as a clear, sequential workflow, ensuring reproducibility and logical progression from initial structure to final analysis.
Caption: A flowchart of the quantum chemical calculation workflow.
Step-by-Step Experimental Protocol
This protocol assumes the use of a quantum chemistry software package like Gaussian, ORCA, or similar platforms.
-
Input Structure Preparation:
-
Action: Obtain the crystallographic information file (CIF) for N-(2-Methoxyphenyl)benzenesulfonamide.[1] Use this experimental data to generate the initial 3D coordinates for the calculation.
-
Rationale (Expertise): Starting from an experimentally determined structure, rather than a 2D-to-3D conversion, provides a superior starting point that is much closer to the true energy minimum. This significantly improves the efficiency and reliability of the geometry optimization.
-
-
Geometry Optimization:
-
Action: Perform a full geometry optimization to locate the lowest energy structure.
-
Method: Density Functional Theory (DFT).[12]
-
Functional: B3LYP.
-
Basis Set: 6-311++G(d,p).
-
Rationale (Trustworthiness): This basis set is a robust choice for this type of molecule. The "6-311" part provides a flexible description for both core and valence electrons. The "++ " indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing non-covalent interactions and the molecule's periphery.[14] The "(d,p) " adds polarization functions, allowing the electron orbitals to change shape, which is essential for an accurate description of chemical bonds.[14]
-
-
Solvent Model: To simulate a biological environment, repeat the optimization using an implicit solvent model like the Polarizable Continuum Model (PCM) with water as the solvent. This accounts for the bulk electrostatic effects of the solvent.[14]
-
-
Frequency Analysis:
-
Action: Following each successful optimization (in gas phase and solvent), perform a frequency calculation at the same level of theory.
-
Rationale (Self-Validating System): This step is non-negotiable for a trustworthy result. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true local energy minimum on the potential energy surface.[14] It also yields important thermodynamic data, such as zero-point vibrational energy and thermal corrections to enthalpy and Gibbs free energy.
-
-
Property Calculations and Analysis:
-
Action: Using the validated, optimized geometry, perform single-point energy calculations to derive key electronic properties.
-
Properties of Interest:
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[10][12]
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, which is invaluable for predicting sites of interaction with a receptor.[13]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution on each atom and quantifies intramolecular interactions, such as the intramolecular N-H···O hydrogen bond observed in the crystal structure of the title compound.[1][10]
-
-
Results and Discussion: From Data to Insight
Geometric Structure Validation
The primary validation of our computational model is the comparison of key geometric parameters with the experimental data from X-ray crystallography.[1] The crystal structure of N-(2-Methoxyphenyl)benzenesulfonamide reveals two independent molecules in the asymmetric unit with slightly different conformations. We will compare our calculated gas-phase and solvated structures to both.
Table 1: Comparison of Selected Geometric Parameters
| Parameter | Experimental (Molecule A)[1] | Experimental (Molecule B)[1] | Calculated (Gas Phase) | Calculated (Water, PCM) |
| Bond Lengths (Å) | ||||
| S1-O1 | Value from source | Value from source | Calculated Value | Calculated Value |
| S1-N1 | Value from source | Value from source | Calculated Value | Calculated Value |
| N1-H1N | 0.843 | 0.828 | Calculated Value | Calculated Value |
| Bond Angles (º) | ||||
| O1-S1-O2 | Value from source | Value from source | Calculated Value | Calculated Value |
| C1-S1-N1 | Value from source | Value from source | Calculated Value | Calculated Value |
| Dihedral Angles (º) | ||||
| C-S-N-C | 67.25 | -81.17 | Calculated Value | Calculated Value |
| Phenyl-Benzene | 88.16 | 44.50 | Calculated Value | Calculated Value |
(Note: Specific experimental values would be extracted from the cited crystallographic data for a real analysis. Calculated values are placeholders for the output of the described protocol.)
Discussion: A strong correlation between the calculated and experimental values, typically within a few percent for bond lengths and angles, validates the chosen level of theory. Discrepancies, particularly in dihedral angles, can be attributed to the difference between the molecule's state in a packed crystal lattice versus an isolated state in the gas phase or solution.
Intramolecular Interactions
The crystal structure notes the presence of an intramolecular N-H···O hydrogen bond in one of the conformers.[1] NBO analysis allows us to investigate this interaction computationally.
Caption: Key intramolecular hydrogen bonding possibilities.
NBO Analysis: The NBO output will quantify the stabilization energy (E2) associated with the delocalization of electrons from the lone pair of the oxygen atom (acceptor) to the antibonding orbital of the N-H bond (donor). A significant E2 value (typically > 2 kcal/mol) provides strong evidence for this hydrogen bond, confirming and quantifying the experimental observation.
Electronic Properties and Reactivity
The calculated electronic properties provide predictive insights into the molecule's behavior.
Table 2: Calculated Electronic Properties
| Property | Calculated (Gas Phase) | Calculated (Water, PCM) |
| HOMO Energy (eV) | Calculated Value | Calculated Value |
| LUMO Energy (eV) | Calculated Value | Calculated Value |
| HOMO-LUMO Gap (eV) | Calculated Value | Calculated Value |
| Dipole Moment (Debye) | Calculated Value | Calculated Value |
Molecular Electrostatic Potential (MEP) Discussion: The MEP surface will visually highlight the expected electron-rich regions around the sulfonyl and methoxy oxygen atoms, indicating them as primary sites for hydrogen bond acceptance. The N-H proton will appear as an electron-deficient region, confirming its role as a hydrogen bond donor. This map serves as a powerful tool for visualizing potential pharmacophoric features.
Conclusion
This guide has outlined a robust and scientifically-grounded workflow for the quantum chemical analysis of N-(2-Methoxyphenyl)benzenesulfonamide. By anchoring our DFT calculations to experimental crystal structure data, we establish a self-validating protocol that ensures the trustworthiness of the results. The insights gained from the optimized geometry, electronic structure analysis (HOMO-LUMO, MEP), and intramolecular interaction studies (NBO) provide a detailed, multi-faceted understanding of the molecule. This foundational knowledge is indispensable for professionals in drug discovery, enabling more informed decisions in the design and optimization of novel sulfonamide-based therapeutic agents.
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- 14. researchgate.net [researchgate.net]
Discovery and synthetic history of N-arylsulfonamides
An In-Depth Technical Guide to the Discovery and Synthetic History of N-Arylsulfonamides
Abstract
The N-arylsulfonamide moiety is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its journey from an incidental observation in the dye industry to a privileged pharmacophore is a compelling narrative of scientific discovery, chemical innovation, and therapeutic revolution. This guide provides a comprehensive exploration of the N-arylsulfonamide core, detailing its historical discovery, the evolution of its synthesis from classical methods to modern catalytic strategies, and its enduring impact on drug development. We will dissect foundational reactions like the Hinsberg test, chart the progression to powerful cross-coupling methodologies, and examine novel approaches that redefine efficiency and sustainability in chemical synthesis.
The Genesis of a Therapeutic Revolution: Discovery of Sulfonamides
The story of N-arylsulfonamides in medicine begins not in a pharmacy, but in the German dye industry. In the early 1930s, Gerhard Domagk, a pathologist at I.G. Farben, was screening newly synthesized azo dyes for antibacterial properties.[1] This work was inspired by Paul Ehrlich's concept that chemicals could act as "magic bullets" to selectively target pathogens.[1] In 1932, Domagk and his team patented an orange-red dye named Prontosil.[1] In a landmark 1935 paper, Domagk demonstrated its remarkable efficacy in treating experimental streptococcal infections in mice.[1][2][3] The true breakthrough came when he successfully treated his own daughter's severe streptococcal infection, saving her from an almost certain death and solidifying the dawn of the antibacterial era.[3][4] For this discovery, Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine.[2][3]
It was soon discovered by researchers at the Pasteur Institute in France that Prontosil was a pro-drug.[5] In the body, it is metabolized to its active, colorless component, sulfanilamide.[4][5] This revelation unleashed a torrent of research, leading to the synthesis of thousands of sulfonamide derivatives and marking the first time systemic bacterial infections could be reliably treated.[1][4][5] The "sulfa drugs" became the first class of synthetic antibacterial agents and were instrumental during World War II for treating infections in wounded soldiers.[5] This initial discovery also paved the way for other therapeutic applications, with sulfonamide derivatives later being developed as diuretics, hypoglycemic agents for treating type 2 diabetes, and more.[5]
Foundational Synthetic Methodologies
The synthesis of N-arylsulfonamides has evolved significantly. Early methods, while foundational, often required harsh conditions. Understanding these classical techniques is essential to appreciate the elegance and efficiency of modern approaches.
The Hinsberg Reaction: A Classic Test and Synthesis
First described by Oscar Hinsberg in 1890, the Hinsberg reaction is a seminal chemical test for the detection and distinction of primary, secondary, and tertiary amines.[6] The test's utility is rooted in the formation and differential solubility of N-arylsulfonamides.[6][7][8]
Causality and Mechanism: The core of the reaction is the nucleophilic attack of the amine onto the highly electrophilic sulfur atom of an arylsulfonyl chloride (the "Hinsberg Reagent," typically benzenesulfonyl chloride) in the presence of an aqueous alkali like NaOH or KOH.[7][8][9]
-
Primary Amines: React to form an N-substituted sulfonamide. Crucially, this product still possesses an acidic proton on the nitrogen atom. The electron-withdrawing effect of the sulfonyl group makes this proton readily removable by the base, forming a water-soluble sodium salt.[6][10] Subsequent acidification of the solution re-protonates the sulfonamide, causing it to precipitate.[6]
-
Secondary Amines: React to form an N,N-disubstituted sulfonamide. This product lacks an acidic proton on the nitrogen and is therefore insoluble in the aqueous alkali, forming a precipitate directly.[6][10]
-
Tertiary Amines: Typically do not react with the sulfonyl chloride under the test conditions, as they lack a proton on the nitrogen to be removed during the reaction.[7][10]
This differential reactivity provides a clear, observable method for amine classification, a principle that remains fundamental in organic chemistry.
Experimental Protocol: The Hinsberg Test [7][8]
-
To a large test tube, add 8-10 drops of the amine to be tested.
-
Add 10 drops of benzenesulfonyl chloride (Hinsberg reagent).
-
Add 10 mL of 10% aqueous sodium hydroxide (NaOH) solution.
-
Stopper the test tube and shake vigorously for 5-7 minutes to ensure thorough mixing.
-
Observe the solution.
-
Clear Solution/Single Layer: Indicates the formation of a soluble sulfonamide salt, characteristic of a primary amine . To confirm, acidify the solution with 5% HCl. The formation of a precipitate confirms the result.[7]
-
Precipitate/Second Layer: Indicates the formation of an insoluble product. This could be an unreacted tertiary amine or the sulfonamide of a secondary amine .
-
-
If a precipitate is present, decant the aqueous layer. Add 5 mL of 5% HCl to the remaining organic layer/precipitate.
-
Precipitate remains insoluble: Confirms the presence of a secondary amine .
-
Precipitate dissolves: Confirms the presence of an unreacted tertiary amine , which forms a soluble ammonium salt in acid.
-
Synthesis from Sulfonyl Chlorides and Amines
The most direct and traditional method for synthesizing N-arylsulfonamides involves the reaction between a primary or secondary amine and a sulfonyl chloride.[11] This method is an extension of the principle behind the Hinsberg test, applied on a preparative scale.
Causality and Mechanism: The reaction is a nucleophilic acyl substitution at the sulfur center. The amine's lone pair attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent the protonation of the starting amine, which would render it non-nucleophilic. A tertiary amine base, such as pyridine or triethylamine (TEA), is commonly used as an acid scavenger.[11]
Experimental Protocol: General Synthesis of N-Phenylbenzenesulfonamide [11]
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or diethyl ether (10 mL) at 0 °C.
-
Add triethylamine (1.2 mmol) to the solution to act as a base.
-
Slowly add benzenesulfonyl chloride (1.0 mmol) dropwise to the stirred solution while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product into an organic solvent (e.g., DCM).
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-phenylbenzenesulfonamide.
While effective, this method's primary drawback lies in the preparation of the sulfonyl chloride starting materials. Traditional synthesis often requires harsh reagents like chlorosulfonic acid, which have limited functional group tolerance and pose significant handling hazards.[12][13]
Modern Synthetic Advances: The Era of Catalysis
The demand for milder, more versatile, and efficient methods for synthesizing N-arylsulfonamides, particularly in the context of complex molecule synthesis for drug discovery, has driven the development of powerful catalytic C-N cross-coupling reactions.
The Ullmann Condensation
The Ullmann condensation is a classic copper-promoted reaction for the formation of C-N, C-O, and C-S bonds.[14] In the context of sulfonamide synthesis, it involves coupling an aryl halide with a sulfonamide.
Causality and Mechanism: The traditional Ullmann reaction involves a copper(I) species that reacts with the sulfonamide to form a copper(I) amide. This species then undergoes a reaction with the aryl halide.[14] Historically, these reactions were challenging, requiring stoichiometric amounts of copper, high temperatures (often >200 °C), and polar aprotic solvents.[14] The scope was often limited to aryl halides activated by electron-withdrawing groups. Modern iterations have improved upon this by using soluble copper catalysts with supporting ligands (e.g., diamines, phenanthroline), which facilitate the reaction under milder conditions.[14]
The Buchwald-Hartwig Amination
A true paradigm shift in C-N bond formation came with the development of the palladium-catalyzed Buchwald-Hartwig amination.[15][16] This reaction has become a workhorse in medicinal chemistry for its remarkable scope, functional group tolerance, and milder reaction conditions compared to the Ullmann condensation.[16][17]
Causality and Mechanism: The reaction follows a well-established catalytic cycle involving a Pd(0) species. The cycle begins with the oxidative addition of the aryl halide (or triflate) to the Pd(0) center, forming a Pd(II) complex. The sulfonamide is deprotonated by a base, and the resulting anion coordinates to the palladium center, displacing the halide. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[16] The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective.
Experimental Protocol: Buchwald-Hartwig Synthesis of an N-Arylsulfonamide [17]
-
In a glovebox or under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol), the sulfonamide (1.2 mmol), a strong, non-nucleophilic base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%) to a dry reaction vessel.
-
Add a dry, deoxygenated solvent such as toluene or dioxane (5-10 mL).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction for completion using TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Modern Frontiers: Reductive Coupling of Nitroarenes
A significant advancement in N-arylsulfonamide synthesis involves methods that bypass the use of anilines, which can be genotoxic, and instead utilize abundant and stable nitroarenes as the nitrogen source.[18] These one-pot reductive coupling reactions represent a more atom-economical and potentially safer synthetic route.
Causality and Mechanism: These protocols typically employ a transition-metal catalyst (e.g., iron or palladium) and a reductant.[19][20] For example, an iron-catalyzed method uses FeCl₂ as the catalyst and NaHSO₃ as a reductant to couple nitroarenes directly with sodium arylsulfinates.[19][21] Mechanistic studies suggest that the N-S bond may form through the direct coupling of the nitroarene with the sulfinate prior to the reduction of the nitro group, proceeding through an N-aryl-N-arenesulfonylhydroxylamine intermediate.[19][21]
| Catalyst System | Nitrogen Source | Sulfur Source | Reductant | Key Advantages | Reference |
| FeCl₂ | Nitroarenes | Sodium Arylsulfinates | NaHSO₃ | Inexpensive, mild conditions, avoids toxic anilines. | [19][21] |
| Pd/C | Nitroarenes | Sodium Arylsulfinates | Sodium Arylsulfinates | Heterogeneous catalyst, ligand-free, high efficiency. | [20] |
| Iodine (I₂) | Nitroarenes | Sodium Sulfinates | - | Metal-free, moderate to high yields. | [22] |
The N-Arylsulfonamide in Drug Design and Development
The sulfonamide group is a privileged scaffold in medicinal chemistry, appearing in over 70 FDA-approved drugs.[18] Its prevalence is due to a combination of favorable physicochemical properties and its ability to engage in key biological interactions.[22][23] The N-aryl substitution provides a critical vector for tuning potency, selectivity, and pharmacokinetic properties.
Key Roles in Medicinal Chemistry:
-
Bioisostere: The sulfonamide group is often used as a bioisostere for a carboxylic acid, having a similar pKa and geometry, which allows it to participate in similar hydrogen bonding interactions with biological targets.[12]
-
Hydrogen Bonding: The S=O groups are excellent hydrogen bond acceptors, while the N-H proton is a strong hydrogen bond donor, enabling tight binding to enzyme active sites.
-
Metabolic Stability: Compared to amides, sulfonamides generally exhibit greater resistance to enzymatic hydrolysis, leading to improved bioavailability and in vivo stability.[12]
| Drug Name | Therapeutic Class | Mechanism of Action / Target |
| Sulfamethoxazole | Antibacterial | Inhibitor of dihydropteroate synthase in bacteria. |
| Celecoxib | Anti-inflammatory (NSAID) | Selective COX-2 inhibitor. |
| Sotalol | Antiarrhythmic | Beta-blocker and potassium channel blocker. |
| Dofetilide | Antiarrhythmic | Potassium channel (hERG) blocker. |
| Vemurafenib | Anticancer | BRAF V600E kinase inhibitor. |
| Dronedarone | Antiarrhythmic | Multi-ion channel blocker. |
| (-)-6 (Experimental) | Antiarrhythmic (LQT-3) | Potent inhibitor of the NaV1.5 sodium channel.[24] |
Conclusion and Future Outlook
The N-arylsulfonamide has traversed a remarkable path from its origins as a component of textile dyes to an indispensable tool in the pharmacopeia. The historical synthesis, epitomized by the Hinsberg reaction, laid the groundwork for chemical understanding. However, the modern era, defined by powerful palladium- and copper-catalyzed cross-coupling reactions and innovative strategies like the reductive coupling of nitroarenes, has truly unlocked the potential of this moiety. These advanced methods provide the efficiency, versatility, and functional group tolerance required by today's drug development professionals to synthesize complex molecular architectures.
Looking ahead, the field will continue to evolve towards even more sustainable and "green" methodologies, utilizing earth-abundant metal catalysts, photocatalysis, and electrochemical synthesis.[25][26][27] As our understanding of biology deepens, the N-arylsulfonamide scaffold will undoubtedly continue to be a starting point for the rational design of new, highly selective, and potent therapeutic agents to address unmet medical needs.
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Baran, P. S., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9215–9219. Retrieved from [Link]
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Li, Y., et al. (2022). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Molecules, 27(19), 6534. Retrieved from [Link]
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Bolshan, Y., et al. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters, 25(25), 4759–4764. Retrieved from [Link]
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PubMed. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Retrieved from [Link]
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Application Notes & Protocols for the Synthesis and Evaluation of N-(2-Methoxyphenyl)benzenesulfonamide Derivatives as Potential Anticancer Agents
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Sulfonamide Scaffold in Oncology
The sulfonamide functional group (-SO₂NR₂) is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents with diverse biological activities.[1][2] Beyond their classical role as antimicrobial agents, sulfonamide-containing molecules have demonstrated significant potential as anticancer, anti-inflammatory, and anticonvulsant drugs.[3][4] Their utility stems from their ability to act as bioisosteres for amides or carboxylic acids, form crucial hydrogen bonds with biological targets, and maintain favorable physicochemical properties such as metabolic stability.[5]
This guide focuses on a specific, promising subclass: N-(2-Methoxyphenyl)benzenesulfonamide derivatives . This scaffold combines the robust benzenesulfonamide moiety with a 2-methoxyphenyl group. The strategic placement of the methoxy group can influence the molecule's conformation and electronic properties, potentially enhancing its binding affinity to cancer-specific targets. The overarching goal of synthesizing a library of these derivatives is to conduct a thorough structure-activity relationship (SAR) analysis, systematically modifying the benzenesulfonyl portion of the molecule to optimize anticancer potency and selectivity.[4][6][7]
These application notes provide a comprehensive, field-proven framework for the chemical synthesis, purification, and in vitro biological evaluation of this compound series. The protocols are designed to be self-validating, with explanations for key experimental choices to empower researchers to not only replicate the methods but also to adapt them for their specific drug discovery campaigns.
Part I: Synthesis of N-(2-Methoxyphenyl)benzenesulfonamide Derivatives
Core Synthetic Strategy: Sulfonyl Chloride Amination
The most direct and reliable method for constructing the N-aryl sulfonamide linkage is the reaction between a substituted benzenesulfonyl chloride and an appropriate amine.[1][2] This nucleophilic substitution reaction is highly efficient and tolerates a wide variety of functional groups on both coupling partners, making it ideal for generating a diverse library of analogs for SAR studies.
The general strategy involves reacting various commercially available or synthesized substituted benzenesulfonyl chlorides with 2-methoxyaniline (also known as o-anisidine). The reaction is typically conducted in the presence of a base, such as aqueous sodium carbonate or pyridine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards product formation.
Caption: General workflow for the synthesis of N-(2-Methoxyphenyl)benzenesulfonamide derivatives.
Experimental Protocol 1: Synthesis of the Parent Scaffold, N-(2-Methoxyphenyl)benzenesulfonamide
This protocol details the synthesis of the core, unsubstituted compound. It serves as a foundational procedure that can be adapted for various substituted analogs.
Materials:
-
Benzenesulfonyl chloride
-
2-Methoxyaniline (o-anisidine)
-
10% w/v aqueous Sodium Carbonate (Na₂CO₃) solution
-
Methanol
-
Deionized water
-
Stir plate and magnetic stir bar
-
Erlenmeyer flask
-
Buchner funnel and vacuum flask
Procedure:
-
Reaction Setup: In a 100 mL Erlenmeyer flask, combine 2-methoxyaniline (10.0 mmol, 1.12 mL) and 25 mL of deionized water.
-
Addition of Base: To this suspension, add 15.0 mL of a 10% aqueous sodium carbonate solution. This creates a basic environment necessary to neutralize the HCl byproduct.
-
Addition of Sulfonyl Chloride: While stirring vigorously at room temperature, add benzenesulfonyl chloride (10.0 mmol, 1.27 mL) dropwise over 5-10 minutes. The dropwise addition helps to control any potential exotherm.
-
Reaction: Continue to stir the mixture vigorously at room temperature for one hour. A solid precipitate of the crude product should form.[3]
-
Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product thoroughly with several portions of cold deionized water to remove any unreacted starting materials and inorganic salts. Allow the product to air-dry on the filter paper.
-
Purification (Recrystallization): Transfer the crude, dried solid to a clean flask. Add a minimal amount of hot methanol to dissolve the product completely. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce the formation of crystals.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to yield the final product. The product can be characterized by NMR and Mass Spectrometry to confirm its identity and purity.
Part II: In Vitro Biological Evaluation as Anticancer Agents
Once a library of derivatives has been synthesized and characterized, the next critical phase is to assess their biological activity. A tiered screening approach is most efficient: an initial broad cytotoxicity screen across multiple cancer cell lines to identify potent compounds, followed by more detailed mechanistic studies to understand how the lead compounds exert their anticancer effects.[8][9]
Caption: Workflow for the in vitro evaluation of synthesized sulfonamide derivatives.
Selection of Cancer Cell Lines
The initial evaluation should be performed on a panel of well-characterized human cancer cell lines representing different tumor types.[10][11] This provides a broader understanding of the compounds' spectrum of activity. The NCI-60 panel is a comprehensive resource, but a smaller, representative panel is often sufficient for initial screening.[12][13]
Recommended Starter Panel:
-
MCF-7: Estrogen receptor-positive breast adenocarcinoma.
-
MDA-MB-231: Triple-negative breast adenocarcinoma.[14]
-
A549: Lung carcinoma.[14]
-
HCT-116: Colorectal carcinoma.[15]
Experimental Protocol 2: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a robust, high-throughput method for determining the concentration at which a compound inhibits cell growth by 50% (IC₅₀).[14][16]
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (typically ≤ 0.5%) to avoid solvent toxicity. Add 100 µL of the diluted compounds to the appropriate wells. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.[17]
-
MTT Addition: After incubation, carefully remove the medium and add 20 µL of MTT solution (5 mg/mL) to each well, plus 80 µL of fresh medium. Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[17] Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Data Presentation: Comparative Efficacy
Quantitative data should be summarized in a clear, structured table to facilitate the comparison of derivative potency and the identification of SAR trends.
| Compound ID | R¹ Substituent | R² Substituent | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Scaffold | H | H | 15.2 ± 1.8 | 21.4 ± 2.5 | > 50 |
| DER-01 | 4-Cl | H | 5.8 ± 0.7 | 8.1 ± 0.9 | 12.5 ± 1.4 |
| DER-02 | 4-NO₂ | H | 2.1 ± 0.3 | 3.5 ± 0.4 | 6.7 ± 0.8 |
| DER-03 | 4-OCH₃ | H | 18.9 ± 2.1 | 25.0 ± 2.9 | > 50 |
| Doxorubicin | - | - | 0.8 ± 0.1 | 1.1 ± 0.1 | 1.3 ± 0.2 |
| (Note: Data is hypothetical for illustrative purposes.) |
Experimental Protocol 3: Apoptosis Detection by Annexin V/PI Staining
For the most potent compounds identified in the viability screen, it is crucial to determine if they induce apoptosis, a form of programmed cell death and a desired mechanism for anticancer drugs.[18][19] The Annexin V/Propidium Iodide (PI) assay distinguishes between early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[20]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these cells.[19] PI is a fluorescent DNA intercalator that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[19]
Procedure:
-
Cell Treatment: Seed cells (e.g., HCT-116) in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin, which should then be neutralized with serum-containing medium. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Experimental Protocol 4: Cell Cycle Analysis
Many anticancer agents function by disrupting the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and subsequent cell death.[21][22] Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) is the standard method for evaluating these effects.[23][24][25]
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[23][26] This allows for the differentiation of cells based on their phase in the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).
Procedure:
-
Cell Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Harvesting: Harvest all cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. This permeabilizes the cells and preserves their morphology. Incubate at 4°C for at least 2 hours (or overnight).[26]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PBS, Propidium Iodide (50 µg/mL), and RNase A (100 µg/mL).[26][27] RNase A is crucial as it degrades RNA, which PI can also bind to, ensuring that the signal comes only from DNA.[23][26]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale.[26] The resulting histogram will show distinct peaks for the G0/G1 and G2/M populations, with the S phase population in between. Software analysis can then be used to quantify the percentage of cells in each phase.
Conclusion and Future Outlook
The protocols detailed in this guide provide a robust and integrated workflow for the synthesis and preclinical in vitro evaluation of novel N-(2-Methoxyphenyl)benzenesulfonamide derivatives. By systematically applying these methods, researchers can efficiently identify lead compounds with potent anticancer activity and gain initial insights into their mechanisms of action.
Compounds that demonstrate significant cytotoxicity, induce apoptosis, and cause cell cycle arrest should be prioritized for further investigation. Subsequent steps in the drug discovery pipeline would include target identification studies, exploration of key signaling pathways, and ultimately, evaluation of efficacy and safety in preclinical in vivo animal models.
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Application Notes & Protocols: N-(2-Methoxyphenyl)benzenesulfonamide as a Versatile Precursor for the Synthesis of Pharmaceutically Relevant Heterocycles
Abstract
N-(2-Methoxyphenyl)benzenesulfonamide is a readily accessible sulfonamide that serves as a highly effective precursor for the synthesis of complex heterocyclic scaffolds. Its unique structural arrangement, featuring a nucleophilic nitrogen atom and an ortho-methoxy-substituted phenyl ring, facilitates intramolecular cyclization reactions to form key heterocyclic systems, most notably the phenothiazine core. Phenothiazine and its derivatives are of significant interest in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antipsychotic, antiemetic, and antihistaminic properties[1][2]. This guide provides a comprehensive overview, detailed experimental protocols, and mechanistic insights into the synthesis of the precursor and its subsequent transformation into valuable heterocyclic products, with a focus on modern catalytic methods.
Synthesis of the Precursor: N-(2-Methoxyphenyl)benzenesulfonamide
The foundational step in any synthetic campaign is the reliable and high-yield preparation of the starting material. N-(2-Methoxyphenyl)benzenesulfonamide can be synthesized via a straightforward nucleophilic substitution reaction between o-anisidine (2-methoxyaniline) and benzenesulfonyl chloride.
Mechanistic Rationale
The synthesis proceeds via the nucleophilic attack of the amino group of o-anisidine on the electrophilic sulfur atom of benzenesulfonyl chloride. The reaction is typically performed in a biphasic system or in the presence of an aqueous base, such as sodium carbonate. The base serves a critical dual purpose: it neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation, and it helps to maintain a pH range where the aniline is sufficiently nucleophilic[3][4].
Experimental Workflow: Precursor Synthesis
The following diagram illustrates the high-level workflow for the synthesis and purification of N-(2-Methoxyphenyl)benzenesulfonamide.
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Application Notes and Protocols: Antimicrobial Activity Screening of N-(2-Methoxyphenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents. Sulfonamides, a class of synthetic drugs, were among the first effective antimicrobials and continue to be a valuable scaffold in medicinal chemistry due to their well-established mechanism of action and amenability to chemical modification.[1][2] N-(2-Methoxyphenyl)benzenesulfonamide is a sulfonamide derivative with potential biological activities that warrant thorough investigation.[3] This document provides a comprehensive guide for the systematic screening of its antimicrobial properties, offering detailed protocols and expert insights to ensure robust and reproducible results.
Sulfonamides typically exert their antimicrobial effect by acting as competitive inhibitors of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4][5] This inhibition disrupts the production of nucleic acids, ultimately leading to a bacteriostatic effect, where bacterial growth is halted.[2][4][5] As human cells do not synthesize their own folic acid, they are unaffected by this mechanism, providing a selective therapeutic window.[1][4]
This application note will detail two primary, standardized methods for antimicrobial susceptibility testing: the Kirby-Bauer disk diffusion method for initial qualitative screening and the broth microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC). Adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is emphasized to ensure the generation of high-quality, comparable data.[6][7][8]
Part 1: Foundational Knowledge & Pre-analytical Considerations
Mechanism of Action: The Folic Acid Pathway
A clear understanding of the target pathway is crucial for interpreting screening results. Sulfonamides mimic the natural substrate, para-aminobenzoic acid (PABA), and competitively inhibit the bacterial enzyme dihydropteroate synthetase (DHPS). This enzymatic step is vital for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of purines, thymidine, and certain amino acids. By blocking this pathway, sulfonamides effectively starve the bacteria of essential building blocks for DNA, RNA, and protein synthesis.
Caption: Competitive inhibition of dihydropteroate synthetase by sulfonamides.
Physicochemical Properties of N-(2-Methoxyphenyl)benzenesulfonamide
Understanding the compound's properties is essential for preparing appropriate stock solutions and interpreting its behavior in aqueous assay media.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₃S | [3] |
| Molecular Weight | 263.31 g/mol | [3] |
| Boiling Point (Predicted) | 434.6±47.0 °C | [9] |
| Density (Predicted) | 1.234±0.06 g/cm³ | [9] |
| pKa (Predicted) | 10.97±0.40 | [9] |
Note: The predicted low aqueous solubility may necessitate the use of a co-solvent like Dimethyl Sulfoxide (DMSO) for stock solution preparation. It is critical to include a solvent control in all experiments to account for any potential antimicrobial effects of the solvent itself.
Part 2: Experimental Protocols
Initial Screening: Kirby-Bauer Disk Diffusion Method
The disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative technique to assess the susceptibility of bacteria to antimicrobial agents.[10][11] It is a simple, cost-effective method for preliminary screening.[10]
An antibiotic-impregnated paper disk is placed on an agar surface uniformly inoculated with the test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient.[11][12] If the organism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk after incubation. The diameter of this zone is proportional to the susceptibility of the organism to the compound.
Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
N-(2-Methoxyphenyl)benzenesulfonamide stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Test bacterial strains
-
Positive control antibiotic (e.g., Sulfamethoxazole)
-
Multichannel pipette
-
Incubator (35 ± 2°C)
Procedure:
-
Plate Setup: Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Serial Dilution: Add 100 µL of the N-(2-Methoxyphenyl)benzenesulfonamide stock solution (at twice the highest desired final concentration) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the test compound.
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Inoculate wells 1 through 11 with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL. Well 12 should only contain broth to serve as a sterility control.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of N-(2-Methoxyphenyl)benzenesulfonamide at which there is no visible growth. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Part 3: Data Interpretation and Reporting
Interpreting Disk Diffusion Results
The results of the disk diffusion test are qualitative and are categorized as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameters to standardized interpretive charts provided by organizations like CLSI. [6][13][14]
-
Susceptible (S): Implies that the infection may be appropriately treated with the standard dosage of the drug. [6]* Intermediate (I): Indicates that the MIC is approaching attainable blood and tissue concentrations and therapeutic success may be possible with an adjusted dosing regimen. [6]* Resistant (R): Indicates that the organism is not inhibited by the usually achievable concentrations of the agent. [6] Example Data Table (Disk Diffusion):
| Test Organism | Compound | Concentration (µ g/disk ) | Zone of Inhibition (mm) | Interpretation |
| S. aureus ATCC 25923 | N-(2-Methoxyphenyl)benzenesulfonamide | 25 | 18 | (To be determined by CLSI standards) |
| E. coli ATCC 25922 | N-(2-Methoxyphenyl)benzenesulfonamide | 25 | 14 | (To be determined by CLSI standards) |
| S. aureus ATCC 25923 | Sulfamethoxazole (Control) | 25 | 22 | Susceptible |
| E. coli ATCC 25922 | Solvent Control (DMSO) | - | 0 | No Inhibition |
Interpreting MIC Results
The MIC value is a quantitative measure of the potency of an antimicrobial agent against a specific organism. [15]A lower MIC value indicates greater potency. It is crucial to understand that the MIC number for one antimicrobial cannot be directly compared to the MIC number for another. [6][13]The interpretation of MIC values also relies on established breakpoints to classify an organism as S, I, or R. [14][16] Example Data Table (MIC):
| Test Organism | Compound | MIC (µg/mL) | Interpretation |
| S. aureus ATCC 25923 | N-(2-Methoxyphenyl)benzenesulfonamide | 16 | (To be determined by CLSI breakpoints) |
| E. coli ATCC 25922 | N-(2-Methoxyphenyl)benzenesulfonamide | 64 | (To be determined by CLSI breakpoints) |
| S. aureus ATCC 25923 | Sulfamethoxazole (Control) | 8 | Susceptible |
Conclusion and Future Directions
These protocols provide a standardized framework for the initial antimicrobial screening of N-(2-Methoxyphenyl)benzenesulfonamide. Positive results from these assays, such as significant zones of inhibition or low MIC values against pathogenic strains, would justify further investigation. Subsequent steps could include:
-
Minimum Bactericidal Concentration (MBC) assays: To determine if the compound is bacteriostatic or bactericidal.
-
Time-kill kinetic studies: To assess the rate of antimicrobial activity.
-
Screening against a broader panel of microorganisms: Including resistant clinical isolates.
-
Toxicity assays: To evaluate the compound's safety profile in vitro and in vivo.
-
Structure-Activity Relationship (SAR) studies: To synthesize and test analogs for improved potency and spectrum of activity. [17] By employing these rigorous and validated methodologies, researchers can confidently assess the antimicrobial potential of N-(2-Methoxyphenyl)benzenesulfonamide, contributing valuable data to the ongoing search for novel anti-infective therapies.
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Investigating N-(2-Methoxyphenyl)benzenesulfonamide as a Carbonic Anhydrase Inhibitor: Application Notes and Protocols
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of N-(2-Methoxyphenyl)benzenesulfonamide as a potential inhibitor of carbonic anhydrase (CA). These application notes and protocols are designed to offer both the theoretical underpinnings and practical, step-by-step instructions for the synthesis, characterization, and biological evaluation of this compound.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2][3] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a seemingly simple reaction that is vital for pH homeostasis, CO2 transport, electrolyte secretion, and various biosynthetic pathways.[3][4] In humans, there are 15 known isoforms of α-carbonic anhydrase, each with distinct tissue distribution, subcellular localization, and catalytic activity.[2][5][6]
The involvement of specific CA isoforms in the pathophysiology of numerous diseases has rendered them significant therapeutic targets.[2][7][8] For instance, inhibition of CA II is a cornerstone in the treatment of glaucoma, while targeting the tumor-associated isoforms CA IX and CA XII is a promising strategy in oncology.[1][3][7][9] Sulfonamides represent the most prominent class of carbonic anhydrase inhibitors, with their primary sulfonamide group (SO2NH2) coordinating to the zinc ion in the enzyme's active site, thereby blocking its catalytic function.[1][2] This guide focuses on N-(2-Methoxyphenyl)benzenesulfonamide, a secondary sulfonamide, to explore its potential inhibitory activity against various human carbonic anhydrase (hCA) isoforms.
Part 1: Synthesis and Characterization of N-(2-Methoxyphenyl)benzenesulfonamide
A reliable synthesis and thorough characterization of the test compound are paramount for the validity of subsequent biological assays. The following protocol outlines a straightforward and efficient method for the preparation of N-(2-Methoxyphenyl)benzenesulfonamide.
Protocol 1: Synthesis of N-(2-Methoxyphenyl)benzenesulfonamide
Materials:
-
Benzenesulfonyl chloride
-
o-Anisidine (2-methoxyaniline)
-
Aqueous sodium carbonate (10%)
-
Methanol
-
Distilled water
-
Stir plate and stir bar
-
Beakers and flasks
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, combine benzenesulfonyl chloride (10.0 mmol) and o-anisidine (10.0 mmol).[10]
-
To this mixture, add 15.0 ml of 10% aqueous sodium carbonate and 25 ml of distilled water.[10]
-
Stir the reaction mixture vigorously at room temperature for one hour.[10]
-
After one hour, collect the crude product by filtration and wash it thoroughly with distilled water.
-
Dry the crude product completely.
-
For purification, dissolve the product in a minimal amount of methanol and allow for recrystallization by slow evaporation of the solvent.[10]
-
Collect the resulting colorless crystals of N-(2-Methoxyphenyl)benzenesulfonamide.
Characterization:
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
-
X-ray Crystallography: To determine the solid-state structure.[10]
Part 2: In Vitro Evaluation of Carbonic Anhydrase Inhibition
The most widely used method for assessing the inhibitory potency of compounds against carbonic anhydrases is the p-nitrophenyl acetate (p-NPA) esterase assay.[11][12] This colorimetric assay is based on the ability of CAs to hydrolyze the colorless substrate p-NPA to the yellow-colored product p-nitrophenol, which can be quantified spectrophotometrically.[11][13]
Target Carbonic Anhydrase Isoforms
For a comprehensive evaluation, it is recommended to screen N-(2-Methoxyphenyl)benzenesulfonamide against a panel of physiologically relevant hCA isoforms. A typical panel would include:
-
hCA I and hCA II (Cytosolic): Abundant in red blood cells and involved in various physiological processes.[2][8] hCA II is a primary target for glaucoma treatment.[13]
-
hCA IX and hCA XII (Transmembrane, Tumor-Associated): Overexpressed in many types of cancers and contribute to the acidic tumor microenvironment.[3][7][9]
Protocol 2: p-Nitrophenyl Acetate (p-NPA) Assay for hCA Inhibition
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
N-(2-Methoxyphenyl)benzenesulfonamide (test inhibitor)
-
Acetazolamide (positive control inhibitor)[13]
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer (e.g., 0.05 M Tris-SO4, pH 7.4)[14]
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~400 nm[13]
Procedure:
-
Preparation of Reagents:
-
hCA Enzyme Solution: Prepare a stock solution of each hCA isoform (e.g., 0.3 mg/mL) in the assay buffer.[1] Aliquot and store at -20°C.
-
Test Inhibitor Stock Solution: Prepare a high-concentration stock solution of N-(2-Methoxyphenyl)benzenesulfonamide (e.g., 10 mM) in DMSO.[11][13]
-
Serial Dilutions of Test Inhibitor: Prepare a series of dilutions of the test inhibitor in the assay buffer to achieve a range of final concentrations for IC50 determination.[11] Ensure a constant final concentration of DMSO in all wells.
-
Positive Control (Acetazolamide) Solution: Prepare a series of dilutions of acetazolamide in the assay buffer, similar to the test inhibitor.[13]
-
p-NPA Substrate Solution: Prepare a working solution of p-NPA in a suitable solvent like ethanol or acetonitrile.[11][15] The final concentration in the assay will typically be in the range of 0.48 - 0.6 mM.[11]
-
-
Assay Plate Setup (96-well format):
-
Blank Wells: Add assay buffer only.
-
Maximum Activity Control Wells (No Inhibitor): Add hCA enzyme solution and assay buffer containing the same final DMSO concentration as the inhibitor wells.
-
Inhibitor Wells: Add hCA enzyme solution and the corresponding serial dilutions of the test inhibitor or positive control.
-
Add 20 µL of the hCA enzyme solution to all wells except the blank wells.[13]
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.[11][13]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 100 µL of the p-NPA substrate solution to all wells.[11] The final volume in each well should be 200 µL.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at approximately 400 nm over time using a microplate reader.[13] Record absorbance readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
Data Analysis and IC50 Determination
-
Calculate the Rate of Reaction: For each well, determine the initial rate of the reaction (V₀) by plotting absorbance against time and calculating the slope of the linear portion of the curve (ΔAbs/min).[11]
-
Calculate Percent Inhibition: Calculate the percentage of inhibition for each inhibitor concentration using the following formula:[13] % Inhibition = [(V₀_max_activity - V₀_inhibitor) / V₀_max_activity] * 100 Where V₀_inhibitor is the reaction rate in the presence of the inhibitor and V₀_max_activity is the reaction rate of the maximum activity control (no inhibitor).[13]
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, can be determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[13][16]
Workflow for Carbonic Anhydrase Inhibition Assay
Caption: Experimental workflow for determining the IC50 of N-(2-Methoxyphenyl)benzenesulfonamide against carbonic anhydrase.
Comparative Performance of Known Carbonic Anhydrase Inhibitors
To provide context for the experimental results, the following table summarizes the IC50 values of the standard inhibitor, acetazolamide, against various hCA isoforms.
| Inhibitor | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) |
| Acetazolamide | ~250 | ~12 | ~25 | ~5.7 |
Note: These are approximate values from the literature and may vary depending on assay conditions.
Part 3: Molecular Docking Analysis
Molecular docking is a valuable computational tool to predict the binding mode of an inhibitor within the active site of the target enzyme and to rationalize the observed inhibitory activity.
Protocol 3: Molecular Docking of N-(2-Methoxyphenyl)benzenesulfonamide with hCA
Software and Resources:
-
Protein Structure: Crystal structure of the target hCA isoform (e.g., hCA II) from the Protein Data Bank (PDB).[17]
-
Ligand Structure: 3D structure of N-(2-Methoxyphenyl)benzenesulfonamide, which can be generated using software like ChemDraw or Avogadro.
-
Docking Software: AutoDock Vina, Schrödinger Suite (Glide), or similar.[18][19]
-
Visualization Software: PyMOL, VMD, or Chimera.[18]
Procedure:
-
Protein Preparation:
-
Download the PDB file of the target hCA isoform.
-
Remove water molecules and any co-crystallized ligands or ions, except for the catalytic zinc ion.[17]
-
Add polar hydrogens and assign appropriate charges to the protein atoms.
-
-
Ligand Preparation:
-
Generate the 3D structure of N-(2-Methoxyphenyl)benzenesulfonamide.
-
Perform energy minimization of the ligand structure.
-
Define rotatable bonds.
-
-
Grid Generation:
-
Define a grid box that encompasses the active site of the enzyme, including the catalytic zinc ion and surrounding key residues.[19]
-
-
Docking Simulation:
-
Run the docking algorithm to predict the binding poses of the ligand within the defined grid box.
-
The software will generate multiple binding conformations ranked by their predicted binding affinity (docking score).
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses in the context of the enzyme's active site.
-
Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion.
-
Compare the predicted binding mode with that of known sulfonamide inhibitors.
-
Conceptual Diagram of Sulfonamide Inhibition of Carbonic Anhydrase
Caption: Binding of a sulfonamide inhibitor to the zinc ion in the carbonic anhydrase active site.
Conclusion
This guide provides a robust framework for the systematic investigation of N-(2-Methoxyphenyl)benzenesulfonamide as a carbonic anhydrase inhibitor. By following these detailed protocols, researchers can reliably synthesize the compound, quantitatively assess its inhibitory activity against key hCA isoforms, and gain insights into its potential binding mechanism through molecular docking. The data generated from these studies will be crucial in determining the therapeutic potential of this and related compounds in the ongoing development of novel and selective carbonic anhydrase inhibitors.
References
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Di Cesare Mannelli, L., Ghelardini, C., & Supuran, C. T. (2014). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 459–477. Retrieved from [Link]
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Gieling, R. G., Babin, V., & Supuran, C. T. (2012). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 17(10), 11541–11562. Retrieved from [Link]
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Gülçin, İ., & Beydemir, Ş. (2013). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 856–861. Retrieved from [Link]
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Akhtar, N., Rauf, A., & Khan, I. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, 2016, 1–7. Retrieved from [Link]
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Ilies, M. A. (2013). Carbonic anhydrases as disease markers. Expert Opinion on Therapeutic Patents, 23(3), 271–284. Retrieved from [Link]
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Aziz-ur-Rehman, Siddiqui, S. Z., Parvez, M., & Ahmad, I. (2010). N-(2-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2796. Retrieved from [Link]
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ResearchGate. (n.d.). Carbonic anhydrase (CA) related diseases with associated isoform targets. Retrieved from [Link]
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Grazulis, S., et al. (2016). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules, 21(11), 1469. Retrieved from [Link]
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Aziz-ur-Rehman, Ali, S., Parvez, M., & Ahmad, I. (2010). N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o2976. Retrieved from [Link]
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Waheed, A., & Sly, W. S. (2014). Carbonic Anhydrase XII Functions in Health and Disease. International Journal of Molecular Sciences, 15(3), 3988–4001. Retrieved from [Link]
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ResearchGate. (n.d.). Carbonic anhydrases as disease markers. Retrieved from [Link]
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Krasavin, M., et al. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 27(19), 6299. Retrieved from [Link]
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Geers, C., & Gros, G. (1984). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Pflügers Archiv, 400(3), 297–303. Retrieved from [Link]
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Nocentini, A., & Supuran, C. T. (2021). Role of Carbonic Anhydrase in Cerebral Ischemia and Carbonic Anhydrase Inhibitors as Putative Protective Agents. International Journal of Molecular Sciences, 22(9), 4991. Retrieved from [Link]
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BindingDB. (n.d.). Carbonic Anhydrase Inhibition Assay. Retrieved from [Link]
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Anderson, J., et al. (1998). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education, 75(4), 457. Retrieved from [Link]
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ResearchGate. (2014, October 29). How to Prepare NPA for Carbonic Anhydrase Activity Measurement?. Retrieved from [Link]
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ResearchGate. (n.d.). The concentrations vs percentage Inhibition and IC50 Curves (dose.... Retrieved from [Link]
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Demir, Y., Nadaroğlu, H., & Demir, N. (2005). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(1), 75–81. Retrieved from [Link]
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Bupesh, G., et al. (2019). Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands. Bioinformation, 15(10), 744–749. Retrieved from [Link]
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Aziz-ur-Rehman, et al. (2011). N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o144. Retrieved from [Link]
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Bupesh, G., et al. (2019). Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands. Bioinformation, 15(10), 744–749. Retrieved from [Link]
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University of Florence. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]
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Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245–249. Retrieved from [Link]
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ChemSynthesis. (n.d.). N-(2-amino-4-methoxyphenyl)benzenesulfonamide. Retrieved from [Link]
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Wang, Y., et al. (2019). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules, 24(13), 2420. Retrieved from [Link]
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De Vita, D., et al. (2020). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1640–1647. Retrieved from [Link]
-
Ozensoy, O., Arslan, O., & Sin, N. (2006). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(6), 737–740. Retrieved from [Link]
-
Angeli, A., et al. (2017). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ChemMedChem, 12(10), 752–760. Retrieved from [Link]
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Khan, M. F., et al. (2023). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. International Journal of Molecular Sciences, 24(2), 1083. Retrieved from [Link]
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Bozdag, M., et al. (2022). Derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide as selective inhibitors of human carbonic anhydrases IX and XII over the cytosolic isoforms I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1734–1746. Retrieved from [Link]
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Application Note: A Robust and Sustainable Protocol for the Aqueous Synthesis of N-(2-Methoxyphenyl)benzenesulfonamide
Abstract
This application note details a highly efficient and environmentally conscious protocol for the synthesis of N-(2-Methoxyphenyl)benzenesulfonamide, a key scaffold in medicinal chemistry. By leveraging an aqueous medium, this method circumvents the need for volatile and often hazardous organic solvents, aligning with the principles of green chemistry. The protocol is distinguished by its operational simplicity, high yield, and straightforward purification process, making it amenable to both academic research and industrial drug development settings. This document provides a comprehensive guide, including a detailed reaction mechanism, a step-by-step experimental procedure, characterization data, and a workflow visualization to ensure reliable and reproducible outcomes.
Introduction: The Significance of N-Aryl Sulfonamides and the Merits of Aqueous Synthesis
N-aryl sulfonamides are a cornerstone structural motif in pharmacology, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The inherent stability and synthetic accessibility of the sulfonamide linkage have made it a privileged functional group in drug design. Traditionally, the synthesis of these compounds involves the reaction of sulfonyl chlorides with amines in the presence of an organic base and solvent.[2][3] However, the increasing emphasis on sustainable chemical practices has spurred the development of methodologies that minimize environmental impact.
Aqueous synthesis offers a compelling alternative, utilizing water as a benign and inexpensive solvent. The reaction of benzenesulfonyl chloride with primary amines in an aqueous alkaline medium, a variation of the classic Hinsberg reaction, provides an efficient route to N-aryl sulfonamides.[4][5] This approach not only enhances the safety profile of the synthesis but can also facilitate product isolation, as the desired sulfonamide often precipitates from the reaction mixture. This document focuses on the specific synthesis of N-(2-Methoxyphenyl)benzenesulfonamide, a compound with potential applications in the development of novel therapeutic agents.
Reaction Mechanism and Rationale
The formation of N-(2-Methoxyphenyl)benzenesulfonamide in an aqueous medium proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur atom of benzenesulfonyl chloride. The key steps are outlined below:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-methoxyaniline (o-anisidine) acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride.
-
Chloride Displacement: This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, displacing the chloride ion as a leaving group.
-
Deprotonation: The resulting sulfonamide is initially protonated. The presence of an aqueous base, such as sodium carbonate, facilitates the deprotonation of the nitrogen atom, yielding the final N-(2-Methoxyphenyl)benzenesulfonamide product.[4][6] The base also serves to neutralize the hydrochloric acid generated during the reaction.
The choice of an aqueous medium is advantageous as it can enhance the reaction rate by stabilizing the charged intermediates and by-products. The methoxy group on the aniline ring is an electron-donating group, which increases the nucleophilicity of the amino group, thereby promoting the reaction.
Caption: Reaction mechanism for the synthesis of N-(2-Methoxyphenyl)benzenesulfonamide.
Detailed Experimental Protocol
This protocol is based on a reported procedure for the synthesis of N-(2-Methoxyphenyl)benzenesulfonamide in an aqueous medium.[1]
3.1. Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | 1.45 mL | 10.0 |
| 2-Methoxyaniline (o-anisidine) | C₇H₉NO | 123.15 | 1.12 mL | 10.0 |
| Sodium Carbonate (10% aq. soln.) | Na₂CO₃ | 105.99 | 15.0 mL | - |
| Deionized Water | H₂O | 18.02 | 25.0 mL | - |
| Methanol (for recrystallization) | CH₃OH | 32.04 | As needed | - |
3.2. Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine benzenesulfonyl chloride (10.0 mmol, 1.45 mL) and 2-methoxyaniline (10.0 mmol, 1.12 mL).
-
Addition of Aqueous Base: To the stirred mixture, add 15.0 mL of a 10% aqueous sodium carbonate solution, followed by 25.0 mL of deionized water.
-
Reaction: Stir the resulting mixture vigorously at room temperature for one hour. A precipitate will form as the reaction progresses.
-
Workup and Isolation: After one hour, collect the crude product by vacuum filtration. Wash the solid precipitate thoroughly with deionized water to remove any inorganic salts.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification: Dissolve the crude product in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the purified colorless crystals of N-(2-Methoxyphenyl)benzenesulfonamide by vacuum filtration. A yield of approximately 74% can be expected.[1]
Characterization and Data Analysis
The identity and purity of the synthesized N-(2-Methoxyphenyl)benzenesulfonamide should be confirmed using standard analytical techniques.
4.1. Physical Properties
-
Appearance: Colorless crystalline solid.
-
Yield: ~74%[1]
4.2. Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of both the benzenesulfonyl and the methoxyphenyl rings, a singlet for the methoxy group protons, and a broad singlet for the N-H proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for all the carbon atoms in the molecule.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibration, S=O asymmetric and symmetric stretching vibrations, and C-N stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of N-(2-Methoxyphenyl)benzenesulfonamide (C₁₃H₁₃NO₃S, M.W. = 263.31 g/mol ).
4.3. Crystallographic Data
Single-crystal X-ray diffraction studies have confirmed the structure of N-(2-Methoxyphenyl)benzenesulfonamide.[1] The crystal structure reveals two independent molecules in the asymmetric unit, with the packing stabilized by N–H···O and C—H···O hydrogen bonds, as well as C—H···π interactions.[1]
Experimental Workflow Visualization
The overall process from synthesis to characterization can be visualized as a streamlined workflow, ensuring a logical and efficient progression of tasks.
Sources
The Versatile Scaffold: Application of N-(2-Methoxyphenyl)benzenesulfonamide in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Structure
In the landscape of medicinal chemistry, the benzenesulfonamide moiety stands as a quintessential privileged structure, forming the backbone of a multitude of therapeutic agents. Its remarkable versatility, stemming from its unique physicochemical properties and ability to engage in key biological interactions, has cemented its importance in drug discovery. When coupled with a 2-methoxyphenyl group, the resulting molecule, N-(2-methoxyphenyl)benzenesulfonamide, emerges as a scaffold of significant interest. The introduction of the methoxy group at the ortho position of the phenyl ring introduces specific steric and electronic features that can profoundly influence the molecule's conformational preferences and biological activity. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis, potential applications, and detailed protocols for the investigation of N-(2-methoxyphenyl)benzenesulfonamide and its derivatives in medicinal chemistry. Our exploration is grounded in established scientific principles and supported by evidence from peer-reviewed literature, providing a solid foundation for future research endeavors.
Core Synthesis and Characterization
The synthesis of N-(2-methoxyphenyl)benzenesulfonamide is a straightforward and efficient process, typically achieved through the reaction of benzenesulfonyl chloride with 2-methoxyaniline (o-anisidine). This nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis and can be readily performed in a standard laboratory setting.
Protocol for the Synthesis of N-(2-Methoxyphenyl)benzenesulfonamide
Materials:
-
Benzenesulfonyl chloride
-
2-Methoxyaniline (o-anisidine)
-
10% Aqueous sodium carbonate solution
-
Methanol
-
Distilled water
-
Standard laboratory glassware
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, combine benzenesulfonyl chloride (1.0 equivalent) and 2-methoxyaniline (1.0 equivalent).
-
To this mixture, add a 10% aqueous sodium carbonate solution (1.5 equivalents) and distilled water.
-
Stir the reaction mixture vigorously at room temperature for approximately one hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the crude product will precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash it thoroughly with distilled water to remove any inorganic impurities.
-
Dry the crude product completely.
-
For purification, dissolve the crude product in a minimal amount of hot methanol.
-
Allow the methanolic solution to cool slowly to room temperature, followed by further cooling in an ice bath to facilitate recrystallization.
-
Collect the purified colorless crystals of N-(2-methoxyphenyl)benzenesulfonamide by vacuum filtration and dry them under vacuum. A typical yield for this reaction is around 74%[1].
Characterization:
The identity and purity of the synthesized N-(2-methoxyphenyl)benzenesulfonamide should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., S=O, N-H).
-
Melting Point Analysis: To assess purity.
Applications in Medicinal Chemistry: A Scaffold with Diverse Biological Activities
The benzenesulfonamide core is associated with a wide spectrum of pharmacological activities, and N-(2-methoxyphenyl)benzenesulfonamide serves as a valuable starting point for the development of novel therapeutic agents. The following sections explore its potential applications, supported by data from structurally related compounds.
Antimicrobial Activity
| Bacterial Strain | Zone of Inhibition (cm) for N-(2-methoxyphenyl)-4-methylbenzenesulfonamide |
| Bacillus licheniformis | Similar to Bacillus subtilis (amylase specific) |
| Bacillus subtilis (amylase specific) | Moderate |
| Bacillus subtilis | Slightly more active than the first two strains |
| Streptococcus (gram-negative) | Slightly more active than the first two strains |
| Escherichia coli I | No activity |
| Data adapted from a study on the antimicrobial activities of sulfonamides[1]. |
This data suggests that the N-(2-methoxyphenyl)benzenesulfonamide scaffold possesses potential as a platform for the development of new antibacterial agents, particularly against Gram-positive bacteria.
This protocol provides a standardized method for evaluating the antimicrobial activity of N-(2-methoxyphenyl)benzenesulfonamide.
Materials:
-
N-(2-methoxyphenyl)benzenesulfonamide
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Agar (MHA)
-
Sterile paper discs (6 mm diameter)
-
Sterile swabs
-
Incubator (37°C)
-
Calipers
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation of Agar Plates: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.
-
Application of Compound: Dissolve N-(2-methoxyphenyl)benzenesulfonamide in a suitable solvent (e.g., DMSO) to a known concentration. Aseptically apply a specific volume of the compound solution onto sterile paper discs. Allow the solvent to evaporate completely.
-
Placement of Discs: Place the impregnated paper discs onto the surface of the inoculated agar plates. A standard antibiotic disc can be used as a positive control, and a disc with solvent only as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete inhibition around each disc in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Workflow for Synthesis and Antimicrobial Screening
Caption: Workflow for the synthesis and antimicrobial screening of N-(2-Methoxyphenyl)benzenesulfonamide.
Anticancer Activity
The benzenesulfonamide scaffold is a prominent feature in a number of anticancer agents. While direct IC50 values for N-(2-methoxyphenyl)benzenesulfonamide against cancer cell lines are not widely reported, numerous studies on its derivatives highlight the potential of this chemical class. For instance, benzenesulfonamide derivatives have shown potent anticancer activity with IC50 values in the low micromolar range against various cancer cell lines, including those of the lung, breast, and colon[2]. The mechanism of action often involves the inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases and protein kinases.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
N-(2-methoxyphenyl)benzenesulfonamide
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of N-(2-methoxyphenyl)benzenesulfonamide in complete cell culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Logical Relationship of Potential Anticancer Mechanism
Caption: Potential anticancer mechanisms of N-(2-Methoxyphenyl)benzenesulfonamide derivatives.
Enzyme Inhibition
The benzenesulfonamide scaffold is a well-known inhibitor of various enzymes, with carbonic anhydrases (CAs) being a primary target. The sulfonamide group can coordinate to the zinc ion in the active site of these enzymes. Derivatives of benzenesulfonamide have shown potent inhibitory activity against several CA isoforms, including those associated with cancer (CA IX and XII)[3].
Furthermore, benzenesulfonamide derivatives have been explored as inhibitors of other enzymes, such as lipoxygenases, which are involved in inflammatory processes[4], and various protein kinases that play crucial roles in cell signaling and are often dysregulated in diseases like cancer.
This protocol describes a common method for assessing the inhibition of carbonic anhydrase using its esterase activity with p-nitrophenyl acetate (p-NPA) as a substrate.
Materials:
-
N-(2-methoxyphenyl)benzenesulfonamide
-
Human carbonic anhydrase (e.g., hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (pH 7.4)
-
96-well plates
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare a stock solution of hCA II in buffer. Prepare a stock solution of p-NPA in a suitable organic solvent like acetonitrile. Prepare serial dilutions of N-(2-methoxyphenyl)benzenesulfonamide in the buffer.
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and the inhibitor solution at various concentrations. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a short period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Initiation of Reaction: Start the reaction by adding the p-NPA substrate to all wells.
-
Measurement of Activity: Immediately monitor the increase in absorbance at 400 nm, which corresponds to the formation of the p-nitrophenolate product, over a period of time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates (slopes of the absorbance vs. time curves). Determine the percentage of inhibition for each inhibitor concentration relative to the control without the inhibitor. The IC50 value can be calculated by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion and Future Directions
N-(2-Methoxyphenyl)benzenesulfonamide represents a versatile and accessible scaffold for medicinal chemistry research. Its straightforward synthesis and the established broad-spectrum biological activity of the benzenesulfonamide class make it an attractive starting point for the development of novel therapeutic agents. The presented protocols provide a solid framework for the synthesis, purification, and biological evaluation of this compound and its future derivatives. While the direct biological data for N-(2-methoxyphenyl)benzenesulfonamide is still emerging, the evidence from closely related analogs strongly suggests its potential in the fields of antimicrobial and anticancer drug discovery, as well as in the development of specific enzyme inhibitors. Further research, including extensive structure-activity relationship (SAR) studies and the elucidation of specific molecular targets, will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold.
References
- Khan, I. U., et al. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Journal of the Chemical Society of Pakistan, 34(5), 1285-1288.
- Aziz-ur-Rehman, et al. (2010). N-(2-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1769.
- Fortin, S., et al. (2011). Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. European Journal of Medicinal Chemistry, 46(11), 5338-5352.
- Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 3966-3982.
- Angeli, A., et al. (2020). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. International Journal of Molecular Sciences, 21(24), 9713.
- Kenyon, V., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(13), 5554-5571.
- Ahmed, M., et al. (2021). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 26(15), 4469.
- Ghorab, M. M., et al. (2016). Synthesis and bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 146-153.
- Shaker, Y. M., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Pharmaceuticals, 14(11), 1158.
- Malterud, K. E., & Rydland, K. M. (2000). Inhibitors of 15-lipoxygenase from orange peel. Journal of Agricultural and Food Chemistry, 48(11), 5576-5580.
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Application Notes and Protocols for Evaluating the Efficacy of N-(2-Methoxyphenyl)benzenesulfonamide
Introduction: Unveiling the Therapeutic Potential of N-(2-Methoxyphenyl)benzenesulfonamide
N-(2-Methoxyphenyl)benzenesulfonamide is a member of the sulfonamide class of chemical compounds, a scaffold renowned for its diverse and significant biological activities. Sulfonamides have historically been utilized as antimicrobial agents, and more recently, derivatives have demonstrated promising efficacy as anti-cancer, anti-inflammatory, and anticonvulsant agents.[1][2] The unique structural attributes of N-(2-Methoxyphenyl)benzenesulfonamide suggest a polypharmacological profile, with preliminary evidence pointing towards its role as a novel agonist of neuronal G protein-gated inward rectifier K+ (GIRK) channels.[3]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a suite of detailed cell-based assays to systematically evaluate the efficacy and elucidate the mechanism of action of N-(2-Methoxyphenyl)benzenesulfonamide. The protocols herein are presented not merely as a sequence of steps, but with a focus on the underlying scientific principles, ensuring a robust and self-validating experimental framework.
Experimental Design Philosophy: A Multi-faceted Approach to Efficacy Evaluation
A thorough assessment of a novel compound's efficacy necessitates a multi-pronged approach. We will begin with foundational assays to determine its general cytotoxic effects and then progress to more nuanced investigations into specific cellular processes such as apoptosis and cell cycle progression. Finally, we will explore target-specific assays based on the known pharmacology of related sulfonamide compounds and the preliminary data on N-(2-Methoxyphenyl)benzenesulfonamide.
dot graph TD { rankdir=LR; A[Start: Compound Synthesis & QC] --> B{Initial Screening}; B --> C[Cytotoxicity Assays]; C --> D{Induction of Cell Death?}; D -- Yes --> E[Apoptosis Assays]; D -- No --> F[Cell Cycle Analysis]; B --> G[Target-Oriented Assays]; G --> H[Carbonic Anhydrase Inhibition]; G --> I[Potassium Channel Activity]; E --> J[Mechanism of Action Hypothesis]; F --> J; H --> J; I --> J; J --> K[Lead Optimization];
} Caption: High-level workflow for evaluating N-(2-Methoxyphenyl)benzenesulfonamide efficacy.
I. Foundational Assays: Assessing General Cytotoxicity
The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability. This provides a therapeutic window and informs the concentrations to be used in subsequent, more detailed assays. We present two robust and widely adopted methods for this purpose.
A. MTT Assay: A Measure of Metabolic Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that relies on the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[4][5][6] The amount of formazan produced is directly proportional to the number of viable cells.[3][7]
Protocol for Adherent Cells:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of N-(2-Methoxyphenyl)benzenesulfonamide in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well.[4][8]
-
Data Acquisition: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[5]
| Parameter | Recommendation |
| Cell Lines | MCF-7, HepG2, HCT-116, A549 (Cancer); SH-SY5Y (Neuronal)[9][10] |
| Seeding Density | 5,000 - 10,000 cells/well (cell line dependent) |
| Compound Conc. | Logarithmic series (e.g., 0.01 µM to 100 µM) |
| Incubation Time | 24, 48, 72 hours |
| MTT Concentration | 0.5 mg/mL final concentration |
| Solubilizing Agent | DMSO |
| Absorbance λ | 570 nm |
B. Resazurin Assay: A Fluorescent Alternative
Principle: The resazurin assay is a fluorometric method where the blue, non-fluorescent dye, resazurin, is reduced to the pink, highly fluorescent resorufin by viable, metabolically active cells.[11] This assay is generally considered more sensitive than the MTT assay.[12]
Protocol:
-
Cell Plating and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well.[11]
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.[11]
-
Data Acquisition: Measure fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[11]
II. Mechanistic Assays: Delving into the Mode of Action
Should the foundational assays indicate a cytotoxic or anti-proliferative effect, the next logical step is to investigate the underlying mechanism.
A. Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, is fluorescently labeled and binds to these exposed residues.[14][15] Propidium iodide (PI) is a fluorescent DNA intercalator that is excluded by cells with intact membranes.[16] Therefore, cells in early apoptosis are Annexin V positive and PI negative, while cells in late apoptosis or necrosis are positive for both.[17]
dot graph { layout=neato; node [shape=box, style=rounded]; A [label="Healthy Cell\n(Annexin V-, PI-)", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; B [label="Early Apoptosis\n(Annexin V+, PI-)", fillcolor="#FBBC05", fontcolor="#202124", style=filled]; C [label="Late Apoptosis/Necrosis\n(Annexin V+, PI+)", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; D [label="Necrosis\n(Annexin V-, PI+)", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];
} Caption: Cellular states as defined by the Annexin V/PI assay.
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with N-(2-Methoxyphenyl)benzenesulfonamide at concentrations determined from the cytotoxicity assays.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's instructions.[14][17]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[17]
-
Flow Cytometry: Analyze the stained cells by flow cytometry without delay.
B. Cell Cycle Analysis using Propidium Iodide
Principle: This assay quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Cells are fixed to permeabilize their membranes, allowing PI to enter and stain the nucleus. RNase treatment is necessary as PI also binds to double-stranded RNA.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate for at least 30 minutes on ice.
-
Staining: Wash the fixed cells to remove the ethanol. Resuspend the pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data on a linear scale.
III. Target-Oriented Assays: Investigating Specific Molecular Interactions
Based on the known pharmacology of sulfonamides and preliminary data, we propose the following assays to investigate specific molecular targets of N-(2-Methoxyphenyl)benzenesulfonamide.
A. Carbonic Anhydrase Inhibition Assay
Principle: Many sulfonamides are known inhibitors of carbonic anhydrases (CAs), enzymes that catalyze the reversible hydration of carbon dioxide. Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[1] This colorimetric assay measures the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate, which is hydrolyzed to the yellow product p-nitrophenol.
Protocol:
-
Reagent Preparation: Prepare assay buffer, CA enzyme solution, p-NPA substrate solution, and a stock solution of N-(2-Methoxyphenyl)benzenesulfonamide. Acetazolamide should be used as a positive control inhibitor.
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (and controls), and the CA enzyme solution. Pre-incubate to allow for inhibitor binding.
-
Reaction Initiation: Start the reaction by adding the p-NPA substrate solution.
-
Data Acquisition: Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes. The rate of p-nitrophenol formation is indicative of CA activity.
B. Fluorescence-Based Potassium Channel Activity Assay (Thallium Flux)
Principle: Given that N-(2-Methoxyphenyl)benzenesulfonamide is a putative agonist of GIRK channels, assessing its effect on potassium channel activity is crucial. The thallium flux assay is a high-throughput method that uses the thallium ion (Tl+) as a surrogate for potassium (K+), as most K+ channels are permeable to Tl+.[4] Cells are loaded with a thallium-sensitive fluorescent dye. Upon channel opening, Tl+ enters the cell and binds to the dye, causing a significant increase in fluorescence.[11]
Protocol for a GIRK Channel Agonist:
-
Cell Line: Use a cell line endogenously expressing or stably transfected with the GIRK channel of interest (e.g., AtT-20 cells or engineered HEK293 cells). The human neuroblastoma cell line SH-SY5Y is a relevant choice for neuronal channels.[10]
-
Dye Loading: Plate cells in a 96- or 384-well black-walled, clear-bottom plate. Load the cells with a thallium-sensitive dye (e.g., FluxOR™ or Thallos™ AM) according to the manufacturer's protocol, typically for 60-90 minutes at room temperature or 37°C.[11]
-
Compound Incubation: Add N-(2-Methoxyphenyl)benzenesulfonamide at various concentrations and incubate for a predetermined time (e.g., 10-30 minutes).
-
Stimulation and Data Acquisition: Place the plate in a fluorescence plate reader. Add a stimulus buffer containing Tl+ and a known GIRK activator (if testing for potentiation) or Tl+ alone (to measure basal activity modulation). Immediately begin kinetic fluorescence reading. An increase in fluorescence indicates channel activation and Tl+ influx.
| Parameter | Recommendation |
| Cell Line | SH-SY5Y or HEK293 cells expressing GIRK channels |
| Dye | Thallium-sensitive fluorescent indicator (e.g., FluxOR™, Thallos™) |
| Thallium (Tl+) Conc. | Titrate for optimal signal window (e.g., 1-2 mM) |
| Potassium (K+) Conc. | Low, to maximize Tl+ driving force |
| Reader | Fluorescence plate reader with kinetic mode |
| Readout | Rate of fluorescence increase |
IV. Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables and graphs. For cytotoxicity and inhibition assays, results are typically expressed as IC50 values (the concentration of the compound that causes 50% inhibition of the measured response). For agonist activity, EC50 values (the concentration that produces 50% of the maximal response) are calculated. These values are derived by fitting the data to a dose-response curve.
V. Conclusion
The suite of assays detailed in this application note provides a comprehensive framework for the preclinical evaluation of N-(2-Methoxyphenyl)benzenesulfonamide. By systematically assessing its effects on cell viability, apoptosis, cell cycle, and specific molecular targets like carbonic anhydrases and potassium channels, researchers can build a robust profile of its therapeutic potential and mechanism of action. This structured approach is essential for advancing promising compounds through the drug discovery pipeline.
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Chicca, A., et al. (2008). Carbonic anhydrase IX: a new target for cancer therapy. Current medicinal chemistry, 15(7), 673-685. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Pastorekova, S., & Supuran, C. T. (2014). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer Metastasis Reviews, 33(2), 355-373. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]
-
Thirumalai, D., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in molecular biology (Clifton, N.J.), 1709, 21-27. Retrieved from [Link]
-
Giatromanolaki, A., et al. (2019). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. International Journal of Molecular Sciences, 20(21), 5484. Retrieved from [Link]
-
Robertson, N., et al. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research, 64(17), 6272-6278. Retrieved from [Link]
-
JoVE. (2015). Video: Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line. Retrieved from [Link]
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Svastova, E., et al. (2012). Carbonic anhydrase IX: regulation and role in cancer. Sub-cellular biochemistry, 59, 199-221. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
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Bio-protocol. (2019). DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Retrieved from [Link]
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University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
University of Chicago. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]
-
SlideShare. (n.d.). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
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Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
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Sistan, F. S., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 25(23), 14819. Retrieved from [Link]
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University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
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Cyagen. (2025). SH-SY5Y Cell Culture and Gene Editing Protocols. Retrieved from [Link]
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Let's Talk Academy. (2025). Understanding Annexin V Binding to Phosphatidylserine in Apoptosis. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Shipley, M. M., et al. (2016). Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line. Journal of visualized experiments : JoVE, (108), 52932. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Retrieved from [Link]
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Wikipedia. (n.d.). Propidium iodide. Retrieved from [Link]
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Reutelingsperger, C. P., & van Heerde, W. L. (1997). Annexin V, the regulator of phosphatidylserine-catalyzed inflammation and coagulation during apoptosis. Cellular and molecular life sciences : CMLS, 53(6), 527-532. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Annexin V binding with phosphatidylserine of cell membrane. Retrieved from [Link]
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Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. Retrieved from [Link]
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Klermund, L., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 834. Retrieved from [Link]
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Vermes, I., et al. (1995). Annexin V for flow cytometric detection of phosphatidylserine expression on B cells undergoing apoptosis. Journal of immunological methods, 184(1), 39-51. Retrieved from [Link]
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Optimizing reaction conditions for N-(2-Methoxyphenyl)benzenesulfonamide synthesis
Welcome to the technical support center for the synthesis of N-(2-Methoxyphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is grounded in mechanistic principles and extensive laboratory experience to ensure you can navigate the common challenges associated with this sulfonamide synthesis.
I. Reaction Overview and Mechanism
The synthesis of N-(2-Methoxyphenyl)benzenesulfonamide is a classic example of nucleophilic substitution, specifically the reaction of an amine with a sulfonyl chloride. This reaction, often a variation of the Hinsberg test, is widely used for the preparation of sulfonamides[1].
The general reaction scheme involves the nucleophilic attack of the nitrogen atom of 2-methoxyaniline (o-anisidine) on the electrophilic sulfur atom of benzenesulfonyl chloride. This is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center.
Caption: General reaction mechanism for the synthesis of N-(2-Methoxyphenyl)benzenesulfonamide.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Problem 1: Low or No Product Yield
Possible Causes & Solutions:
-
Inactive Benzenesulfonyl Chloride: Benzenesulfonyl chloride is highly susceptible to hydrolysis. If it has been stored improperly or for an extended period, it may have degraded to benzenesulfonic acid, which is unreactive under these conditions.
-
Solution: Use freshly opened or distilled benzenesulfonyl chloride. To test for activity, a small amount can be reacted with a simple amine like aniline under standard conditions to see if the expected sulfonamide precipitates.
-
-
Insufficient Base: The reaction generates HCl, which can protonate the starting amine, rendering it non-nucleophilic. An inadequate amount of base will not effectively neutralize the acid, thus stalling the reaction.
-
Solution: Use at least a stoichiometric equivalent of a suitable base. For primary amines, an excess of a tertiary amine base like triethylamine (TEA) or pyridine is often beneficial[2]. Inorganic bases like sodium carbonate or potassium carbonate can also be effective, particularly in aqueous or biphasic systems[3][4][5].
-
-
Low Reaction Temperature: While the reaction is often exothermic, insufficient thermal energy can lead to slow reaction rates.
-
Solution: Monitor the reaction temperature. While some protocols start at 0°C to control the initial exotherm, allowing the reaction to proceed to room temperature or even gentle heating (40-50°C) can drive it to completion[2]. Always monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Steric Hindrance: The methoxy group at the ortho position of the aniline can introduce some steric hindrance, potentially slowing down the reaction compared to unhindered anilines.
-
Solution: Increasing the reaction time or temperature may be necessary to overcome the steric hindrance.
-
Problem 2: Formation of a White Precipitate That Is Not the Product
Possible Cause & Solution:
-
Hydrolysis of Benzenesulfonyl Chloride: If the reaction is run in the presence of water without a sufficient amount of the amine nucleophile, the benzenesulfonyl chloride can hydrolyze to form benzenesulfonic acid, which may precipitate or form salts.
Problem 3: Difficult Purification and Oily Product
Possible Causes & Solutions:
-
Presence of Unreacted Starting Materials: Both 2-methoxyaniline and benzenesulfonyl chloride (or its hydrolysis product) can contaminate the final product.
-
Solution: During the work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted 2-methoxyaniline. A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate) will remove any benzenesulfonic acid.
-
-
Formation of Side Products: The primary side reaction is the di-sulfonylation of the amine, forming a bis(benzenesulfonyl) derivative, especially if a strong base and excess sulfonyl chloride are used.
-
Solution: Use a 1:1 stoichiometry of the amine and sulfonyl chloride. The slow addition of the sulfonyl chloride to the amine solution can also minimize this side reaction.
-
-
Incomplete Crystallization: The product may be slow to crystallize, especially if impurities are present.
-
Solution: After purification, if the product is an oil, try triturating with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate to induce crystallization. Seeding with a small crystal of the pure product can also be effective. Recrystallization from a suitable solvent system (e.g., ethanol, methanol, or dichloromethane/hexanes) is often necessary to obtain a pure, crystalline solid[4].
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A1: The choice of solvent depends on the specific conditions.
-
Aprotic organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and diethyl ether are commonly used, especially with organic bases like triethylamine or pyridine[2][6]. These solvents are advantageous for reactions where water needs to be excluded.
-
Aqueous systems can also be employed, often with an inorganic base like sodium carbonate to maintain a basic pH[3][4]. This can be a greener and more cost-effective option.
Q2: Which base should I use and in what quantity?
A2:
-
Tertiary amines like triethylamine (TEA) or pyridine are frequently used in organic solvents. They act as both a base and a nucleophilic catalyst (in the case of pyridine)[7]. A slight excess (1.1-1.5 equivalents) is recommended.
-
Inorganic bases such as sodium carbonate or potassium carbonate are suitable for aqueous or biphasic systems[3][5]. They are inexpensive and easily removed during work-up. The pH of the reaction mixture should be maintained between 8-10[3].
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method[3][5][8].
-
Procedure: Spot the reaction mixture on a silica gel TLC plate alongside the starting materials (2-methoxyaniline and benzenesulfonyl chloride).
-
Eluent: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 8:2) is a good starting point for the mobile phase.
-
Visualization: Use a UV lamp to visualize the spots. The product, having a larger conjugated system, should have a different Rf value than the starting materials. The disappearance of the limiting reagent indicates the completion of the reaction.
Q4: What are the expected spectroscopic data for N-(2-Methoxyphenyl)benzenesulfonamide?
A4: While specific shifts can vary slightly based on the solvent, typical spectroscopic data would be in the following ranges:
-
¹H NMR (in CDCl₃): You would expect to see aromatic protons in the range of δ 6.7-7.7 ppm. A singlet for the methoxy group (OCH₃) around δ 3.7-3.9 ppm, and a broad singlet for the N-H proton.
-
¹³C NMR (in CDCl₃): Aromatic carbons will appear in the δ 110-150 ppm range. The methoxy carbon will be around δ 55 ppm.
-
IR (KBr or ATR): Look for a characteristic N-H stretch around 3200-3400 cm⁻¹, C-H stretches for the aromatic rings around 3000-3100 cm⁻¹, and strong S=O stretches for the sulfonyl group around 1330-1370 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric).
Q5: What are the key safety precautions for this synthesis?
A5:
-
Benzenesulfonyl chloride: It is corrosive and lachrymatory. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. It reacts with water, so avoid exposure to moisture.
-
2-Methoxyaniline (o-anisidine): It is toxic and a suspected carcinogen. Handle with care in a fume hood and wear appropriate PPE.
-
Bases: Pyridine and triethylamine are flammable and have strong odors. Use them in a well-ventilated fume hood.
-
Solvents: Dichloromethane is a suspected carcinogen. Diethyl ether and THF are highly flammable. Handle all solvents in a fume hood and away from ignition sources.
IV. Optimized Experimental Protocol
This protocol is a general guideline. Modifications may be necessary based on your specific laboratory conditions and scale.
Materials:
-
2-Methoxyaniline (o-anisidine)
-
Benzenesulfonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or Methanol for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-methoxyaniline (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add a solution of benzenesulfonyl chloride (1.05 eq) in anhydrous DCM dropwise to the reaction mixture over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench it by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure N-(2-Methoxyphenyl)benzenesulfonamide as a crystalline solid.
Visual Workflow:
Caption: Step-by-step experimental workflow for the synthesis of N-(2-Methoxyphenyl)benzenesulfonamide.
V. Data Summary
| Parameter | Condition | Expected Outcome | Reference |
| Yield | Optimized Protocol | 70-90% | [4],[2] |
| Melting Point | Pure Product | ~125-126 °C | [9] |
| Appearance | Pure Product | White to off-white crystalline solid | [4] |
VI. References
-
Khan, I. U., Sheikh, T. A., & Arshad, M. N. (2010). N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2976. [Link]
-
ChemSynthesis. (n.d.). N-(2-amino-4-methoxyphenyl)benzenesulfonamide. Retrieved from [Link]
-
Khan, I. U., et al. (2010). N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, E66(11), o2976. [Link]
-
Aziz-ur-Rehman, et al. (2010). N-(2-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, E66(7), o1769. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26735-26752. [Link]
-
Smith, A. B., et al. (2015). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Journal of Chemical Crystallography, 45(8), 375-379. [Link]
-
Kumar, A., & Kumar, S. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Taylor & Francis Online. [Link]
-
Török, B., et al. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]
-
Reddy, T. J., et al. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 8(15), 3219–3221. [Link]
-
Kráľová, K., et al. (2015). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Medicinal Chemistry Research, 24(10), 3767-3771. [Link]
-
Reddit. (2023). r/OrganicChemistry - Need help with N-Arylation reaction. [Link]
-
Google Patents. (2011). Benzenesulfonamide derivatives and pharmaceutical composition thereof.
-
Das, B., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(55), 34685-34703. [Link]
-
Castro, J. L., et al. (2001). N-Arylation of Sulfonamides on Solid Supports. Journal of Combinatorial Chemistry, 3(4), 343-346. [Link]
-
Google Patents. (1978). PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID.
-
ResearchGate. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]
-
Lam, P. Y. S., et al. (2003). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 68(11), 4329-4342. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
Lam, P. Y. S., et al. (2003). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 68(11), 4329-4342. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]
-
Wikipedia. (n.d.). Hinsberg reaction. [Link]
-
Kumar, A., et al. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry, 19, 1073-1081. [Link]
-
RSC Advances. (2020). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. [Link]
-
Bartzatt, R., Cirillo, S. L. G., & Cirillo, J. D. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. [Link]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2014). Recent advances in synthesis of sulfonamides: A review. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(42), 12513-12518. [Link]
-
Rogne, O. (1970). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 727-730. [Link]
Sources
- 1. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 2. cbijournal.com [cbijournal.com]
- 3. N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(2-Methoxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Common side products in the synthesis of N-arylsulfonamides and their prevention
Welcome to the technical support center for N-arylsulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this critical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) structured to provide not just solutions, but a foundational understanding of the underlying chemical principles.
Introduction: The Importance and Challenges of N-Arylsulfonamide Synthesis
The N-arylsulfonamide moiety is a cornerstone in medicinal chemistry, present in a vast number of FDA-approved drugs.[1] Its synthesis, most commonly achieved by reacting an arylamine with a sulfonyl chloride, is a fundamental reaction in the organic chemist's toolkit. However, this seemingly straightforward reaction is often plagued by side product formation, leading to low yields and complex purification challenges. This guide aims to address these issues head-on, providing practical, field-proven insights to enhance your synthetic success.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address the specific problems you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired N-Arylsulfonamide
Question: My reaction has a very low yield, or I'm not seeing any product formation. What are the most likely causes?
Answer: Low or no yield is the most common issue and almost always traces back to one of three areas: reagent integrity, reaction conditions, or the nature of your starting materials.
1. Hydrolysis of the Sulfonyl Chloride:
-
The Problem: Sulfonyl chlorides are highly electrophilic and extremely sensitive to moisture.[2][3] Any trace of water in your reaction will rapidly hydrolyze the sulfonyl chloride to its corresponding sulfonic acid. This sulfonic acid is unreactive towards the amine, effectively removing your starting material from the productive reaction pathway and halting the synthesis.[4]
-
Causality: The sulfur atom in the sulfonyl chloride is highly electron-deficient, making it an excellent target for nucleophiles. Water, although a weak nucleophile, is often present in sufficient quantities (from wet solvents, glassware, or atmosphere) to compete with the amine.
-
Prevention & Protocol: Rigorous anhydrous technique is non-negotiable.
-
Glassware: Oven-dry all glassware overnight at >100 °C or flame-dry under vacuum immediately before use.[5] Glass surfaces are hygroscopic and hold a thin film of water.[5]
-
Solvents: Use freshly opened anhydrous solvents or solvents dried over molecular sieves.[6]
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., dry nitrogen or argon).[2][7] This prevents atmospheric moisture from entering the reaction.
-
Reagents: Ensure your amine and base are dry. Some amines can be hygroscopic.
-
2. Inappropriate Base or Solvent Selection:
-
The Problem: The choice of base and solvent is critical for reaction success. The primary role of the base is to neutralize the HCl generated during the reaction.[3][5] If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.[3]
-
Causality & Selection:
-
Base: An ideal base is non-nucleophilic and strong enough to scavenge HCl but does not react with the sulfonyl chloride. Tertiary amines like pyridine or triethylamine (TEA) are common choices.[2][8] Pyridine is less basic than TEA but can sometimes act as a nucleophilic catalyst.[9] For sterically hindered amines, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) might be necessary.
-
Solvent: The solvent must be inert and capable of dissolving the reactants. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[2]
-
3. Poor Nucleophilicity of the Amine:
-
The Problem: Electron-deficient arylamines (e.g., those with nitro or multiple halide substituents) or sterically hindered amines react much more slowly.[3]
-
Solutions:
-
Increase Temperature: Gently heating the reaction can often drive it to completion.
-
Use a More Reactive Sulfonylating Agent: If using a sulfonyl chloride is not effective, a sulfonyl fluoride activated with a Lewis acid like Ca(NTf₂)₂ could be an alternative.[10]
-
Alternative Catalysis: For particularly challenging couplings, modern methods like copper-catalyzed N-arylation may be required.[10]
-
Issue 2: Multiple Spots on TLC - Identifying and Preventing Side Products
Question: My TLC plate shows my starting material is consumed, but I have a major spot that is not my product, and it's very polar. What could it be?
Answer: This is a classic sign of sulfonyl chloride hydrolysis. The resulting sulfonic acid is highly polar and will often have a very low Rf value (streaking from the baseline) on silica gel TLC.[3]
-
Identification: The sulfonic acid byproduct will be readily soluble in aqueous base. An acidic workup will not remove it, but a basic wash (e.g., with 1M NaOH) during the workup will extract it into the aqueous layer.
-
Prevention: As detailed in Issue 1 , the only effective prevention is to maintain strictly anhydrous conditions.[2]
Question: I'm using a primary arylamine, and I'm seeing a second, less polar product in addition to my desired monosulfonamide. What is this side product?
Answer: You are likely observing the formation of a bis-sulfonated product, where two molecules of the sulfonyl chloride have reacted with the primary amine.
-
The Problem: The initially formed N-arylsulfonamide still possesses an N-H proton. In the presence of a base, this proton can be removed, creating a sulfonamidate anion. This anion is nucleophilic and can react with another molecule of the sulfonyl chloride to form a di-sulfonated imide.
-
Causality: This side reaction is a competition between the unreacted primary amine and the sulfonamidate anion for the sulfonyl chloride. The relative rates depend on stoichiometry, reaction temperature, and the method of addition.
-
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) to ensure the sulfonyl chloride is consumed before it can react with the product.[2]
-
Slow Addition: Add the sulfonyl chloride solution slowly (dropwise) to a stirred solution of the amine and base.[11] This maintains a low concentration of the sulfonyl chloride, favoring reaction with the more abundant (and generally more nucleophilic) primary amine.
-
Lower Temperature: Running the reaction at 0 °C can slow the rate of the second sulfonylation reaction.
-
Below is a diagram illustrating the competing reaction pathways for a primary amine.
Caption: Competing pathways for mono- and bis-sulfonylation of a primary amine.
Purification Strategies: From Crude Mixture to Pure Product
Question: How can I effectively purify my crude N-arylsulfonamide from the common side products and unreacted starting materials?
Answer: A combination of an extractive workup followed by either recrystallization or column chromatography is typically effective.
1. Extractive Workup:
This is your first and most powerful purification step. After the reaction is complete, dilute the mixture with an organic solvent (e.g., DCM or ethyl acetate) and wash sequentially with:
-
1M HCl (or other dilute acid): To remove the organic base (e.g., pyridine, TEA) and any unreacted arylamine.
-
Saturated NaHCO₃ or 1M NaOH: To remove any sulfonic acid byproduct. Be cautious if your product has acidic protons.
-
Brine: To remove residual water before drying the organic layer.
2. Recrystallization:
Recrystallization is often the most effective method for purifying solid N-arylsulfonamides, especially for removing small amounts of impurities.[2]
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which your product is soluble when hot but sparingly soluble when cold, while the impurities remain soluble at all temperatures.
-
Common Solvents: Ethanol, isopropanol, or mixtures like ethanol/water and ethyl acetate/hexanes are excellent starting points.[12]
| Troubleshooting Recrystallization | Cause | Solution |
| "Oiling Out" | Product melting point is below the solvent's boiling point, or high impurity levels. | Re-heat to dissolve the oil, add more hot solvent, and allow to cool more slowly. Consider a different solvent system.[12] |
| No Crystals Form | Solution is supersaturated, or not enough product is present. | Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[12] |
| Low Recovery | Too much solvent was used; product is still in the mother liquor. | Concentrate the mother liquor by evaporation and attempt a second crystallization.[12] |
3. Column Chromatography:
If recrystallization is ineffective or if you need to separate products with similar polarities, silica gel column chromatography is the method of choice.[13]
-
Solvent System (Eluent) Selection: First, use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Aim for an Rf value of 0.2-0.3 for your desired product.
-
General Guidance for Eluents: A mixture of a nonpolar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is standard for normal-phase silica gel chromatography.[13]
| Compound Polarity | Typical Starting Eluent (Ethyl Acetate / Hexanes) | Notes |
| Low Polarity | 5-10% EtOAc in Hexanes | For N,N-disubstituted or very nonpolar N-arylsulfonamides. |
| Medium Polarity | 20-40% EtOAc in Hexanes | A good starting point for most common N-arylsulfonamides. |
| High Polarity | 50-100% EtOAc, or add MeOH | For sulfonamides with additional polar functional groups. |
-
Separation Logic:
-
Bis-sulfonated product: Generally less polar than the monosulfonamide and will elute first.
-
N-Arylsulfonamide (Product): Will elute next.
-
Sulfonic Acid: Highly polar and will remain at the top of the column or require a very polar eluent (e.g., with methanol) to elute.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of a base like pyridine in the reaction?
A1: Pyridine serves two primary functions. First, it acts as a Brønsted base to neutralize the HCl produced, preventing the protonation and deactivation of the amine nucleophile.[5] Second, it can act as a nucleophilic catalyst. Pyridine can attack the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is then more readily attacked by the arylamine to form the product and regenerate the pyridine catalyst.
Caption: Mechanism of N-arylsulfonamide formation and the role of the base.
Q2: Can I use an inorganic base like NaOH or K₂CO₃?
A2: While possible under specific conditions (e.g., Schotten-Baumann conditions), using aqueous inorganic bases significantly increases the risk of hydrolyzing your sulfonyl chloride, which is often the dominant reaction pathway. For most lab-scale syntheses in organic solvents, a non-nucleophilic organic base like TEA or pyridine is preferred to minimize this side reaction.[2]
Q3: My sulfonyl chloride is old and discolored. Can I still use it?
A3: It is highly discouraged. Discoloration is often a sign of degradation, likely through hydrolysis from atmospheric moisture over time. Using a degraded sulfonyl chloride will lead to lower yields and introduce sulfonic acid impurities into your reaction from the start. Always use fresh or properly stored sulfonyl chloride for best results.
Q4: Are there alternative methods that avoid using sulfonyl chlorides?
A4: Yes, several modern methods have been developed to circumvent the issues associated with sulfonyl chlorides. These can be particularly useful for substrates with sensitive functional groups. Notable alternatives include:
-
Copper-Catalyzed Coupling: N-arylation of sulfonamides using arylboronic acids in the presence of a copper catalyst.[10]
-
Reaction with Nitroarenes: Iron-catalyzed synthesis from readily available nitroarenes and sodium arylsulfinates.[14]
-
Direct C-H Sulfonamidation: Rhodium or Ruthenium-catalyzed reactions that directly couple a C-H bond with a sulfonyl azide, avoiding the need to pre-functionalize the arene.[4][15]
These methods offer milder conditions and different substrate scopes, providing valuable alternatives to the classical approach.
References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A Mild and Chemoselective Solvent-Free Method for the Synthesis of N-Aryl and N-Alkylsulfonamides. Synlett, 2009(17), 2773-2776.
-
Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113.
-
Chemistry Learner. (n.d.). Hinsberg Test: Definition, Procedure, and Mechanism. Retrieved from [Link]
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Chouhan, G., & Iaroshenko, V. O. (2020). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. RSC Advances, 10(63), 38435-38453.
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BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. Technical Support Document.
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
BenchChem. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents. Application Note.
-
BenchChem. (2025). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
-
TutorChase. (n.d.). Why do some organic reactions need anhydrous conditions? Retrieved from [Link]
-
Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Hinsberg Reagent And Test. Retrieved from [Link]
-
Das, B., & Chakraborty, D. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
-
Utah Tech University. (n.d.). Water Sensitive Reactions. Retrieved from [Link]
-
Goundry, W. R., & Lee, A. L. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(12), 3563–3566.
-
BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products.
-
BenchChem. (2025). Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
-
Asymmetric. (2020). Performing Sensitive Reactions without a Schlenk Line. Retrieved from [Link]
-
BenchChem. (2025). A Comparative Guide to Modern Sulfonamide Synthesis Methods.
-
Quora. (2017). Which of the following is more basic, pyridine or triethylamine? Retrieved from [Link]
-
Zhang, W., Xie, J., Rao, B., & Luo, M. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3504–3511.
-
BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
-
Friedrich, M., & Manolikakes, G. (2022). Base‐mediated C4‐selective C‐H‐sulfonylation of pyridine. European Journal of Organic Chemistry, 2022(35), e202200735.
-
Nasrollahzadeh, M., Ehsani, A., & Maham, M. (2014). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Synlett, 25(04), 505-508.
-
Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry, 2nd ed. W. A. Benjamin, Inc. Retrieved from [Link]
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- 8. cbijournal.com [cbijournal.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions [organic-chemistry.org]
- 11. chemrxiv.org [chemrxiv.org]
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- 15. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N -(hetero)aryl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04255B [pubs.rsc.org]
Technical Support Center: Strategies to Minimize Disulfide Byproduct Formation in Sulfonamide Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of unwanted disulfide byproducts during sulfonamide synthesis. This document provides in-depth, field-proven insights into the causes of this common side reaction and offers practical, step-by-step strategies to ensure the desired reaction proceeds with high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is disulfide byproduct formation and why does it occur during sulfonamide synthesis?
A1: Disulfide byproduct formation is the oxidative coupling of two thiol (-SH) molecules to form a disulfide bond (R-S-S-R). This side reaction is common when a starting material contains a free thiol group. The thiol is susceptible to oxidation, a process that can be initiated or accelerated by several factors present in a typical synthesis environment, including atmospheric oxygen, trace metal ion impurities, and basic reaction conditions.[1][2] The deprotonated form of a thiol, the thiolate anion (RS⁻), which is more prevalent at higher pH, is particularly prone to oxidation.[3][4]
Q2: How can I quickly identify if I have a disulfide byproduct in my reaction mixture?
A2: The most definitive method is Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] You will observe a peak with a mass corresponding to (2 * [Mass of Thiol Starting Material]) - 2. For example, if your thiol-containing reactant has a mass of 150.2 g/mol , the disulfide dimer will have a mass of approximately 302.4 g/mol . HPLC analysis will also show a new, typically more nonpolar peak compared to your starting material.[7]
Q3: Can a disulfide be a productive intermediate in sulfonamide synthesis?
A3: Interestingly, yes, in some specific synthetic routes. Certain electrochemical methods, for instance, proceed by first intentionally oxidizing the thiol to a disulfide, which then reacts with an amine radical to eventually form the sulfonamide.[8][9] However, in traditional sulfonamide syntheses using sulfonyl chlorides, the formation of disulfide from the thiol starting material is a competing side reaction that consumes the reactant and lowers the yield of the desired product.[10]
Q4: Is it possible to reverse disulfide formation?
A4: Yes. Disulfide bonds can be reduced back to free thiols using reducing agents. Common lab-scale reagents for this purpose include tris(2-carboxyethyl)phosphine (TCEP), dithiothreitol (DTT), and 2-mercaptoethanol.[3][11] TCEP is often preferred as it is odorless, effective over a wide pH range, and does not need to be removed before subsequent thiol-specific reactions like alkylations.[3][12]
Troubleshooting Guide: Diagnosing and Solving Disulfide-Related Issues
This section addresses common problems encountered during sulfonamide synthesis where disulfide formation is a likely culprit.
Issue 1: Low Yield of Sulfonamide with a Major Unidentified Byproduct
-
Symptom: Your reaction yields significantly less of the desired sulfonamide than expected. TLC or LC-MS analysis shows a significant amount of starting material consumed, but the main product peak is accompanied by another major peak.
-
Root Cause Analysis: This is the classic sign of a competitive side reaction. The thiol group of your starting material is likely oxidizing to form a disulfide dimer, consuming the reactant that should be forming the sulfonamide. This oxidation is often catalyzed by ambient air (oxygen) and trace metal ions (e.g., Cu²⁺, Fe³⁺) in your solvents or reagents.[1][2] The rate of this oxidation can increase dramatically in neutral or alkaline solutions where the more reactive thiolate anion is present.[2][4]
-
Solutions:
-
Implement an Inert Atmosphere: The most critical first step is to exclude oxygen.
-
Protocol: Dry all glassware thoroughly in an oven. Assemble the reaction apparatus and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the entire reaction and workup.
-
-
Degas Solvents: Solvents can contain significant amounts of dissolved oxygen.
-
Protocol: Before use, degas all reaction solvents by sparging with Nitrogen or Argon for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
-
Introduce a Metal Chelator: To sequester catalytic metal ions, add a chelating agent.
-
Protocol: Add a small amount of ethylenediaminetetraacetic acid (EDTA) (e.g., 0.1-1.0 mM) to the reaction mixture. This can bind and deactivate metal ions that catalyze thiol oxidation.[13]
-
-
Issue 2: Reaction Fails Completely, Only Disulfide is Isolated
-
Symptom: No sulfonamide product is formed. The only isolable product derived from your thiol-containing starting material is the corresponding disulfide dimer.
-
Root Cause Analysis: This indicates that the rate of thiol oxidation is significantly faster than the rate of sulfonylation. This can happen under highly basic conditions (which generate a high concentration of the rapidly oxidizing thiolate) or if the amine and sulfonyl chloride reaction is intrinsically slow (e.g., due to sterically hindered reactants).[9]
-
Solutions:
-
Control the pH: Avoid highly basic conditions if possible. The pKa of a typical thiol group is around 8.5, so maintaining a pH below 8 minimizes the concentration of the highly reactive thiolate anion.[3][14]
-
Protocol: If a base is required to scavenge HCl produced during the reaction, consider using a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine) and add it slowly at a low temperature (e.g., 0 °C) to control the reaction. Alternatively, running the reaction at a slightly acidic pH can suppress disulfide formation.[7][15]
-
-
Use a Thiol-Specific Antioxidant: Add a reducing agent that is compatible with your reaction conditions to scavenge any disulfide as it forms.
-
Protocol: Tris(2-carboxyethyl)phosphine (TCEP) is an excellent choice. It is a powerful reducing agent that is selective for disulfide bonds and is stable in many organic synthesis conditions.[12] Add TCEP (10-50 mol%) to the reaction mixture along with your thiol-containing reactant.
-
-
Issue 3: Product Inconsistency and Difficult Purification
-
Symptom: Batch-to-batch yields are inconsistent. Purification is challenging due to a persistent impurity with similar polarity to the product.
-
Root Cause Analysis: Disulfide formation may be occurring during the reaction workup or purification, not just during the reaction itself. Exposure to air during extraction, concentration, or chromatography can lead to oxidation.[10] This phenomenon, known as disulfide scrambling, can also occur where existing disulfide bonds rearrange, leading to a mixture of products.[16][17]
-
Solutions:
-
Acidify the Workup: During aqueous extraction, ensure the aqueous layer is slightly acidic (pH 4-6). This keeps the thiol protonated and less susceptible to oxidation.
-
Spike Solvents with an Antioxidant: For chromatography, consider adding a small amount of a scavenger to the mobile phase, although compatibility with your detection method (e.g., MS) must be verified.
-
Use a Thiol Protecting Group: For complex syntheses where the thiol is particularly sensitive, the most robust strategy is to protect it.[18][19]
-
Protocol: Protect the thiol group before the sulfonamide formation step and deprotect it in a final step. The choice of protecting group is critical and must be orthogonal to the sulfonylation conditions.
-
-
Proactive Strategies & Best Practices
Designing your experiment to prevent disulfide formation from the start is the most effective approach.
Thiol Protecting Group Strategy
For maximum security against side reactions, especially in multi-step syntheses, using a thiol protecting group is the gold standard.[18]
-
Concept: The reactive thiol (-SH) is temporarily converted to a stable thioether or other derivative. This "masked" group does not react during the sulfonamide synthesis. After the main reaction is complete, the protecting group is selectively removed to reveal the free thiol.
-
Common Thiol Protecting Groups & Deprotection Conditions:
| Protecting Group | Abbreviation | Stable To | Deprotection Conditions | Reference(s) |
| Trityl | Trt | Piperidine (Fmoc), mild base | Mild acid (e.g., TFA), Silanes | [19] |
| Acetamidomethyl | Acm | TFA (Boc), Piperidine (Fmoc) | Mercury(II) or Silver(I) salts, Iodine | [19] |
| tert-Butyl | tBu | TFA (Boc), Piperidine (Fmoc) | Strong acid (e.g., HF), Hg(OAc)₂ | [19] |
| S-Alkylsulfonyl | -SO₂R | Amines (Fmoc conditions) | Reacts directly with other thiols | [20] |
-
Workflow Example (Using Trt protection):
-
Protect the thiol group of your starting material with Trityl chloride.
-
Perform the sulfonamide synthesis reaction with the S-Trityl protected compound.
-
Purify the S-Trityl protected sulfonamide.
-
Deprotect the thiol using a solution of trifluoroacetic acid (TFA) with a scavenger like triethylsilane (TES).
-
Reaction Condition Optimization
The following diagram illustrates a best-practice workflow for setting up a sulfonylation reaction to minimize disulfide formation without using a protecting group.
Caption: Optimized workflow for sulfonamide synthesis.
The Chemistry of Prevention
Understanding the underlying mechanisms is key to effective troubleshooting. The following diagram illustrates the desired reaction pathway versus the competing oxidation pathway.
Caption: Competing reaction pathways in sulfonamide synthesis.
References
-
Journal of the American Chemical Society. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. [Link]
-
ResearchGate. (2016). Oxidation of thiols. [Link]
-
RSC Advances. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. [Link]
-
National Institutes of Health (PMC). (n.d.). Using hydrogen peroxide to prevent antibody disulfide bond reduction during manufacturing process. [Link]
-
PubMed. (2011). Disulfide formation via sulfenamides. [Link]
-
ResearchGate. (n.d.). Using hydrogen peroxide to prevent antibody disulfide bond reduction during manufacturing process | Request PDF. [Link]
-
National Institutes of Health (PMC). (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. [Link]
-
Rapid Novor. (2025). Disulfide Bond Analysis LC-MS Service. [Link]
-
ResearchGate. (n.d.). Oxidation of thiol compounds by molecular oxygen in aqueous solutions. [Link]
-
National Institutes of Health (PMC). (n.d.). The role of thiols in antioxidant systems. [Link]
-
National Institutes of Health (PMC). (2024). Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies. [Link]
-
ResearchGate. (2021). How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety?[Link]
-
RSC Publishing. (2021). Cysteine protecting groups: applications in peptide and protein science. [Link]
-
ResearchGate. (2024). (PDF) Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Aerobic Oxidation of Thiols to Disulfides by Heterogeneous Gold Catalysts. [Link]
-
PubMed Central. (n.d.). Comprehensive Analysis of Tryptic Peptides Arising from Disulfide Linkages in NISTmAb and Their Use for Developing a Mass Spectral Library. [Link]
-
ResearchGate. (2013). Does anyone have experience working with thiols which has gone for disulfide (Dimerization)?[Link]
-
National Institutes of Health (PMC). (2004). Exploiting Thiol Modifications. [Link]
-
National Institutes of Health (PMC). (n.d.). Monoclonal antibody disulfide reduction during manufacturing: Untangling process effects from product effects. [Link]
-
Wikipedia. (n.d.). Disulfide. [Link]
-
ResearchGate. (n.d.). Synthesis of Sulfonamides from Disulfide | Download Table. [Link]
-
Springer Nature Experiments. (n.d.). Detection of Disulfide-Linked Peptides by Mass Spectrometry. [Link]
-
PubMed Central. (n.d.). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. [Link]
-
ResearchGate. (n.d.). (PDF) Advanced mass spectrometry workflows for analyzing disulfide bonds in biologics. [Link]
-
National Institutes of Health (PMC). (2018). ROLE OF THIOLS IN OXIDATIVE STRESS. [Link]
-
ResearchGate. (n.d.). Thiol Alkylation below Neutral pH. [Link]
-
ResearchGate. (n.d.). Cys thiol protection with the tetrahydropyranyl (Thp) protecting group. [Link]
-
Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. [Link]
-
National Institutes of Health. (n.d.). Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications. [Link]
-
PubMed. (2016). Rethinking Cysteine Protective Groups: S-Alkylsulfonyl-l-Cysteines for Chemoselective Disulfide Formation. [Link]
-
MDPI. (n.d.). Synergism of Synthetic Sulfonamides and Natural Antioxidants for the Management of Diabetes Mellitus Associated with Oxidative Stress. [Link]
-
PubMed. (n.d.). Synergism of Synthetic Sulfonamides and Natural Antioxidants for the Management of Diabetes Mellitus Associated with Oxidative Stress. [Link]
-
National Institutes of Health (PMC). (n.d.). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. [Link]
-
Patsnap Synapse. (2025). How to Troubleshoot Low Protein Yield After Elution. [Link]
-
ResearchGate. (n.d.). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]
-
RSC Publishing. (n.d.). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]
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- 9. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
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Technical Support Center: Column Chromatography Purification of N-(2-Methoxyphenyl)benzenesulfonamide
Welcome to the technical support center for the purification of N-(2-Methoxyphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during column chromatography purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of N-(2-Methoxyphenyl)benzenesulfonamide, offering probable causes and actionable solutions.
Issue 1: Poor Separation of N-(2-Methoxyphenyl)benzenesulfonamide from Impurities
Q: My target compound, N-(2-Methoxyphenyl)benzenesulfonamide, is co-eluting with impurities. How can I improve the separation?
A: Co-elution is a common challenge that can often be resolved by systematically optimizing your chromatographic conditions. Here are several strategies to enhance resolution:
-
Mobile Phase Optimization: The polarity of your eluent is a critical factor in achieving good separation on a silica gel column.[1]
-
Adjusting Polarity: If you are using a standard normal-phase setup (e.g., silica gel), decreasing the polarity of the mobile phase will increase the retention of your compounds on the column, which can often lead to better separation. For instance, if you are using an ethyl acetate/hexane solvent system, try decreasing the proportion of ethyl acetate.[1]
-
Solvent Choice: The choice of solvents in your mobile phase can significantly impact selectivity. Common solvent systems for compounds of moderate polarity like N-(2-Methoxyphenyl)benzenesulfonamide include ethyl acetate/hexane and dichloromethane/methanol.[2][3] Experimenting with different solvent combinations can alter the selectivity of the separation.
-
-
Thin-Layer Chromatography (TLC) for Method Development: Before committing to a column, it is essential to optimize the separation on a TLC plate.
-
Optimal Rf Value: Aim for an Rf value for N-(2-Methoxyphenyl)benzenesulfonamide in the range of 0.2 to 0.5 on the TLC plate.[4][5] This range generally provides the best separation in a column chromatography setting. The relationship between Rf and column volumes (CV) can be estimated by the equation CV = 1/Rf.[5]
-
Calculating Rf: The Rf value is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[6][7]
-
| Parameter | Measurement |
| Distance traveled by substance | Measure from the baseline to the center of the spot. |
| Distance traveled by solvent front | Measure from the baseline to the highest point reached by the solvent. |
| Rf Formula | Rf = Distance traveled by substance / Distance traveled by solvent front [6] |
-
Gradient Elution: If your sample contains impurities with a wide range of polarities, a gradient elution can be highly effective.[1][8] This involves starting with a less polar mobile phase and gradually increasing its polarity over the course of the separation.[8] This technique can sharpen peaks of later-eluting compounds and reduce overall run time compared to isocratic elution.[9][10][11]
-
Alternative Stationary Phases: If optimizing the mobile phase does not provide adequate separation, consider using a different stationary phase.
Issue 2: Streaking or Tailing of the Compound Spot/Band
Q: My N-(2-Methoxyphenyl)benzenesulfonamide is streaking down the column, leading to broad fractions and poor separation. What causes this and how can I fix it?
A: Streaking, or tailing, is often caused by strong interactions between the analyte and the stationary phase, or by overloading the column.[14]
-
Cause 1: Strong Analyte-Stationary Phase Interaction: The acidic silanol groups on the surface of silica gel can strongly interact with basic functional groups in a molecule.[15] While N-(2-Methoxyphenyl)benzenesulfonamide is not strongly basic, the sulfonamide moiety can interact with the silica.
-
Solution: Mobile Phase Modifier: Adding a small amount of a modifier to the eluent can mitigate this issue. For acidic compounds, adding a small amount of acetic acid (0.1-1%) can improve peak shape. Conversely, for basic compounds, adding a small amount of triethylamine (0.1-1%) can be beneficial by neutralizing the acidic sites on the silica gel.[13][14]
-
-
Cause 2: Column Overloading: Applying too much sample for the amount of silica gel is a common cause of streaking.[14]
-
Solution: Reduce Sample Load: A general rule of thumb is to use a ratio of at least 30:1 of silica gel to crude sample by weight (e.g., 30g of silica for 1g of sample).[4]
-
-
Cause 3: Poor Solubility in Eluent: If the compound is not fully soluble in the mobile phase as it moves through the column, it can lead to tailing.
-
Solution: Adjust Solvent System: Ensure your chosen eluent system can adequately dissolve your compound. You may need to use a slightly more polar solvent system, but this needs to be balanced with achieving good separation.
-
Issue 3: The Compound is Not Eluting from the Column
Q: I've passed a large volume of my mobile phase through the column, but my N-(2-Methoxyphenyl)benzenesulfonamide is not eluting. What should I do?
A: This indicates that your compound is too strongly adsorbed to the stationary phase.
-
Cause: Mobile Phase is Not Polar Enough: In normal-phase chromatography, a mobile phase with insufficient polarity will not be able to displace the compound from the silica gel.[1]
-
Solution: Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. If you are using an ethyl acetate/hexane mixture, incrementally increase the percentage of ethyl acetate.[1] This should decrease the retention of your compound and allow it to elute.
-
Issue 4: Suspected Decomposition of the Compound on the Column
Q: I'm observing new, unexpected spots on my TLC analysis of the column fractions, suggesting my compound might be degrading. How can I confirm this and prevent it?
A: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.[12][16]
-
Confirmation of Degradation:
-
Prevention Strategies:
-
Deactivating the Silica Gel: You can neutralize the acidity of the silica gel by preparing a slurry with a solvent system containing a small amount of a base, such as triethylamine (0.5-1% v/v).[12][17]
-
Use an Alternative Stationary Phase: As mentioned previously, switching to a less acidic stationary phase like alumina or a neutral phase like Florisil can prevent degradation.[12]
-
Minimize Residence Time: A faster flow rate can reduce the time your compound is in contact with the silica gel, potentially minimizing degradation. However, this may also decrease separation efficiency.[12]
-
Experimental Workflow Diagram
Caption: Decision tree for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of N-(2-Methoxyphenyl)benzenesulfonamide on a silica gel column?
A good starting point for a compound of this nature would be a mixture of ethyl acetate and hexane. [2]Begin by testing a range of ratios with TLC, for example, starting with 10% ethyl acetate in hexane and gradually increasing the ethyl acetate concentration to 20%, 30%, etc., until an optimal Rf value is achieved.
Q2: Should I use isocratic or gradient elution for my purification?
The choice depends on the complexity of your crude mixture.
-
Isocratic Elution: If your TLC shows that the impurities are well-separated from your product with a single solvent system, isocratic elution (using a constant solvent composition) is simpler and can provide excellent results. [8][10]* Gradient Elution: If your crude material contains both more polar and less polar impurities, a gradient elution will likely be more efficient. [8][9]It can help to elute strongly retained impurities faster and provide sharper peaks for these compounds. [11] Q3: How do I perform a "dry loading" of my sample, and when should I use it?
Dry loading is recommended when your sample has poor solubility in the initial, non-polar mobile phase. [18]* Protocol:
- Dissolve your crude N-(2-Methoxyphenyl)benzenesulfonamide in a suitable solvent (e.g., dichloromethane or acetone).
- Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the solution.
- Thoroughly mix and then remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
- Carefully add this powder to the top of your packed column. [17] Q4: Can I reuse my column?
It is generally not recommended to reuse a silica gel column for the purification of different compounds, as cross-contamination can occur. For purifying multiple batches of the same compound, it may be possible if the column is thoroughly flushed with a strong solvent (like methanol) and then re-equilibrated with the initial mobile phase. However, for obtaining high-purity material for drug development, using a fresh column for each purification is the standard and safest practice.
Q5: My compound is a solid. Is recrystallization a better purification method?
Recrystallization can be an excellent and often more straightforward purification method for solid compounds, provided a suitable solvent system can be found that dissolves the compound when hot but not when cold, while the impurities remain in solution. [19]If your crude N-(2-Methoxyphenyl)benzenesulfonamide is relatively pure, recrystallization may be a more efficient technique than column chromatography. [19]Column chromatography is generally more powerful for separating complex mixtures or when a suitable recrystallization solvent cannot be identified. [19]
References
- Benchchem. (n.d.). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
- Reddit. (2019). What causes streaking in silica gel column chromatography?. r/chemhelp.
- Benchchem. (n.d.). Stability issues of N-silylated sulfonamides on silica gel chromatography.
- Benchchem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
- National Center for Biotechnology Information. (n.d.). N-(2-Methoxyphenyl)benzenesulfonamide. PubChem.
- Oreate AI Blog. (2026). How to Calculate Rf TLC.
- PubMed. (n.d.). [Study on separation of sulfonamides by capillary high-performance liquid chromatography and electrochromatography].
- Physics Forums. (2004). How can I improve molecule elution in thin layer chromatography?.
- ResearchGate. (2021). What is the optimal Rf value for our compound of interest when running silica column chromatography?.
- University of Toronto. (n.d.). Thin Layer Chromatography (TLC).
- Chemistry For Everyone. (2025). What Is The Importance Of RF Value In Chromatography?. YouTube.
- Biotage. (2023). Why is TLC Rf important for flash column chromatography optimization?.
- Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?.
- Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography.
- Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
- PubMed. (2006). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation.
- ResearchGate. (2019). What is the advantages of gradient elution over isocratic elution in LC?.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry.
- University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry.
- Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
- University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry.
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Technical Support Center: N-(2-Methoxyphenyl)benzenesulfonamide - Impurity Identification and Characterization
Answering your advanced technical questions on the identification and characterization of impurities in N-(2-Methoxyphenyl)benzenesulfonamide.
Welcome to the technical support center for N-(2-Methoxyphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity profiling of this molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental work.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most probable process-related impurities in the synthesis of N-(2-Methoxyphenyl)benzenesulfonamide?
The most common laboratory synthesis of N-(2-Methoxyphenyl)benzenesulfonamide involves the reaction of 2-methoxyaniline (o-anisidine) with benzenesulfonyl chloride in the presence of a base.[1][2] Based on this pathway, several process-related impurities can be anticipated:
-
Unreacted Starting Materials: The most straightforward impurities are residual 2-methoxyaniline and benzenesulfonyl chloride.
-
Hydrolysis Product: Benzenesulfonyl chloride is highly susceptible to hydrolysis, especially under aqueous basic conditions, leading to the formation of benzenesulfonic acid.[3] This is often a key impurity if the reaction is not performed under strictly anhydrous conditions.
-
Bis-sulfonated Product (Dibenzenesulfonamide): Although less likely with a secondary amine formation, if there are primary amine impurities or under certain conditions, a second sulfonylation can occur.
-
Impurities from Starting Materials: Commercial 2-methoxyaniline may contain impurities such as aniline and o-chloroanisole.[4] Benzenesulfonyl chloride can degrade to benzenesulfonic acid or contain byproducts from its synthesis like diphenylsulfone.[5]
Q2: What are the potential degradation products of N-(2-Methoxyphenyl)benzenesulfonamide under stress conditions?
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[6][7] For N-(2-Methoxyphenyl)benzenesulfonamide, the following degradation pathways are plausible under standard stress conditions (hydrolysis, oxidation, photolysis, and thermal stress):
-
Hydrolytic Degradation: The sulfonamide bond is generally stable but can be cleaved under harsh acidic or basic conditions, yielding 2-methoxyaniline and benzenesulfonic acid.
-
Oxidative Degradation: The methoxy group (-OCH3) on the aniline ring is susceptible to oxidation, which could lead to the formation of a hydroxyl group (N-(2-hydroxyphenyl)benzenesulfonamide) or further degradation products. The sulfur atom in the sulfonamide group is already in a high oxidation state (S(VI)) and is generally resistant to further oxidation.
-
Photolytic Degradation: Aromatic compounds can undergo various reactions upon exposure to UV light. While specific pathways are hard to predict without experimental data, cleavage of the S-N or S-C bonds are possibilities.
-
Thermal Degradation: While generally stable, prolonged exposure to high temperatures could lead to decomposition, potentially via pathways similar to hydrolysis.
Q3: Which analytical techniques are most suitable for the identification and quantification of these impurities?
A multi-technique approach is always recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse for purity assessment and quantification. A reversed-phase C18 column with a gradient elution of acetonitrile and water (often with a modifier like formic acid) is typically effective for separating the main compound from its more polar or non-polar impurities.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for impurity identification. LC-MS provides the molecular weight of the impurities, which is crucial for structural elucidation. Tandem MS (MS/MS) can further provide fragmentation patterns to confirm the structure.[7] Electrospray ionization (ESI) in positive mode is generally effective for sulfonamides, often showing a prominent protonated molecule [M+H]⁺.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the definitive structural confirmation of isolated impurities. It can also be used to quantify impurities in the bulk material if their signals are resolved from the main component.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method for monitoring reaction progress and getting a preliminary assessment of the impurity profile.
Part 2: Troubleshooting Guide
Q1: I'm running the synthesis and my TLC plate shows multiple spots. What are they likely to be?
A: This is a common observation. Let's break it down by Rf value (retention factor) in a typical normal-phase system (e.g., ethyl acetate/hexane):
-
High Rf Spot (less polar): This could be unreacted benzenesulfonyl chloride or non-polar byproducts.
-
Main Spot (intermediate Rf): This should be your desired product, N-(2-Methoxyphenyl)benzenesulfonamide.
-
Low Rf Spot (more polar): This is often unreacted 2-methoxyaniline, which is more polar than the product due to the free amine group.
-
Spot at the Baseline (very polar): This is highly indicative of benzenesulfonic acid, the hydrolysis product of benzenesulfonyl chloride. It is very polar and often remains at the origin on the TLC plate.
Troubleshooting Action:
-
Co-spot your reaction mixture with authentic standards of the starting materials on the same TLC plate to confirm their presence.
-
Ensure your reaction is running under anhydrous conditions to minimize the formation of benzenesulfonic acid.[3]
Q2: My HPLC-UV chromatogram shows a significant peak eluting much earlier than my main product peak. What could this be?
A: In a reversed-phase HPLC system, early eluting peaks correspond to highly polar compounds. The most likely candidate for a very early peak is benzenesulfonic acid . Its high polarity causes it to have very little retention on a C18 column, eluting close to the solvent front. Other possibilities include highly polar impurities from your starting materials.
Troubleshooting Action:
-
Spiking Experiment: Prepare a sample of your material and "spike" it with a small amount of authentic benzenesulfonic acid. If the peak area of the early eluting peak increases, you have confirmed its identity.
-
LC-MS Analysis: Analyze the sample by LC-MS. Benzenesulfonic acid has a molecular weight of 158.18 g/mol and should be detectable in negative ion mode as the [M-H]⁻ ion at m/z 157.
Q3: My LC-MS analysis shows an unexpected peak with an m/z of 404.3 in positive ion mode. What is this impurity?
A: Let's deduce the structure. Your product, N-(2-Methoxyphenyl)benzenesulfonamide (C₁₃H₁₃NO₃S), has a molecular weight of 263.31 g/mol . The observed m/z of 404.3 likely corresponds to the [M+H]⁺ ion of a bis-sulfonated impurity, N-(benzenesulfonyl)-N-(2-methoxyphenyl)benzenesulfonamide .
-
Calculation:
-
Product (C₁₃H₁₃NO₃S): 263.31 g/mol
-
Addition of a benzenesulfonyl group (C₆H₅SO₂): +141.17 g/mol
-
Loss of H from the sulfonamide nitrogen: -1.01 g/mol
-
Predicted Mass of Impurity: 263.31 + 141.17 - 1.01 = 403.47 g/mol
-
Predicted [M+H]⁺ ion: 404.48 m/z
-
This is a very close match to your observed m/z of 404.3. This impurity arises from the reaction of the initially formed product with another molecule of benzenesulfonyl chloride.
Troubleshooting Action:
-
To minimize this impurity, try adding the benzenesulfonyl chloride slowly to the solution of 2-methoxyaniline. This ensures the sulfonyl chloride preferentially reacts with the more nucleophilic primary amine rather than the less nucleophilic sulfonamide product.[3]
Q4: My ¹H NMR spectrum in CDCl₃ shows the expected product peaks, but also a singlet around δ 3.8 ppm and some aromatic signals that don't match. How can I identify the impurity?
A: While we don't have a definitive published spectrum for the exact target molecule, we can make excellent predictions based on the closely related N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. Let's analyze the possibilities for the unexpected signals:
-
Unreacted 2-methoxyaniline: This would show a methoxy singlet around δ 3.8-3.9 ppm and a broad singlet for the -NH₂ protons, in addition to its distinct aromatic signals.
-
Unreacted Benzenesulfonyl Chloride: This would show characteristic aromatic signals in the δ 7.5-8.0 ppm region.
-
Benzenesulfonic Acid: If present in sufficient quantity, it would show aromatic signals and a very broad peak for the acidic proton.
Troubleshooting Action:
-
Compare with Starting Material Spectra: Run ¹H NMR spectra of your starting materials (2-methoxyaniline and benzenesulfonyl chloride) in the same solvent and compare the chemical shifts.
-
Purification: The presence of these impurities indicates that your product requires further purification, likely via recrystallization or column chromatography.
Part 3: Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general starting point for assessing the purity of N-(2-Methoxyphenyl)benzenesulfonamide.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask and dissolve in acetonitrile to a concentration of 1 mg/mL.
Protocol 2: LC-MS Method for Impurity Identification
This method is designed for the detection and identification of potential impurities.
-
LC System: UPLC/UHPLC system for better resolution.
-
Column: C18, 2.1 x 100 mm, 1.9 µm particle size.[8]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A steeper gradient than the HPLC-UV method can be used for faster analysis, e.g., a 10-minute gradient from 5% to 95% B.
-
Flow Rate: 0.3 mL/min.[8]
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Data Acquisition:
-
Full Scan: Scan a mass range of m/z 100-600 to detect all potential impurities.
-
MS/MS: Perform product ion scans on the [M+H]⁺ of the main peak (m/z 264.1) and any other detected parent ions to obtain fragmentation data for structural confirmation. A common fragmentation pathway for sulfonamides is the loss of SO₂ (64 Da).
-
Protocol 3: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound or impurity in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (optional): For complex structures or co-eluting impurities, COSY and HSQC experiments can be invaluable for assigning protons and carbons.
-
Part 4: Visualizations
Diagram 1: Synthetic Pathway and Potential Impurities
Caption: Synthetic route to N-(2-Methoxyphenyl)benzenesulfonamide and sources of common process-related impurities.
Diagram 2: Troubleshooting Workflow for an Unknown Peak in HPLC
Caption: A logical workflow for the identification of an unknown impurity peak observed during HPLC analysis.
Part 5: Data Summary Table
Table 1: Potential Impurities and Their Characteristics
| Impurity Name | Probable Source | Molecular Formula | Molecular Weight ( g/mol ) | Predicted [M+H]⁺ (m/z) | Key Analytical Features |
| N-(2-Methoxyphenyl)benzenesulfonamide | Product | C₁₃H₁₃NO₃S | 263.31 | 264.1 | Main component |
| 2-Methoxyaniline | Starting Material | C₇H₉NO | 123.15 | 124.1 | More polar than product; characteristic ¹H NMR signals. |
| Benzenesulfonyl Chloride | Starting Material | C₆H₅ClO₂S | 176.62 | N/A (reactive) | Less polar than product; highly reactive with moisture. |
| Benzenesulfonic Acid | Hydrolysis of SM | C₆H₆O₃S | 158.18 | 159.0 (or 157.0 in neg. mode) | Very polar; elutes early in RP-HPLC. |
| N,N-bis(benzenesulfonyl)-2-methoxyaniline | Side Reaction | C₁₉H₁₇NO₅S₂ | 403.48 | 404.1 | Less polar than product; higher molecular weight. |
| N-(2-Hydroxyphenyl)benzenesulfonamide | Degradation (Oxidative) | C₁₂H₁₁NO₃S | 249.29 | 250.0 | More polar than product due to hydroxyl group. |
Part 6: References
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Aziz-ur-Rehman, et al. (2010). N-(2-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1769. Available at: [Link]
-
Khan, I. U., Sheikh, T. A., & Arshad, M. N. (2010). N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2976. Available at: [Link]
-
Gautam, A., & Lulla, A. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
-
Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (2020). Journal of Chemical Biology & Therapeutics. Longdom Publishing. Available at: [Link]
-
Jadhav, S. B., et al. (2015). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Pharmaceutical Quality Assurance.
-
Kulkarni, S. J. (2013). Synthesis and characterisation of process related impurity in bosentan monohydrate. Journal of Chemical and Pharmaceutical Research, 5(11), 600-604.
-
North, D. C., & Musser, S. M. (1995). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography B: Biomedical Sciences and Applications, 667(2), 241-253.
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available at: [Link]
-
Skibinski, R., et al. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 25(22), 5393. Available at: [Link]
-
Aslan, G., & Aydin, L. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. ORGANIC AND BIOCHEMISTRY. Available at: [Link]
-
Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
National Institute of Standards and Technology. (n.d.). Benzamide, N-(2,5-dimethoxyphenyl)-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSynthesis. (n.d.). N-(2-amino-4-methoxyphenyl)benzenesulfonamide. Retrieved from [Link]
-
Electronic Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-methyl-1-oxidanyl-butan-2-yl]benzenesulfonamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
-
Arshad, M. N., et al. (2010). N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 11), o2976.
-
Aziz-ur-Rehman, et al. (2010). N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2890. Available at: [Link]
-
David, J. R. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 231-251). Royal Society of Chemistry.
-
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
-
Veeprho. (n.d.). 4-Methoxy-2-nitroaniline. Retrieved from [Link]
-
Chowdhury, S. K., & Doss, G. A. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(1), 110–114. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Benzenesulfonic acid, 5-[(4-amino-5-methoxy-2-methylphenyl)azo]-2-methoxy- on Newcrom R1 HPLC column. Retrieved from [Link]
-
NIST. (n.d.). Benzenesulfonamide, N-butyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Rajan, S. T., et al. (2016). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 9(8), 436.
-
SIELC Technologies. (n.d.). Separation of 2-Methoxyphenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Wu, C., et al. (2019). Sulfonamides removal under different redox conditions and microbial response to sulfonamides stress during riverbank filtration: A laboratory column study. Chemosphere, 220, 936–944. Available at: [Link]
-
Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. John Wiley & Sons.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]
-
Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Pharmaceutical Review.
-
Sharma, M. C. (2012). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(4), 443-449.
Sources
- 1. N-(2-Methoxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
Technical Support Center: A Guide to the Scalable Synthesis of N-(2-Methoxyphenyl)benzenesulfonamide
Welcome to the technical support center for the synthesis of N-(2-Methoxyphenyl)benzenesulfonamide. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis and address the challenges associated with larger-scale production. We will delve into the core chemistry, troubleshoot common issues, and provide validated protocols to ensure a robust and scalable process.
Section 1: Frequently Asked Questions (FAQs) - Core Synthesis Principles
This section addresses fundamental questions regarding the synthesis, providing the foundational knowledge required before attempting a scale-up.
Q1: What is the most common and direct synthetic route to N-(2-Methoxyphenyl)benzenesulfonamide?
The most established method is the nucleophilic substitution reaction between o-anisidine (2-methoxyaniline) and benzenesulfonyl chloride.[1][2] This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
Q2: Can you illustrate the reaction mechanism?
Certainly. The reaction proceeds via a classical nucleophilic attack of the amine nitrogen of o-anisidine on the electrophilic sulfur atom of benzenesulfonyl chloride. The subsequent elimination of a chloride ion and deprotonation by a base yields the final sulfonamide product.
Caption: Reaction mechanism for sulfonamide formation.
Q3: How do I select the optimal base and solvent for scalability?
The choice of base and solvent is critical for reaction efficiency, safety, and ease of workup on a larger scale. While aqueous systems are often used in labs, they can present challenges in industrial settings.
| Parameter | Aqueous System | Organic System | Rationale & Scalability Considerations |
| Base | Sodium Carbonate (Na₂CO₃)[1][2] | Triethylamine (TEA), Pyridine[3] | Na₂CO₃: Inexpensive, safe, and easily removed by water washes. However, it creates a biphasic system requiring vigorous mixing. TEA/Pyridine: Creates a homogeneous solution, simplifying monitoring. However, they are more expensive, require careful handling, and their salts must be removed during workup. |
| Solvent | Water[1] | Dichloromethane (DCM), Tetrahydrofuran (THF)[3] | Water: "Green" and cheap, often allows for product precipitation. However, the benzenesulfonyl chloride is prone to hydrolysis. DCM/THF: Excellent solubility for reactants, minimizes hydrolysis if anhydrous conditions are maintained. Requires solvent recovery systems for cost-effectiveness and environmental compliance. |
| Recommendation | For initial scale-up, an organic system (e.g., DCM with TEA) often provides better control and predictability. For a cost-optimized, "greener" process, developing a robust aqueous protocol with highly efficient mixing is a viable goal. |
Q4: What are the most critical parameters to control during a scaled-up reaction?
-
Temperature Control: The reaction is exothermic. Add the benzenesulfonyl chloride slowly to the amine solution at a reduced temperature (e.g., 0-5 °C) to dissipate heat effectively and prevent the formation of side products.[3]
-
Reagent Stoichiometry: Use a slight excess of the amine (o-anisidine) to ensure the complete consumption of the more expensive and moisture-sensitive benzenesulfonyl chloride. A 1:1.05 to 1:1.1 ratio (sulfonyl chloride:amine) is a good starting point.
-
Moisture Control: Benzenesulfonyl chloride readily hydrolyzes to benzenesulfonic acid, which is inert under these conditions and reduces your yield.[3] Always use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen) for organic-based syntheses.
-
Mixing/Agitation: In biphasic systems, insufficient agitation is a primary cause of failed scale-up. It leads to poor mass transfer, localized "hot spots," and incomplete reactions. Ensure the vessel's agitation system is capable of creating a fine emulsion.
Section 2: Troubleshooting Guide for Scale-Up
This section addresses specific problems encountered during the scale-up process in a direct Q&A format.
Q1: My reaction yield dropped significantly after moving from a 1L flask to a 20L reactor. What went wrong?
This is a classic scalability issue often traced back to mass and heat transfer.
-
Plausible Cause 1: Inefficient Heat Dissipation. A 20L reactor has a much lower surface-area-to-volume ratio than a 1L flask. The heat generated by the exothermic reaction cannot escape as quickly, leading to an increase in the internal temperature. This accelerates side reactions.
-
Solution: Implement stricter temperature control. Pre-cool the reactor jacket, and ensure your addition funnel or pump allows for a very slow, controlled addition of the benzenesulfonyl chloride, monitoring the internal temperature constantly.
-
-
Plausible Cause 2: Poor Mixing. As mentioned above, what appears as vigorous stirring in a flask may be inadequate in a large reactor.
-
Solution: Verify the mixing efficiency. Use a reactor equipped with an appropriate impeller (e.g., a pitched-blade turbine for good axial flow) and ensure the agitation speed is sufficient to maintain a homogeneous mixture or a fine emulsion in a biphasic system.
-
-
Plausible Cause 3: Reagent Quality. Larger quantities of reagents may have different purity profiles or may have been exposed to moisture for longer.
-
Solution: Re-qualify your reagents. Perform a Karl Fischer titration on your solvent and o-anisidine to check for water content. Use freshly opened or distilled benzenesulfonyl chloride.
-
Q2: The isolated product is a sticky oil or gum, making filtration impossible. How can I induce crystallization?
A "gummy" product indicates the presence of impurities that are inhibiting the formation of a crystal lattice, or that the product has "oiled out" of solution.
-
Solution 1: Improve Crude Purity. The best way to get a crystalline product is to have a cleaner reaction. Re-evaluate your reaction conditions (temperature, stoichiometry) to minimize side products. An initial aqueous wash of the organic layer can remove salts and water-soluble impurities that hinder crystallization.
-
Solution 2: Optimize Recrystallization. The crude product can be dissolved in a suitable hot solvent and recrystallized. Methanol has been shown to be effective.[1] If it still oils out, try a solvent/anti-solvent system. Dissolve the crude oil in a minimum amount of a good solvent (like DCM or ethyl acetate), then slowly add a poor solvent (an "anti-solvent" like hexanes or heptane) with vigorous stirring until turbidity persists. Seeding with a small crystal can help initiate crystallization.
-
Solution 3: "Trituration". Add a poor solvent (like hexanes) to the oil and stir or sonicate vigorously. This can sometimes wash away impurities and induce the formation of a solid powder.
Q3: My crude NMR/LC-MS shows significant side products. What are they and how can they be minimized?
The two most common side products are benzenesulfonic acid and a bis-sulfonylated aniline derivative.
Caption: Common side reactions in sulfonamide synthesis.
-
Benzenesulfonic Acid: This arises from the hydrolysis of benzenesulfonyl chloride.[3]
-
Prevention: Strictly control moisture. Use anhydrous solvents, dry glassware, and an inert atmosphere. This is the most critical factor.
-
-
Bis-Sulfonylated Product (N-benzenesulfonyl-N-(2-methoxyphenyl)benzenesulfonamide): This can form if the initially formed sulfonamide is deprotonated and reacts with another molecule of benzenesulfonyl chloride.
-
Prevention: Avoid using an excess of benzenesulfonyl chloride. Maintain low reaction temperatures, as the second sulfonylation is typically less favorable and requires more energy. Ensure the base is not excessively strong, which could deprotonate the product sulfonamide.
-
Section 3: Validated Protocols & Workflows
Protocol 1: Scalable Synthesis in an Organic Medium
This protocol is optimized for control and predictability in a reactor setting.
-
Reactor Setup: Equip a clean, dry, jacketed glass reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and an addition funnel.
-
Charging Reagents: Charge the reactor with o-anisidine (1.05 equivalents) and dichloromethane (DCM, approx. 10 mL per gram of o-anisidine). Begin agitation and start cooling the jacket to 0-5 °C. Add triethylamine (1.1 equivalents).
-
Addition: Dissolve benzenesulfonyl chloride (1.0 equivalent) in DCM (approx. 2 mL per gram). Add this solution to the addition funnel and add it dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the mixture to 10-15 °C. Quench the reaction by slowly adding 1M HCl (aqueous) to neutralize the excess triethylamine. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product, which can then be purified.
Protocol 2: Purification by Recrystallization
-
Transfer the crude solid product to an appropriately sized flask.
-
Add a minimum amount of hot methanol to dissolve the solid completely.[1]
-
If the solution is colored, you may add a small amount of activated charcoal (1-2% w/w), stir for 5-10 minutes, and perform a hot filtration through celite to remove it.[4]
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the colorless crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
Workflow Diagram: From Reaction to Pure Product
Caption: General workflow for synthesis and purification.
References
-
Aziz-ur-Rehman, et al. (2010). N-(2-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o103. [Link]
-
Arshad, M. N., et al. (2010). N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2976. [Link]
-
Asiri, A. M., et al. (2010). N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o129. [Link]
-
ChemSynthesis. (n.d.). N-(2-amino-4-methoxyphenyl)benzenesulfonamide. ChemSynthesis. Retrieved January 18, 2026, from [Link]
-
Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
-
Morrill Research Group. (2017). Exploring new synthetic routes towards cyanamides. Blogs at Illinois State University. [Link]
-
Mako, Z., et al. (2022). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules, 27(23), 8205. [Link]
- Google Patents. (n.d.). WO2012101648A1 - Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide.
-
Khan, I. U., Sheikh, T. A., & Arshad, M. N. (2010). N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthetic route to the new carboxamides. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Mako, Z., et al. (2022). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. National Institutes of Health. [Link]
-
Li, Y., et al. (2022). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 65(15), 10447-10464. [Link]
-
Jariwala, S., et al. (2017). Recent Advances in Scalable Synthesis and Processing of Two-Dimensional Materials. ACS Omega, 2(11), 7537-7544. [Link]
-
Dąbrowski, M., et al. (2025). Synthetic strategies toward nefopam: a short review. Arkat USA. [Link]
-
MSN Laboratories Private Limited, et al. (2024). Improved process for the preparation of (4S)4-(4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide. Technical Disclosure Commons. [Link]
- Google Patents. (n.d.). CA1248128A - Process for the preparation of o- carboethoxybenzenesulfonamide.
-
ResearchGate. (n.d.). Synthetic routes to treprostinil N-acyl methylsulfonamide. ResearchGate. Retrieved January 18, 2026, from [Link]
Sources
Technical Support Center: Stability and Degradation Studies of N-(2-Methoxyphenyl)benzenesulfonamide
Welcome to the technical support guide for N-(2-Methoxyphenyl)benzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on conducting robust stability and degradation studies. Here, we move beyond simple protocols to explain the underlying scientific principles, helping you anticipate challenges, troubleshoot effectively, and ensure the integrity of your results.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My initial HPLC analysis of a freshly prepared sample shows multiple unexpected peaks. Is my compound already degrading?
Answer: While immediate degradation is possible, it's more likely due to other factors. Before assuming compound instability, systematically investigate the following:
-
Purity of Starting Material: Verify the purity of your N-(2-Methoxyphenyl)benzenesulfonamide batch. Impurities from synthesis, such as unreacted starting materials (e.g., o-anisidine, benzenesulfonyl chloride) or byproducts, are the most common source of unexpected peaks.[1]
-
Solvent and Mobile Phase Contamination: Always use high-purity (e.g., HPLC or LC-MS grade) solvents. Run a blank gradient of your mobile phase to ensure there are no "ghost peaks" originating from contaminated solvents or additives.
-
On-Column Degradation: The stationary phase of an HPLC column, particularly under certain pH or temperature conditions, can sometimes catalyze degradation. To test this, inject your sample and collect the eluent corresponding to the main peak. Re-inject this fraction to see if the impurity peaks reappear. If they do, consider a more inert column phase or adjusting the mobile phase pH to be more neutral.
-
Sample Preparation Issues: Ensure the solvent used to dissolve your sample is inert. Some organic solvents can contain peroxides or other reactive impurities that may cause degradation upon dissolution.
Question 2: I've subjected the compound to forced degradation conditions (e.g., 0.1 M HCl at 60°C), but my HPLC results show minimal to no degradation after 24 hours. What should I do?
Answer: This indicates that N-(2-Methoxyphenyl)benzenesulfonamide is relatively stable under the initial stress conditions. Forced degradation studies aim to achieve a target degradation of 5-20% to ensure the analytical method is truly "stability-indicating".[2] If no degradation is observed, you should incrementally increase the stress level.
-
For Acid/Base Hydrolysis: Increase the concentration of the acid or base (e.g., to 1 M HCl or 1 M NaOH) or elevate the temperature (e.g., to 80°C). It is crucial to do this in a controlled manner. Chemical degradation should ideally be carried out at room temperature, but when no degradation is found, it can be done at 50-60⁰C or higher for a defined period.[2]
-
For Oxidation: If a standard concentration of hydrogen peroxide (e.g., 3%) yields no degradation, you can increase it (e.g., to 6% or higher). Some sulfonamides are resistant to oxidation, and more potent systems like AOPs (Advanced Oxidation Processes) involving UV and persulfate might be needed for mechanistic understanding, though these are harsher than typical pharmaceutical stress tests.[3]
-
For Thermal Stress: If solid-state thermal stress at a high temperature shows no effect, it confirms high thermal stability. For solutions, ensure the solvent is stable at the tested temperature.
Question 3: My degradation experiment was too successful; the primary peak for N-(2-Methoxyphenyl)benzenesulfonamide is almost gone, and I have numerous small peaks. How can I analyze this?
Answer: This is a common issue when stress conditions are too harsh, leading to extensive or complete degradation. The goal is to understand the initial degradation pathway, not to obliterate the molecule.
-
Reduce Stress Severity: Significantly decrease the intensity of your conditions. For example, if you used 1 M HCl at 80°C, revert to 0.1 M HCl at 60°C or even room temperature. Shorten the exposure time from 24 hours to 2, 4, or 8 hours.
-
Time-Course Study: A time-course (or kinetic) study is invaluable. Sample the reaction at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours). This will allow you to observe the formation and potential subsequent degradation of primary degradants, helping to establish the degradation pathway.
-
Validate Your Method: Ensure your analytical method has the sensitivity to detect and quantify low levels of impurities. The target degradation of 5-20% is recommended because it's sufficient to demonstrate separation from the parent peak without making quantification of the degradants difficult.[2]
Question 4: During my photostability study, I noticed the formation of colored impurities. What does this signify?
Answer: The development of color often points towards the formation of highly conjugated systems or oxidized species. For a molecule like N-(2-Methoxyphenyl)benzenesulfonamide, this could be due to:
-
Oxidation of the Methoxyphenyl Group: The methoxy group is an electron-donating group that activates the aromatic ring. Under photolytic and/or oxidative stress, this ring is susceptible to oxidation, potentially forming phenolic or quinone-type structures, which are often colored.[4]
-
Photo-Fries Rearrangement: Aromatic sulfonamides can undergo rearrangements under UV light, leading to different isomeric structures that may be colored.
-
Solution: To mitigate oxidative effects not directly related to photolysis, consider purging your sample solutions with an inert gas like nitrogen or argon before sealing and exposing them to light.[4] Always run a "dark control" (a sample wrapped in aluminum foil and placed in the same chamber) to differentiate between thermal and photolytic degradation.
Frequently Asked Questions (FAQs)
1. What are the most probable degradation pathways for N-(2-Methoxyphenyl)benzenesulfonamide?
Based on its chemical structure, the following are the most likely degradation pathways:
-
Hydrolysis of the Sulfonamide Bond (S-N Cleavage): This is a primary degradation route for many sulfonamides. Under acidic or basic conditions, the S-N bond can be cleaved to yield benzenesulfonic acid and 2-methoxyaniline (o-anisidine). Acid-catalyzed hydrolysis is a known pathway for benzenesulfonamides.[5][6]
-
Oxidation/Modification of the Methoxyphenyl Ring: The methoxy group (-OCH₃) and its associated aromatic ring are potential sites for oxidative attack. This can lead to hydroxylation of the ring or O-demethylation to form a phenolic derivative.[7]
-
Cleavage of the S-C Bond: While less common than S-N cleavage, the bond between the sulfur atom and the benzene ring can also break under very harsh oxidative conditions, leading to the formation of sulfates and various aromatic fragments.[8]
Caption: Key degradation pathways for N-(2-Methoxyphenyl)benzenesulfonamide.
2. What are the standard conditions for a forced degradation study according to regulatory guidelines?
Forced degradation, or stress testing, is crucial for developing and validating stability-indicating analytical methods.[9] While every molecule is different, a typical set of conditions, guided by ICH (International Council for Harmonisation) principles, includes the following:[2][10]
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl at Room Temp to 80°C | To test stability in acidic environments and promote hydrolysis. |
| Base Hydrolysis | 0.1 M to 1 M NaOH at Room Temp to 80°C | To test stability in alkaline environments and promote hydrolysis. |
| Oxidation | 3% to 30% H₂O₂ at Room Temperature | To evaluate susceptibility to oxidative degradation. |
| Thermal Degradation | Dry heat (e.g., 105°C) for solid state; Solution at 60-80°C | To assess the impact of high temperature on both solid and solution stability.[11][12] |
| Photostability | Exposure to cool white fluorescent and near-UV lamps (ICH Q1B) | To determine if the molecule is light-sensitive. |
3. What analytical techniques are most suitable for stability and degradation studies?
A combination of techniques is essential for a comprehensive study:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is the workhorse for stability studies. It is used to separate the parent compound from its degradation products and to quantify the amount of degradation over time. A robust, validated stability-indicating HPLC method is a regulatory requirement.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable for identifying the structures of the degradation products. By coupling the separation power of LC with the mass-analyzing capability of MS, you can determine the molecular weights of the impurities and, through tandem MS (MS/MS), elucidate their structures by analyzing fragmentation patterns.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of a major, isolated degradant, NMR provides detailed information about the molecule's carbon-hydrogen framework.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify changes in functional groups during degradation, for instance, the appearance of a hydroxyl group peak following oxidation.[14]
4. How should I store N-(2-Methoxyphenyl)benzenesulfonamide to ensure its long-term stability?
Based on its chemical structure, N-(2-Methoxyphenyl)benzenesulfonamide should be stored under the following conditions to minimize degradation:
-
Temperature: Store in a cool environment. Refrigeration is often suitable, but check the compound's physical properties (e.g., melting point) to ensure it remains stable at that temperature.
-
Light: Protect from light by storing it in an amber glass vial or in a light-blocking outer container.
-
Moisture: Keep in a tightly sealed container in a desiccator or low-humidity environment to prevent hydrolysis.
-
Atmosphere: For maximum stability, especially if the compound is found to be susceptible to oxidation, consider storing it under an inert atmosphere (e.g., argon or nitrogen).
Experimental Protocols: Forced Degradation Workflows
These protocols provide a starting point for your studies. Remember to adjust concentrations, temperatures, and times to achieve the target 5-20% degradation.[2]
Sources
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- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. mdpi.com [mdpi.com]
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- 7. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
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- 10. pharmtech.com [pharmtech.com]
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- 12. Thermal degradation of sucralose: a combination of analytical methods to determine stability and chlorinated byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Challenges in the N-acylation of Sulfonamides
Welcome to the technical support center for the N-acylation of sulfonamides. This critical transformation is fundamental in medicinal chemistry and drug development, largely due to the role of N-acylsulfonamides as bioisosteres of carboxylic acids.[1][2] These moieties are integral to a wide array of therapeutic agents, including antibacterial agents and enzyme inhibitors.[3] However, the synthesis of N-acylsulfonamides is often plagued by challenges stemming from the inherent low reactivity of the sulfonamide nitrogen.[4]
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and optimize your synthetic outcomes.
Troubleshooting Guide: A Problem-Solving Approach
This section is designed to address specific issues you may encounter during the N-acylation of sulfonamides in a direct question-and-answer format.
Issue 1: Low to No Product Yield
Question: My N-acylation reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I fix this?
Answer: This is one of the most common challenges and can be attributed to several factors, primarily the low nucleophilicity of the sulfonamide nitrogen. Here is a systematic approach to troubleshooting:
Causality & Solution Workflow:
-
Inadequate Deprotonation: The sulfonamide proton is acidic (pKa similar to carboxylic acids), but its conjugate base is a relatively weak nucleophile.[1] Incomplete deprotonation is a frequent cause of low reactivity.
-
Solution: Ensure you are using a suitable base and solvent. For classical acylations with acyl chlorides or anhydrides, a non-nucleophilic organic base like triethylamine (Et3N) or pyridine is commonly used in an aprotic solvent such as dichloromethane (CH2Cl2), acetonitrile (MeCN), or tetrahydrofuran (THF).[3] Using 1.1 to 1.5 equivalents of the base is a standard practice.[3]
-
-
Hydrolysis of Acylating Agent: Acyl chlorides and anhydrides are highly susceptible to moisture, which hydrolyzes them to their corresponding carboxylic acids, rendering them unreactive for acylation.[5]
-
Solution: Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.[5]
-
-
Steric Hindrance: Sterically demanding groups on either the sulfonamide or the acylating agent can significantly impede the reaction.
-
Solution: If steric hindrance is suspected, consider using a less bulky acylating agent if possible. Alternatively, more forcing reaction conditions, such as elevated temperatures, may be necessary.[6]
-
-
Poor Reactivity of Substrates: Sulfonamides bearing electron-withdrawing groups will be even less nucleophilic. Similarly, less reactive acylating agents like benzoic anhydride may result in slower reactions and lower yields compared to more reactive ones like acetic anhydride.[1]
-
Solution: The use of a catalyst can significantly enhance the reaction rate. Lewis acids such as zinc chloride (ZnCl2), copper(II) triflate (Cu(OTf)2), or bismuth(III) salts can effectively catalyze the reaction, even under solvent-free conditions.[1][3][7][8] For instance, Cu(OTf)2 has been shown to be an efficient catalyst for this transformation.[7]
-
Issue 2: Formation of Side Products
Question: I am observing significant side product formation in my reaction mixture, complicating purification. What are these side products and how can I prevent them?
Answer: Side product formation can arise from several competing reaction pathways. Identifying the likely side products is the first step to mitigating their formation.
Common Side Products and Prevention Strategies:
-
Bis-acylation: With primary sulfonamides, it is possible to get bis-acylation, especially if an excess of a highly reactive acylating agent is used.
-
Prevention: Use a stoichiometric amount of the acylating agent (around 1.1 equivalents) and add it slowly to the reaction mixture.[3]
-
-
Reaction with Solvent: Certain solvents can participate in the reaction. For example, if pyridine is used as both a base and a solvent, it can be acylated.
-
Prevention: Use a non-reactive aprotic solvent like CH2Cl2, MeCN, or THF.[3]
-
-
O-acylation of Sulfonamide: While less common, under certain conditions, acylation can occur on one of the sulfonyl oxygens.
-
Prevention: This is generally disfavored. Ensuring proper deprotonation of the nitrogen should direct the acylation to the desired position.
-
Below is a decision-making workflow for troubleshooting common N-acylation issues:
Sources
- 1. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 2. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Comparative analysis of N-(2-Methoxyphenyl)benzenesulfonamide and its positional isomers
An In-Depth Comparative Analysis of N-(2-Methoxyphenyl)benzenesulfonamide and its Positional Isomers
Introduction: The Strategic Importance of Isomerism in Sulfonamide Drug Design
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its prevalence is due to its remarkable versatility as a pharmacophore, capable of engaging in critical hydrogen bonding interactions and often serving as a bioisostere for peptide bonds.[1] Within this broad class, N-aryl benzenesulfonamides are of particular interest, with their biological activity profiles being exquisitely sensitive to the nature and position of substituents on the N-phenyl ring.
This guide provides a detailed comparative analysis of N-(2-methoxyphenyl)benzenesulfonamide and its positional isomers, the meta (3-methoxy) and para (4-methoxy) analogues. The position of the methoxy group—a seemingly minor structural alteration—profoundly influences the molecule's physicochemical properties, three-dimensional conformation, and ultimately, its interaction with biological targets. Understanding these isomeric differences is not merely an academic exercise; it is a critical aspect of rational drug design, enabling researchers to fine-tune a molecule's properties to optimize efficacy and selectivity. We will dissect the synthesis, structural characteristics, and potential biological activities of these three isomers, supported by experimental data and established protocols, to provide a comprehensive resource for researchers in drug discovery and development.
Synthesis and Structural Characterization: From Reagents to Verified Molecules
The synthesis of N-(methoxyphenyl)benzenesulfonamides is reliably achieved via a nucleophilic substitution reaction between the appropriately substituted anisidine (methoxyaniline) and benzenesulfonyl chloride. The choice of the starting anisidine isomer (ortho, meta, or para) directly dictates the final product.
The causality behind this experimental design is straightforward: the nitrogen atom of the aniline's amino group acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction forms the thermodynamically stable sulfonamide S-N bond. A base, such as aqueous sodium carbonate or an organic base like pyridine, is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Sources
A Senior Application Scientist's Guide to Validating the Biological Activity of N-(2-Methoxyphenyl)benzenesulfonamide Analogs
Here is a comprehensive guide to validating the biological activity of N-(2-Methoxyphenyl)benzenesulfonamide analogs, written from the perspective of a Senior Application Scientist.
The benzenesulfonamide moiety is a cornerstone pharmacophore in modern medicinal chemistry.[1] Characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂), this scaffold is the foundation for a vast array of therapeutic agents.[1] The parent compound, N-(2-Methoxyphenyl)benzenesulfonamide, and its analogs are of significant interest due to the diverse biological activities exhibited by this chemical class, ranging from antimicrobial and anticonvulsant to potent anticancer effects.[2][3][4]
This guide provides a comprehensive framework for researchers and drug development professionals on how to systematically validate and compare the biological activity of novel N-(2-Methoxyphenyl)benzenesulfonamide analogs. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for robust data generation and interpretation.
Foundational Understanding: The Mechanism of Action
The therapeutic effects of benzenesulfonamide derivatives are primarily achieved through highly specific enzyme inhibition.[1] The sulfonamide group is an excellent zinc-binding moiety, making it a privileged scaffold for designing inhibitors of metalloenzymes.[1][5]
Primary Target: Carbonic Anhydrases (CAs)
A predominant mechanism of action for many benzenesulfonamides is the inhibition of carbonic anhydrases (CAs).[6][7][8] CAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8][9] They are involved in numerous physiological processes, and their dysregulation is linked to several diseases, including glaucoma, epilepsy, and cancer.[7][8]
Certain CA isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[7][9][10] Therefore, selective inhibition of these tumor-associated CAs is a promising strategy for anticancer therapy.[10][11] The primary sulfonamide group (-SO₂NH₂) of the inhibitors coordinates to the Zn(II) ion in the enzyme's active site, effectively blocking its catalytic activity.[5][9]
Below is a diagram illustrating the role of CA IX in the tumor microenvironment.
Caption: Role of Carbonic Anhydrase IX (CA IX) in the tumor microenvironment and its inhibition by benzenesulfonamide analogs.
The Validation Workflow: A Step-by-Step Approach
Validating the biological activity of newly synthesized analogs requires a systematic and multi-tiered approach. The goal is to move from broad, high-throughput screening to more specific, mechanistic studies. This ensures that resources are focused on the most promising candidates.
The following diagram outlines a robust experimental workflow.
Caption: Experimental workflow for validating the biological activity of benzenesulfonamide analogs.
Experimental Protocols & Data Interpretation
Primary Screening: Carbonic Anhydrase Inhibition Assay
The first critical step is to determine if the analogs inhibit the target enzyme. A stopped-flow CO₂ hydrase assay is a gold-standard method for measuring CA activity.[12]
Principle: This assay measures the enzyme-catalyzed hydration of CO₂. The reaction produces protons, leading to a pH drop, which is monitored by a pH indicator (e.g., phenol red). The rate of color change is proportional to the enzyme's activity. Inhibitors will slow down this rate.
Detailed Protocol:
-
Reagent Preparation:
-
Buffer: Prepare a 20 mM HEPES-Tris buffer, pH 7.5.
-
Enzyme Stock: Prepare a stock solution of purified human carbonic anhydrase (e.g., hCA II and hCA IX) in the buffer. The final concentration in the assay is typically in the low nanomolar range.
-
Indicator Solution: Prepare a solution of phenol red at an appropriate concentration in the buffer.
-
Substrate: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.
-
Inhibitor Stocks: Dissolve the synthesized benzenesulfonamide analogs in DMSO to create high-concentration stock solutions (e.g., 10 mM). Prepare serial dilutions in DMSO.
-
-
Assay Procedure (Stopped-Flow Instrument):
-
The assay is performed at a controlled temperature (e.g., 25°C).
-
Syringe A is loaded with the enzyme, buffer, pH indicator, and the test compound (or DMSO for control). The mixture is incubated for a set time (e.g., 10 minutes) to allow for inhibitor binding.
-
Syringe B is loaded with the CO₂ substrate solution.
-
The contents of the two syringes are rapidly mixed in the instrument's observation cell.
-
The change in absorbance of the pH indicator is monitored over time (e.g., at 557 nm for phenol red) for 10-20 seconds.
-
-
Data Analysis:
-
The initial rates of the reaction are calculated from the slope of the absorbance vs. time curve.
-
The percentage of inhibition for each analog concentration is calculated relative to the uninhibited control (DMSO only).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Secondary Screening: Anticancer Cell Viability Assay (MTT Assay)
If the analogs show potent CA IX inhibition, the next logical step is to assess their effect on cancer cells that overexpress this enzyme (e.g., MDA-MB-231 breast cancer cells).[10] The MTT assay is a widely used colorimetric method to measure cell viability.[13][14]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., MDA-MB-231) and a non-cancerous control cell line (e.g., MCF-10A) under standard conditions.[10]
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with serial dilutions of the benzenesulfonamide analogs (and a positive control like Cisplatin) for a specified period (e.g., 48 or 72 hours). Include wells with untreated cells and vehicle (DMSO) controls.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value for each analog on both the cancerous and non-cancerous cell lines. The ratio of these IC₅₀ values provides the selectivity index (SI).
-
Comparative Data Analysis of Analogs
The primary goal is to identify analogs with improved potency and selectivity compared to the parent compound. All quantitative data should be summarized in a structured table for easy comparison.
Below is an example table comparing hypothetical N-(2-Methoxyphenyl)benzenesulfonamide analogs. The data is representative of what would be generated from the assays described above.
| Compound ID | R¹ Group | R² Group | hCA II Inhibition (IC₅₀, nM) | hCA IX Inhibition (IC₅₀, nM) | Selectivity for CA IX (CAII/CAIX) | Anticancer Activity (MDA-MB-231, IC₅₀, µM) |
| Parent | H | OCH₃ | 150.5 | 85.2 | 1.77 | > 100 |
| Analog A | H | Cl | 125.8 | 25.1 | 5.01 | 45.6 |
| Analog B | 4-F | OCH₃ | 210.2 | 15.8 | 13.30 | 18.2 |
| Analog C | 4-F | Cl | 189.4 | 10.9 | 17.38 | 6.3 |
| Analog D | 3-NO₂ | OCH₃ | 98.7 | 50.6 | 1.95 | 89.1 |
Interpretation of Results:
-
Structure-Activity Relationship (SAR): From this data, a preliminary SAR can be established. For instance, the addition of a fluorine atom at the R¹ position (Analogs B and C) appears to significantly enhance selectivity towards the tumor-associated CA IX isoform.
-
Lead Candidate Identification: Analog C emerges as the most promising candidate. It exhibits the highest potency against the target enzyme (CA IX IC₅₀ = 10.9 nM), the greatest selectivity over the off-target CA II isoform (SI = 17.38), and the most potent anticancer activity in the cell-based assay (IC₅₀ = 6.3 µM).[10] This compound warrants further investigation in more advanced mechanistic and in vivo studies.
Conclusion
The validation of N-(2-Methoxyphenyl)benzenesulfonamide analogs is a systematic process that relies on a tiered approach, beginning with specific enzyme inhibition assays and progressing to cell-based functional assays. By carefully selecting assays that reflect the hypothesized mechanism of action and by meticulously analyzing structure-activity relationships, researchers can efficiently identify lead compounds with high potency and selectivity. This guide provides a foundational workflow and detailed protocols to ensure the generation of robust, reliable, and comparable data, ultimately accelerating the drug discovery process.
References
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A class of sulfonamides as carbonic anhydrase I and II inhibitors. (n.d.). Taylor & Francis. [Link]
-
Akhtar, N., et al. (2018). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications. [Link]
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Butera, A., et al. (2021). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules. [Link]
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Gecim, G., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences. [Link]
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Guda, S. K., et al. (2017). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. [Link]
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McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology. [Link]
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Raudh, S., et al. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology. [Link]
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Skropeta, D. (2013). Bioassays for anticancer activities. Semantic Scholar. [Link]
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Vignaroli, G., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]
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Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. [Link]
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De Luca, V., et al. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Taslimi, P., et al. (2018). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Biochemical and Molecular Toxicology. [Link]
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Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. [Link]
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Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry. [Link]
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Murugesan, A., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Pharmaceuticals. [Link]
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Awad, S. H., et al. (2019). Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid. ResearchGate. [Link]
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Arshad, S., et al. (2014). N-(2-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E. [Link]
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Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (n.d.). Longdom Publishing. [Link]
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Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science. [Link]
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Introduction: The Critical Need for Specificity in Sulfonamide Analysis
Sulfonamides represent a broad and versatile class of compounds with significant therapeutic applications, ranging from antimicrobial to anticancer agents.[1] The subject of this guide, N-(2-Methoxyphenyl)benzenesulfonamide, and its analogs are of considerable interest in drug discovery and development. A critical aspect of preclinical and clinical development is the characterization of a compound's specificity and potential for off-target interactions. Cross-reactivity, the interaction of an analytical method's detection system with compounds other than the target analyte, can lead to false-positive results, misinterpretation of data, and potentially compromise patient safety.
The immunological basis for sulfonamide hypersensitivity is often linked to specific structural motifs, such as the N1 heterocyclic ring and the N4 arylamine group, which are not universally present in all sulfonamide-containing molecules.[2] This structural nuance underscores the importance of empirical cross-reactivity testing, as theoretical predictions based solely on the presence of a sulfonamide group can be misleading.[2][3]
This guide provides a comprehensive framework for assessing the cross-reactivity profile of N-(2-Methoxyphenyl)benzenesulfonamide against a panel of structurally related sulfonamides. We will delve into the rationale behind the selection of comparative compounds and detail robust analytical methodologies, including competitive enzyme-linked immunosorbent assay (ELISA) and high-performance liquid chromatography (HPLC), to quantify these interactions. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to conduct thorough and reliable cross-reactivity studies.
Selection of Structurally Related Sulfonamides for Comparative Analysis
To construct a meaningful cross-reactivity profile for N-(2-Methoxyphenyl)benzenesulfonamide, a panel of structurally related analogs was selected. The rationale for this selection is to probe the impact of subtle molecular modifications on the compound's interaction with analytical detection systems. The chosen analogs feature variations in the substitution patterns on both the phenyl and benzenesulfonamide rings.
Figure 1: Chemical Structures of N-(2-Methoxyphenyl)benzenesulfonamide and Selected Analogs
| Compound Name | Structure | Key Structural Difference from Target |
| N-(2-Methoxyphenyl)benzenesulfonamide (Target) | - | |
| N-(2-Methylphenyl)benzenesulfonamide | Substitution of the methoxy group with a methyl group on the N-phenyl ring. | |
| N-(p-Tolyl)benzenesulfonamide | Methyl group at the para-position of the N-phenyl ring. | |
| Benzenesulfonamide | Unsubstituted N-phenyl ring. | |
| 4-Methoxybenzenesulfonamide | Methoxy group at the para-position of the benzenesulfonamide ring and an unsubstituted N-phenyl ring. |
Experimental Methodologies for Cross-Reactivity Profiling
A multi-pronged analytical approach is essential for a comprehensive assessment of cross-reactivity. Here, we detail two orthogonal methods: a high-throughput immunoassay (ELISA) for initial screening and a highly specific chromatographic method (HPLC-UV) for confirmation and quantification.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Expertise & Experience: The competitive ELISA is a powerful tool for screening cross-reactivity due to its high sensitivity and throughput. The underlying principle is the competition between the target analyte (or a cross-reactant) and a labeled antigen for a limited number of antibody binding sites. A higher degree of cross-reactivity will result in a weaker signal, as the unlabeled cross-reactant displaces the labeled antigen. The choice of a polyclonal antibody with broad specificity to the core sulfonamide structure is crucial for a comprehensive screening of related compounds.[4]
Trustworthiness: The protocol includes multiple standards and controls to ensure the validity of the results. A standard curve is generated for the target analyte, against which the cross-reactivity of the analogs is calculated. This provides a quantitative measure of the relative binding affinity of each compound to the antibody.
Experimental Workflow for Competitive ELISA
Caption: Workflow for the competitive ELISA to assess sulfonamide cross-reactivity.
Detailed Protocol for Competitive ELISA:
-
Plate Coating: Coat a 96-well microtiter plate with a sulfonamide-protein conjugate (e.g., sulfamethazine-BSA) at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of 1% Bovine Serum Albumin (BSA) in PBST to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction: Add 50 µL of the standard solution of N-(2-Methoxyphenyl)benzenesulfonamide or the test compounds (structurally related sulfonamides) at various concentrations to the wells. Then, add 50 µL of a polyclonal anti-sulfonamide antibody solution. Incubate for 1 hour at 37°C.[5]
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in PBST. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Stop the color development by adding 50 µL of 2 M sulfuric acid to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cross-reactivity using the following formula: % Cross-reactivity = (IC50 of N-(2-Methoxyphenyl)benzenesulfonamide / IC50 of the test compound) x 100
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Experience: HPLC-UV is a robust and reliable technique for the separation, identification, and quantification of individual compounds in a mixture.[6][7] The choice of a C18 reversed-phase column is standard for sulfonamide analysis due to its ability to effectively separate these moderately polar compounds. The mobile phase, consisting of an acidified aqueous solution and an organic modifier like acetonitrile, is optimized to achieve good peak shape and resolution. UV detection at a wavelength where sulfonamides exhibit strong absorbance ensures high sensitivity.[6]
Trustworthiness: The method's validity is established through a rigorous validation process, including the determination of linearity, limit of detection (LOD), limit of quantification (LOQ), and specificity. By running each compound individually, we can determine its retention time and confirm the absence of co-elution, ensuring accurate identification and quantification in a mixture.
Experimental Workflow for HPLC-UV Analysis
Caption: Step-by-step workflow for the HPLC-UV analysis of sulfonamides.
Detailed Protocol for HPLC-UV Analysis:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A gradient elution is recommended for optimal separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
A typical gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 90-10% B; 20-25 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.[6]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare stock solutions of N-(2-Methoxyphenyl)benzenesulfonamide and each of the related sulfonamides in methanol at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solutions in the mobile phase to concentrations ranging from 0.1 to 50 µg/mL.
-
Analysis: Inject the standards individually to determine their retention times. Then, inject mixtures of the standards to assess the resolution between peaks.
-
Data Analysis: Construct a calibration curve for each compound by plotting peak area against concentration. The specificity of the method for N-(2-Methoxyphenyl)benzenesulfonamide is determined by the absence of interfering peaks at its retention time when analyzing the other sulfonamides.
Comparative Cross-Reactivity Data
The following table summarizes the expected cross-reactivity of the selected sulfonamides based on typical results from a broad-specificity sulfonamide ELISA. The HPLC-UV analysis serves to confirm the identity and purity of each compound and to provide orthogonal data on their analytical behavior.
Table 1: Comparative Cross-Reactivity Profile of N-(2-Methoxyphenyl)benzenesulfonamide and Related Sulfonamides
| Compound | ELISA % Cross-Reactivity (Relative to N-(2-Methoxyphenyl)benzenesulfonamide) | HPLC-UV Retention Time (min) |
| N-(2-Methoxyphenyl)benzenesulfonamide | 100% | 12.5 |
| N-(2-Methylphenyl)benzenesulfonamide | 85-95% | 12.2 |
| N-(p-Tolyl)benzenesulfonamide | 70-85% | 11.8 |
| Benzenesulfonamide | 40-60% | 9.5 |
| 4-Methoxybenzenesulfonamide | 30-50% | 9.2 |
Note: The ELISA cross-reactivity values are illustrative and can vary depending on the specific antibody used. The HPLC retention times are approximate and will depend on the specific chromatographic conditions.
Discussion and Interpretation of Results
The hypothetical cross-reactivity data presented in Table 1 illustrates the impact of structural modifications on the recognition of sulfonamides by a broad-specificity antibody. The highest cross-reactivity is observed for compounds with the most similar structures to the target analyte.
-
N-(2-Methylphenyl)benzenesulfonamide: The substitution of a methoxy group with a slightly smaller methyl group at the ortho position of the N-phenyl ring is expected to have a minimal impact on the overall shape and electronic properties of the molecule, leading to high cross-reactivity.
-
N-(p-Tolyl)benzenesulfonamide: Moving the methyl group to the para position alters the spatial arrangement of the substituent, which may slightly reduce the binding affinity to the antibody, resulting in lower, but still significant, cross-reactivity.
-
Benzenesulfonamide: The absence of any substituent on the N-phenyl ring represents a more substantial structural change, leading to a considerable decrease in cross-reactivity. This highlights the importance of the substituted N-phenyl ring for antibody recognition in this hypothetical assay.
-
4-Methoxybenzenesulfonamide: This compound has a methoxy group on the benzenesulfonamide ring and an unsubstituted N-phenyl ring. The combination of these structural differences is likely to result in the lowest cross-reactivity among the tested analogs.
The HPLC-UV data provides a clear and unambiguous method for distinguishing between these compounds based on their retention times. The differences in retention time are a result of the varying polarities of the molecules, with more polar compounds eluting earlier from the non-polar C18 column. This chromatographic separation is essential for confirming the identity of each compound and for providing a reliable quantitative method that is not susceptible to the cross-reactivity observed in the immunoassay.
Conclusion
The comprehensive cross-reactivity profiling of N-(2-Methoxyphenyl)benzenesulfonamide and its structural analogs is a critical step in its development as a research tool or therapeutic agent. This guide has provided a robust framework for such an investigation, combining the high-throughput screening capabilities of competitive ELISA with the high specificity and quantitative power of HPLC-UV. The presented methodologies, when applied, will yield a detailed understanding of the compound's analytical specificity and potential for off-target interactions. By following these protocols and understanding the principles behind them, researchers can ensure the generation of reliable and reproducible data, ultimately contributing to the advancement of their drug discovery and development programs.
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A Comparative Guide to the Structure-Activity Relationships of N-(2-Methoxyphenyl)benzenesulfonamide Derivatives
Introduction
The N-(2-methoxyphenyl)benzenesulfonamide scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds.[1] The inherent structural features—a flexible sulfonamide linker connecting two modifiable aromatic rings—provide a versatile template for designing potent and selective agents against various therapeutic targets. Derivatives of this core have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents, among other activities.[1][2] The sulfamoyl (-SO2NH-) group is a crucial pharmacophore responsible for the broad-spectrum bioactivity of sulfonamides.[2] This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) for this class of compounds, synthesizing data from multiple studies to elucidate the causal links between chemical structure and biological function. By examining experimental data and explaining the rationale behind molecular design, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to navigate and advance this promising area of therapeutic discovery.
The Core Scaffold: A Platform for Molecular Exploration
The N-(2-methoxyphenyl)benzenesulfonamide molecule offers three primary regions for synthetic modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. Understanding these regions is fundamental to interpreting the SAR data that follows.
Caption: Core scaffold and key regions for synthetic modification.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of N-(2-methoxyphenyl)benzenesulfonamide derivatives is exquisitely sensitive to the nature and position of substituents on the aromatic rings and the sulfonamide nitrogen. This section compares these relationships across different therapeutic areas.
Antimicrobial Activity
Sulfonamides were among the first effective antibacterial drugs, and this scaffold continues to be a source of new antimicrobial agents.[3] Their primary mechanism often involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2]
Key SAR Insights:
-
Benzenesulfonamide Ring (Region 1): The introduction of electron-withdrawing groups at the para-position of the benzenesulfonamide ring is a well-established strategy for enhancing antibacterial potency. A 4-chloro substituent, for example, has been shown to yield potent derivatives.[2] This is thought to increase the acidity of the sulfonamide proton, facilitating stronger interactions with the target enzyme.
-
Sulfonamide Linker (Region 2): N-substitution on the sulfonamide nitrogen can modulate activity. While the parent N-H is often crucial for activity (mimicking the natural substrate, p-aminobenzoic acid), certain N-alkyl or N-aralkyl substitutions can be tolerated or even beneficial, potentially by improving membrane permeability or exploring additional binding pockets.[2]
-
Hybridization: Incorporating other heterocyclic moieties, such as oxadiazoles or pyrimidines, into the benzenesulfonamide structure can lead to hybrid compounds with a broader spectrum of activity.[3]
Comparative Data: Antibacterial Activity
| Compound ID | R1 (Region 1) | R2 (Region 2) | R3 (Region 3) | Target Organism | Activity (MIC, µg/mL) |
|---|---|---|---|---|---|
| Parent 1 | 4-Cl | H | 2-OCH3 | S. aureus | >100 |
| Derivative 1a | 4-Cl | CH2CH3 (Ethyl) | 2-OCH3 | S. aureus | 50 |
| Derivative 1b | 4-Cl | CH2Ph (Benzyl) | 2-OCH3 | S. aureus | 25 |
| Derivative 1c | 4-Cl | H | H (N-phenyl) | S. aureus | >100 |
Data synthesized for illustrative comparison based on principles from cited literature.[2] The data clearly indicates that N-aralkylation (Derivative 1b) is more effective at conferring anti-S. aureus activity than N-alkylation (1a) for the 4-chlorobenzenesulfonamide series. The 2-methoxy group on the N-phenyl ring also appears important for activity when compared to an unsubstituted N-phenyl analog (1c).
Anticancer Activity
The N-(2-methoxyphenyl)benzenesulfonamide scaffold has been extensively explored for anticancer applications, leading to derivatives that inhibit key cellular processes like cell division and pH regulation.
A. Tubulin Polymerization Inhibitors Several derivatives function as antimitotic agents by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton.[4][5] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Key SAR Insights:
-
N-Phenyl Ring (Region 3): The substitution pattern on the N-phenyl ring is critical. The 2-methoxy group is often a key feature, mimicking the trimethoxyphenyl ring of the well-known tubulin inhibitor Combretastatin A-4.
-
Benzenesulfonamide Ring (Region 1): Modifications in this region can significantly impact potency. Replacing the phenyl ring with other heterocyclic systems or introducing specific substituents can optimize interactions with the colchicine-binding site on β-tubulin.[4]
B. Carbonic Anhydrase IX (CA IX) Inhibitors Tumor cells in hypoxic environments often overexpress carbonic anhydrase IX (CA IX), an enzyme that helps maintain intracellular pH, promoting tumor survival and metastasis.[6][7] Benzenesulfonamides are classic CA inhibitors, with the primary sulfonamide group (-SO2NH2) binding to the zinc ion in the enzyme's active site.
Key SAR Insights:
-
Primary Sulfonamide Group: For CA IX inhibition, a free (unsubstituted) sulfonamide group is generally considered essential for coordinating with the catalytic zinc ion.[7]
-
"Tail" Approach (Regions 1 & 3): Selectivity and potency are achieved by modifying the "tail" of the molecule (the aromatic rings). Introducing bulky or specific heterocyclic groups, such as thiazolidinones, can exploit unique features of the CA IX active site, leading to highly selective inhibitors that spare other CA isoforms.[6][8]
Comparative Data: Anticancer Activity (IC50, µM)
| Compound ID | Key Structural Feature | Target | MCF-7 (Breast) | HCT-116 (Colon) |
|---|---|---|---|---|
| Derivative 2a | Phenyl 4-(2-oxoimidazolidin-1-yl) | Tubulin | 0.05 | 0.04 |
| Derivative 3a | 4-Thiazolidinone-benzenesulfonamide | CA IX | 2.54 | Not Reported |
| Derivative 3b | 4-(4-Chlorophenyl)-thiazolidinone | CA IX | 1.52 | Not Reported |
Data sourced from multiple studies for comparison.[4][6] As shown, distinct structural modifications lead to different mechanisms and potencies. The imidazolidinone derivative (2a) shows potent, nanomolar cytotoxicity consistent with tubulin inhibition, while the thiazolidinone-benzenesulfonamides (3a, 3b) exhibit micromolar activity, with the addition of a 4-chlorophenyl group enhancing potency against MCF-7 cells.[4][6]
Anticholinesterase Activity for Alzheimer's Disease
Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease (AD).[9] The N-(2-methoxyphenyl)benzenesulfonamide scaffold has been adapted to create multipotent ligands that can also tackle other aspects of AD pathology, such as Aβ aggregation and oxidative stress.[10]
Key SAR Insights:
-
Hybrid Design: Potent anticholinesterase activity is often achieved by incorporating fragments known to bind AChE. For example, adding a styryl group to the scaffold can significantly improve inhibitory activity.[10]
-
Binding Pockets: The benzenesulfonamide portion can interact with the peripheral anionic site (PAS) of AChE, which is a hydrophobic region, while other parts of the molecule engage with the catalytic active site.[10][11] Larger, more hydrophobic substituents on the benzenesulfonamide ring tend to increase potency.[11]
Comparative Data: Anticholinesterase Activity (IC50, µM)
| Compound ID | Key Structural Feature | AChE Inhibition | BChE Inhibition |
|---|---|---|---|
| Derivative 4a | 4-Methylbenzenesulfonamide | 15.7 | 21.3 |
| Derivative 4b | 4-Methylbenzenesulfonamide + 5-styryl | 2.5 | 4.8 |
Data synthesized from a study on styryl derivatives.[10] The addition of a styryl moiety (Derivative 4b) dramatically increases the inhibitory potency against both AChE and BChE, highlighting the success of a hybrid-pharmacophore approach.[10]
Experimental Protocols
General Synthesis of N-(2-Methoxyphenyl)benzenesulfonamide Derivatives
This procedure describes the fundamental reaction between a sulfonyl chloride and an aniline to form the sulfonamide bond.[1]
Workflow Diagram: Synthesis
Caption: General workflow for sulfonamide synthesis.
Step-by-Step Protocol:
-
Reaction Setup: A substituted benzenesulfonyl chloride (1.0 eq) and o-anisidine (2-methoxyaniline) (1.0 eq) are added to a flask containing distilled water.
-
pH Adjustment: The mixture is stirred vigorously while an aqueous solution of a base, such as 3-10% sodium carbonate, is added dropwise to maintain the pH between 8 and 10.[12]
-
Reaction: The reaction is allowed to proceed at room temperature for 1-2 hours or until Thin Layer Chromatography (TLC) indicates the consumption of starting materials.
-
Isolation: The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed thoroughly with water to remove salts and then dried. Recrystallization from a suitable solvent (e.g., methanol, ethanol) yields the purified N-(2-methoxyphenyl)benzenesulfonamide derivative.[1]
In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and is a standard tool for evaluating the cytotoxic potential of anticancer drug candidates.[13]
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded into 96-well plates at a density of 5,000–10,000 cells/well and incubated for 24 hours to allow for attachment.[13]
-
Compound Treatment: The culture medium is replaced with fresh medium containing the test compounds at various concentrations (typically ranging from 0.1 to 100 µM). A control group is treated with vehicle (e.g., DMSO) only. The plates are incubated for an additional 48-72 hours.[13]
-
MTT Addition: The treatment medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration ~0.5 mg/mL) is added to each well. The plates are incubated for 4 hours.[13]
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the purple formazan crystals formed by viable cells.[13]
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[13]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This widely used method measures AChE activity by detecting the production of thiocholine, which reacts with Ellman's reagent (DTNB) to produce a colored product.[11]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding the substrate, ATCI, to all wells.
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the enzyme activity.[11]
-
Calculation: Calculate the percentage of inhibition for each compound concentration relative to a control reaction without an inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
The N-(2-methoxyphenyl)benzenesulfonamide scaffold is a remarkably fruitful starting point for the development of novel therapeutic agents. The structure-activity relationship studies compiled in this guide demonstrate that targeted modifications to its three principal regions can yield compounds with potent and often specific activity against bacterial, cancerous, and neurological targets. For antimicrobial agents, electron-withdrawing groups on the benzenesulfonamide ring are key, while anticancer development has successfully focused on tubulin inhibition and highly selective CA IX inhibition through the addition of specific heterocyclic tails. In the context of Alzheimer's disease, a hybrid approach that appends known pharmacophores has proven effective for enhancing anticholinesterase activity. The provided experimental protocols offer a validated framework for the synthesis and evaluation of new derivatives, ensuring that future explorations in this chemical space are built upon a solid and reproducible foundation. Continued investigation into this versatile scaffold is highly warranted and holds significant promise for addressing unmet medical needs.
References
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Synthesis of N-(Un)Substituted-N-(2-Methoxyphenyl/Phenyl)-4- Chlorobenzenesulfonamides as Potent Antibacterial Derivatives. (2014). ResearchGate. Available at: [Link]
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Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. (2011). ACS Publications. Available at: [Link]
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Therapeutic Options in Alzheimer's Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity. (n.d.). PubMed Central. Available at: [Link]
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Synthesis and Biological Evaluation of N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide (ABT-751) Tricyclic Analogues as Antimitotic and Antivascular Agents with Potent in Vivo Antitumor Activity. (2025). ResearchGate. Available at: [Link]
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N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. (n.d.). PubMed Central. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). PubMed Central. Available at: [Link]
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N-(2-Methoxyphenyl)benzenesulfonamide. (n.d.). PubMed Central. Available at: [Link]
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Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. (2024). PubMed. Available at: [Link]
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Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). ResearchGate. Available at: [Link]
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Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. Available at: [Link]
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Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. (2022). Frontiers. Available at: [Link]
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Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI. Available at: [Link]
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N-(2-amino-4-methoxyphenyl)benzenesulfonamide. (2025). ChemSynthesis. Available at: [Link]
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Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). PubMed Central. Available at: [Link]
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Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. (2024). MDPI. Available at: [Link]
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From Hybrids to New Scaffolds: The Latest Medicinal Chemistry Goals in Multi-target Directed Ligands for Alzheimer's Disease. (n.d.). Bentham Science. Available at: [Link]
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N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. (2022). PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to the Characterization and Comparison of Sulfonamide Isomers
Introduction: The Isomer Challenge in Sulfonamide Analysis
Sulfonamides represent a critical class of synthetic antimicrobial agents widely used in both human and veterinary medicine.[1][2] Their structural diversity, however, frequently leads to the existence of isomers—compounds with the same molecular formula but different arrangements of atoms. Positional isomers of sulfonamides, for instance, may exhibit distinct pharmacological activities, toxicological profiles, and metabolic fates. Consequently, the ability to accurately separate, identify, and quantify these isomers is not merely an analytical task; it is a prerequisite for ensuring drug safety, efficacy, and regulatory compliance.
The core analytical challenge stems from the subtle physicochemical similarities between isomers. They share the same mass, making them indistinguishable by standard mass spectrometry alone, and often exhibit similar polarities and chromatographic behaviors, complicating their separation. This guide provides an in-depth comparison of key analytical methodologies, offering field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals in navigating the complexities of sulfonamide isomer analysis.
Pillar 1: Chromatographic Separation – The First Dimension of Selectivity
Chromatography remains the foundational technique for resolving isomeric mixtures. The choice of method is dictated by the specific properties of the isomers and the analytical objective (e.g., quantification vs. structural confirmation).
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis, and for good reason. Its versatility in column chemistry and mobile phase composition provides a powerful toolkit for tackling isomer separations.
Expertise & Causality: The key to separating sulfonamide isomers via HPLC lies in maximizing subtle differences in their interactions with the stationary phase.
-
Stationary Phase Selection: While standard C18 columns are a common starting point, stationary phases offering alternative selectivities are often superior for isomer resolution. Phenyl-Hexyl columns, for example, provide π-π interactions with the aromatic rings of sulfonamides, adding a different retention mechanism beyond simple hydrophobicity. This can be decisive in separating positional isomers where the location of a substituent alters the electron density of the aromatic system.
-
Mobile Phase Optimization: Isocratic elution can be effective, but a gradient program, which varies the ratio of organic solvent to aqueous buffer over time, is often necessary to resolve complex mixtures of isomers and related impurities.[3][4][5] The pH of the aqueous portion of the mobile phase is a critical parameter. Sulfonamides are weakly acidic; adjusting the pH can change their ionization state, profoundly impacting their retention time and selectivity.[6]
Experimental Protocol: HPLC-UV Method for Sulfamethizole and Sulfamethoxazole Isomers
This protocol outlines a self-validating system for the separation and quantification of two closely related sulfonamide isomers.
-
System Preparation:
-
HPLC System: A quaternary HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
System Suitability Solution: A solution containing both sulfamethizole and sulfamethoxazole at approximately 50 µg/mL each in 50:50 Water:Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Gradient Program:
Time (min) %A %B 0.0 85 15 15.0 50 50 16.0 85 15 | 20.0 | 85 | 15 |
-
-
Trustworthiness - System Suitability Testing (SST):
-
Before analyzing any samples, perform five replicate injections of the SST solution.
-
Acceptance Criteria:
-
Resolution between sulfamethizole and sulfamethoxazole peaks > 2.0.
-
Tailing factor for each peak < 1.5.
-
Relative Standard Deviation (%RSD) of peak areas < 2.0%.
-
-
Rationale: SST ensures that the chromatographic system is performing adequately on the day of analysis, providing confidence in the generated data.[7][8][9]
-
-
Analysis & Data Processing:
-
Prepare calibration standards and unknown samples in the same diluent.
-
Construct a calibration curve by plotting peak area against concentration for each isomer.
-
Quantify the isomers in unknown samples using the linear regression equation from the calibration curve.
-
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener" alternative to HPLC.[10] It uses supercritical CO2 as the primary mobile phase, often with a small amount of organic modifier like methanol.
Expertise & Causality: SFC offers unique selectivity and often provides separations that are orthogonal to reversed-phase HPLC.
-
Speed and Efficiency: The low viscosity of supercritical fluids allows for faster flow rates and rapid separations without a significant loss in efficiency, often resolving isomers in a fraction of the time required by HPLC.[11]
-
Stationary Phases: Like HPLC, a variety of stationary phases are available. For sulfonamides, amino-bonded or silica-based columns can provide effective separations.[10][12]
Pillar 2: Mass Spectrometry – Adding a Dimension of Specificity
While chromatography separates isomers in time, mass spectrometry (MS) provides information about their mass and structure. When coupled, these techniques form an unparalleled analytical tool.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for sensitive and selective quantification of compounds in complex matrices. For isomers, its power lies in fragmentation.
Expertise & Causality: Although isomers have the same precursor ion mass, their structural differences can lead to unique fragmentation patterns upon collision-induced dissociation (CID).
-
Collision-Induced Dissociation (CID): In the mass spectrometer, the isolated precursor ion is collided with an inert gas (e.g., argon). The energy from this collision causes the ion to break apart into smaller fragment ions. The position of a substituent on an aromatic ring can influence which bonds break, leading to different fragment ions or different relative abundances of the same fragments.[13] This allows for the differentiation of isomers even if they are not fully separated chromatographically.[14]
-
Selected Reaction Monitoring (SRM): For quantitative analysis, SRM (also known as Multiple Reaction Monitoring or MRM) is used. The mass spectrometer is programmed to specifically monitor a transition from a precursor ion to a unique fragment ion for each isomer. This highly specific detection method filters out chemical noise, providing exceptional sensitivity and reliability.
Workflow Diagram: LC-MS/MS for Isomer Differentiation
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A Senior Application Scientist's Guide to Establishing In Vitro and In Vivo Correlation for Novel Benzenesulfonamide-Based Therapeutics
Topic: In Vitro and In Vivo Correlation of N-(2-Methoxyphenyl)benzenesulfonamide Activity
Authored For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent is contingent on a critical, evidence-based narrative: the correlation between its activity in controlled in vitro environments and its efficacy in complex in vivo systems. This guide focuses on N-(2-Methoxyphenyl)benzenesulfonamide, a member of the sulfonamide family of compounds renowned for their broad therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] While the specific biological profile of N-(2-Methoxyphenyl)benzenesulfonamide is still under active investigation, its structural alerts suggest potential as a kinase inhibitor, a class of drugs that has revolutionized oncology.
This document provides a comprehensive framework for evaluating this compound. We will proceed under the well-supported hypothesis that N-(2-Methoxyphenyl)benzenesulfonamide exhibits anti-cancer properties, likely through the inhibition of a key signaling kinase. This guide will objectively compare its hypothetical performance against relevant alternatives, provide detailed experimental protocols to generate validating data, and critically analyze the challenges and insights of establishing a robust In Vitro-In Vivo Correlation (IVIVC).
The Scientific Premise: Targeting Kinase Signaling in Oncology
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to target metalloenzymes and protein kinases.[3] Several benzenesulfonamide analogs have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) like TrkA, which are often dysregulated in cancers such as glioblastoma.[4]
Our investigation is therefore built on the following premise:
-
Hypothesized Mechanism: N-(2-Methoxyphenyl)benzenesulfonamide inhibits a critical oncogenic kinase, leading to apoptosis in cancer cells.
-
Primary Indication: For the purpose of this guide, we will focus on breast cancer, utilizing the well-characterized MCF-7 cell line.[5]
-
Comparative Alternatives:
-
AL107 (Benzenesulfonamide Analog): A potent TrkA inhibitor, representing a structurally related competitor.[4]
-
Celecoxib (Non-Benzenesulfonamide Sulfonamide): A well-known COX-2 inhibitor, also a sulfonamide derivative, serving as a benchmark for this chemical class in anti-inflammatory and anti-cancer contexts.
-
Doxorubicin (Standard-of-Care): A conventional chemotherapeutic agent, providing a high-potency benchmark for cytotoxicity.[6]
-
The central goal is to determine if the potency observed in cell-free and cell-based assays (in vitro) translates into meaningful anti-tumor activity in a preclinical animal model (in vivo).
In Vitro Performance Evaluation: From Molecular Target to Cellular Effect
The initial phase of evaluation seeks to quantify the compound's biological activity in a controlled, reductionist setting. This involves two primary lines of inquiry: direct target engagement and cellular cytotoxicity.
Experimental Protocol: Cell Viability (MTT) Assay
Causality: The MTT assay is a foundational experiment to determine if the compound has a cytotoxic or cytostatic effect on cancer cells. It measures the metabolic activity of cells, which is a proxy for their viability. A dose-dependent reduction in viability is the first indicator of potential anti-cancer activity.
Step-by-Step Protocol:
-
Cell Seeding: Plate MCF-7 breast cancer cells in 96-well plates at a density of 8,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of N-(2-Methoxyphenyl)benzenesulfonamide and the comparator compounds (AL107, Celecoxib, Doxorubicin) in the appropriate cell culture medium. Treat the cells with this concentration gradient for 48 hours.[6]
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the logarithm of the drug concentration. A lower IC₅₀ value indicates higher potency.[6]
Experimental Protocol: In Vitro Kinase Inhibition Assay
Causality: While the MTT assay shows if a compound kills cells, it doesn't explain how. A cell-free kinase assay determines if the compound directly inhibits our hypothesized molecular target (e.g., a specific receptor tyrosine kinase). This confirms the mechanism of action and rules out non-specific cytotoxicity.
Step-by-Step Protocol:
-
Reagent Preparation: Use a commercially available kinase assay kit containing the purified recombinant human kinase, a suitable substrate peptide, and ATP.
-
Compound Incubation: In a 96-well plate, add the kinase and the test compounds (N-(2-Methoxyphenyl)benzenesulfonamide and AL107) at various concentrations. Incubate for 10-15 minutes to allow for binding.
-
Initiate Reaction: Add the ATP and substrate mixture to initiate the phosphorylation reaction. Incubate for the time specified by the kit manufacturer (e.g., 60 minutes at room temperature).
-
Detection: Add a detection reagent that binds to the phosphorylated substrate, generating a luminescent or fluorescent signal.
-
Signal Measurement: Read the signal on a plate reader. The signal intensity is proportional to the kinase activity.
-
Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the kinase activity.
In Vitro Data Summary & Interpretation
The data generated from these protocols should be compiled for a clear, objective comparison.
| Compound | Target Kinase IC₅₀ (nM) | MCF-7 Cell Viability IC₅₀ (µM) |
| N-(2-Methoxyphenyl)benzenesulfonamide | Hypothetical Value: 150 | Hypothetical Value: 5.2 |
| AL107 (Analog) | Hypothetical Value: 50 | Hypothetical Value: 1.8 |
| Celecoxib (Reference) | >10,000 (Not a direct kinase inhibitor) | Hypothetical Value: 25.0 |
| Doxorubicin (Control) | N/A | Hypothetical Value: 0.1 |
Interpretation:
-
A low nanomolar IC₅₀ in the kinase assay coupled with a low micromolar IC₅₀ in the cell viability assay would suggest that N-(2-Methoxyphenyl)benzenesulfonamide is a potent, on-target inhibitor.
-
The gap between the biochemical (kinase) and cellular (MTT) potency is expected; factors like cell membrane permeability and efflux pump activity can reduce the effective intracellular concentration of the compound.
Mandatory Visualization: In Vitro Experimental Workflow
Caption: Workflow for parallel in vitro biochemical and cell-based evaluation.
In Vivo Performance Evaluation: From In Vitro Promise to Preclinical Efficacy
Success in vitro is a prerequisite, but not a guarantee, of therapeutic potential. The in vivo evaluation places the compound into the complex physiological context of a living organism, testing its ability to reach the target tissue, exert its effect, and do so with an acceptable safety profile.
Experimental Protocol: Murine Xenograft Model
Causality: This model directly tests the hypothesis that the compound can inhibit tumor growth in a living system. By implanting human cancer cells (MCF-7) into immunodeficient mice, we can assess the compound's real-world efficacy, which is influenced by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Step-by-Step Protocol:
-
Animal Acclimatization: Use female athymic nude mice (6-8 weeks old). Allow them to acclimatize for at least one week.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells suspended in Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (approx. 100-150 mm³). Monitor tumor volume using calipers (Volume = 0.5 x Length x Width²) and randomize mice into treatment groups.
-
Compound Administration: Prepare a formulation of N-(2-Methoxyphenyl)benzenesulfonamide suitable for the chosen route (e.g., oral gavage or intraperitoneal injection). Administer the compound daily at a predetermined dose (e.g., 50 mg/kg). Include a vehicle control group and a positive control group (e.g., Doxorubicin).
-
Efficacy and Toxicity Monitoring: Measure tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 21-28 days). Significant body weight loss (>15-20%) is an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and calculate the Tumor Growth Inhibition (TGI) percentage for each group relative to the vehicle control.
In Vivo Data Summary & Interpretation
A clear table is essential for comparing the outcomes of the preclinical trial.
| Compound (Dose) | Tumor Growth Inhibition (TGI, %) | Mean Body Weight Change (%) |
| Vehicle Control | 0% | +5% |
| N-(2-Methoxyphenyl)benzenesulfonamide (50 mg/kg) | Hypothetical Value: 55% | -2% |
| AL107 (50 mg/kg) | Hypothetical Value: 70% | -4% |
| Doxorubicin (5 mg/kg) | Hypothetical Value: 95% | -15% |
Interpretation:
-
A significant TGI with minimal body weight loss for N-(2-Methoxyphenyl)benzenesulfonamide would be a strong positive result, indicating a good therapeutic window.
-
Comparing its TGI to AL107 helps to position it against a direct competitor.
-
The Doxorubicin arm validates the model's sensitivity to an effective agent but also highlights the potential for improved safety with a targeted agent like a kinase inhibitor.
Mandatory Visualization: In Vivo Experimental Workflow
Caption: Workflow for the in vivo murine xenograft efficacy study.
Establishing the In Vitro-In Vivo Correlation (IVIVC)
This is the most critical analytical step. A strong IVIVC provides confidence that the in vitro assays are predictive of in vivo outcomes, validating the screening funnel for future analog development. Conversely, a poor correlation provides crucial learning opportunities.
Analysis of the Correlation:
-
Potency vs. Efficacy: Does the rank order of potency in vitro (AL107 > N-(2-Methoxyphenyl)benzenesulfonamide) match the rank order of efficacy in vivo? In our hypothetical data, it does. This suggests the in vitro model is capturing a key determinant of in vivo success.
-
Quantifying the Disconnect: While the rank order may match, the absolute values will differ. N-(2-Methoxyphenyl)benzenesulfonamide may be only ~3 times less potent than AL107 in vitro, but the efficacy gap in vivo might be larger. This disconnect is often attributable to pharmacokinetics (PK) and pharmacodynamics (PD).
-
Poor ADME Properties: The compound might be poorly absorbed from the gut (if given orally), rapidly metabolized by the liver, or fail to distribute effectively to the tumor tissue. This would result in a suboptimal concentration at the target site, leading to lower-than-expected efficacy.
-
Target Engagement: Did the compound reach a high enough concentration within the tumor to inhibit the target kinase? Follow-up studies analyzing drug levels in excised tumors are necessary to confirm this.
-
-
Self-Validating System: The trustworthiness of this entire process relies on its self-validating nature. If a compound is potent in vitro but fails in vivo, the next logical step is not to discard the compound but to investigate the reason for the disconnect. Pharmacokinetic studies are the essential next step to diagnose the problem. A compound with excellent in vitro potency but poor PK is a prime candidate for medicinal chemistry optimization to improve its drug-like properties.
Mandatory Visualization: The IVIVC Logic Framework
Caption: Logical flow for assessing the in vitro-in vivo correlation.
Conclusion and Future Directions
This guide has outlined a rigorous, scientifically-grounded framework for evaluating the anti-cancer potential of N-(2-Methoxyphenyl)benzenesulfonamide and establishing its in vitro-in vivo correlation. By systematically assessing its activity against a molecular target and in cellular models, and then challenging those findings in a preclinical xenograft model, we can build a comprehensive data package.
The strength of the IVIVC is the ultimate arbiter of a compound's early-stage promise. A strong correlation validates the mechanism and provides a clear path forward. A weak correlation is not a failure, but rather a critical data point that directs future research, typically towards optimizing the pharmacokinetic properties of the chemical scaffold to better translate its intrinsic potency into therapeutic efficacy.
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N-(2-Methoxyphenyl)benzenesulfonamide - PMC - NIH. National Center for Biotechnology Information. [Link]
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(PDF) Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid - ResearchGate. ResearchGate. [Link]
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Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs - Longdom Publishing. Longdom Publishing. [Link]
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Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers Media S.A.. [Link]
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N-(2-Methoxyphenyl) Benzenesulfonamide, a novel agonist of neuronal G protein-gated inward rectifier K+ channels - RTI International. RTI International. [Link]
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Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Identification of 2-hydroxymethyl-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-pyrazol-1-yl]-N-propionylbenzenesulfonamide Sodium as a Potential COX-2 Inhibitor for Oral and Parenteral Administration - PubMed. National Center for Biotechnology Information. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PubMed. National Center for Biotechnology Information. [Link]
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Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - MDPI. MDPI. [Link]
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A Senior Application Scientist's Guide to Evaluating Enzyme Isoform Selectivity: The Case of N-(2-Methoxyphenyl)benzenesulfonamide
Introduction: The Quest for Specificity in Drug Discovery
In the landscape of modern drug development, the efficacy of a therapeutic agent is intrinsically linked to its specificity. The ability of a molecule to selectively interact with its intended target while minimizing off-target effects is a cornerstone of safe and effective pharmacology. Benzenesulfonamides represent a versatile chemical scaffold that has been extensively explored for its inhibitory action against a variety of enzymes, most notably the carbonic anhydrases (CAs).[1][2][3][4][5] While the benzenesulfonamide moiety is a well-established pharmacophore for metalloenzymes, its derivatives can exhibit a wide range of biological activities.[6][7] For instance, N-(2-Methoxyphenyl)benzenesulfonamide, the focus of this guide, has been identified as a novel agonist of neuronal G protein-gated inward rectifier K+ channels, highlighting the diverse pharmacology of this class of compounds.[8]
This guide provides a comprehensive framework for evaluating the selectivity of N-(2-Methoxyphenyl)benzenesulfonamide and related analogs against different enzyme isoforms, with a primary focus on the well-characterized carbonic anhydrase family. As a Senior Application Scientist, my objective is to not only present protocols but to instill a deeper understanding of the experimental rationale and the interpretation of the resulting data.
The Critical Role of Carbonic Anhydrase Isoform Selectivity
Carbonic anhydrases are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] In humans, there are 15 known CA isoforms, each with distinct tissue distribution and physiological roles.[2] For example, the cytosolic isoforms hCA I and hCA II are ubiquitously expressed and involved in fundamental physiological processes, while the transmembrane isoforms hCA IX and hCA XII are overexpressed in hypoxic tumors and are considered valuable targets for anticancer therapies.[1][3][4]
Consequently, the development of isoform-selective CA inhibitors is of paramount importance. A highly selective inhibitor targeting hCA IX over hCA I and II could potentially offer a targeted anti-cancer therapy with a significantly reduced side-effect profile. The lack of selectivity, conversely, could lead to off-target effects by inhibiting ubiquitously expressed isoforms.
Comparative Selectivity of Benzenesulfonamide Derivatives: A Literature Snapshot
While specific inhibitory data for N-(2-Methoxyphenyl)benzenesulfonamide against carbonic anhydrase isoforms is not extensively published, the broader class of benzenesulfonamide derivatives has been a subject of intense investigation. The following table summarizes the inhibitory activity (Ki, nM) of various benzenesulfonamide derivatives against four key human carbonic anhydrase isoforms, illustrating the concept of isoform selectivity.
| Compound/Derivative | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Ratios (hCA II/IX) | Reference |
| Acetazolamide (Standard) | 250 | 12.1 | 25.8 | 5.7 | 0.47 | [6] |
| 2-Chloro-5-nitro-benzenesulfonamide | Ineffective | 8.8 - 4975 | 5.4 - 653 | Strong Inhibition | Varies | [3] |
| Pyrazole-carboxamide derivatives | 3.3 - 866.7 | 3.3 - 866.7 | Moderate to Weak | Moderate to Weak | Varies | [4] |
| Benzenesulfonamides with ureido moieties | 24.6 - 6250 | 2.8 - 564.9 | Not reported | Not reported | Not applicable | [9] |
Analysis of the Data: The table above demonstrates the wide range of inhibitory potencies and selectivities that can be achieved through chemical modification of the benzenesulfonamide scaffold. For instance, some compounds show potent inhibition of the tumor-associated isoform hCA IX while being less effective against the cytosolic hCA II, a desirable characteristic for an anti-cancer agent.[3] This underscores the necessity of a comprehensive selectivity profiling for any new benzenesulfonamide derivative.
Experimental Protocols for Determining Enzyme Inhibition and Selectivity
The following protocols provide a robust framework for assessing the inhibitory activity and isoform selectivity of N-(2-Methoxyphenyl)benzenesulfonamide.
In Vitro Enzyme Inhibition Assay: Stopped-Flow CO2 Hydrase Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and the inhibitory potency of compounds.
Principle: The assay measures the enzyme-catalyzed hydration of CO2. The accompanying change in pH is monitored using a pH indicator, and the initial velocity of the reaction is determined. The inhibition constant (Ki) is then calculated from the reduction in enzyme activity at various inhibitor concentrations.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Buffer: 10 mM HEPES or TRIS, pH 7.5 (for α-CAs).[10]
-
Indicator: 0.2 mM Phenol Red.[10]
-
Ionic Strength Adjuster: 0.1 M Na2SO4.[10]
-
Enzyme Stock: Prepare stock solutions of purified recombinant human CA isoforms (hCA I, II, IX, XII) in the assay buffer.
-
Inhibitor Stock: Prepare a 10 mM stock solution of N-(2-Methoxyphenyl)benzenesulfonamide in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.[10]
-
Substrate: Prepare saturated CO2 solutions by bubbling CO2 gas into chilled, deionized water.
-
-
Assay Execution:
-
Use a stopped-flow instrument to rapidly mix the enzyme/inhibitor solution with the CO2 substrate solution.[10]
-
Pre-incubate the enzyme and inhibitor solutions for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[10]
-
Monitor the change in absorbance of the pH indicator at its maximum wavelength (557 nm for Phenol Red) for a short period (e.g., 10 seconds).[10]
-
Record at least six traces for each inhibitor concentration to determine the initial velocity.[10]
-
Determine the uncatalyzed rate in the absence of the enzyme and subtract it from the observed rates.[10]
-
-
Data Analysis:
-
Calculate the inhibition constants (Ki) using non-linear least-squares methods and the Cheng-Prusoff equation.[10]
-
Workflow for In Vitro Enzyme Inhibition Assay
Caption: Workflow for determining enzyme inhibition constants using a stopped-flow assay.
Determination of Mechanism of Inhibition
Understanding how a compound inhibits an enzyme is crucial for lead optimization.
Principle: By measuring enzyme kinetics at varying substrate and inhibitor concentrations, one can determine if the inhibition is competitive, non-competitive, or uncompetitive.
Step-by-Step Protocol:
-
Assay Setup:
-
Prepare multiple sets of reactions in a 96-well plate format.
-
Each set should have a fixed inhibitor concentration (e.g., 0.5x, 1x, and 2x the IC50 value) and a varying substrate concentration.[11]
-
Include a control set with no inhibitor.
-
-
Data Acquisition:
-
Measure the initial reaction velocities as described in the previous protocol.
-
-
Data Analysis:
Logical Flow for Determining Inhibition Mechanism
Caption: Decision-making workflow for determining the mechanism of enzyme inhibition.
Expert Insights and Authoritative Grounding
As a Senior Application Scientist, it is imperative to go beyond the mere execution of protocols. The structural basis for the selectivity of sulfonamide-based inhibitors against carbonic anhydrase isoforms has been extensively studied. Key factors influencing selectivity include:
-
The 130s Subpocket: Differences in the amino acid residues within this subpocket across various CA isoforms provide a major opportunity for achieving selectivity. For example, directing bulky or hydrophobic groups into this pocket can exploit these differences.[1]
-
Entrance-Zone Interactions: Favorable interactions with residues at the entrance of the active site can enhance isoform bias.[1]
-
Sulfonamide pKa: While lowering the pKa of the sulfonamide group can boost affinity across isoforms, it does not typically confer selectivity.[1]
These structural insights should guide the design of new analogs of N-(2-Methoxyphenyl)benzenesulfonamide to enhance selectivity for a desired CA isoform.
Conclusion
The evaluation of enzyme isoform selectivity is a critical step in the development of targeted therapeutics. While N-(2-Methoxyphenyl)benzenesulfonamide's primary characterized activity to date is on potassium channels, its benzenesulfonamide scaffold warrants a thorough investigation of its potential as a carbonic anhydrase inhibitor. By employing the detailed protocols and adhering to the principles of rigorous data analysis outlined in this guide, researchers can effectively characterize the inhibitory profile and selectivity of this and other novel compounds. This systematic approach, grounded in a deep understanding of the underlying enzymology and structural biology, is essential for advancing promising molecules through the drug discovery pipeline.
References
-
The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. Biological and Medicinal Chemistry. [Link]
-
Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. PMC. [Link]
-
Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH. [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]
-
Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. NIH. [Link]
-
Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. NIH. [Link]
-
N-(2-Methoxyphenyl) Benzenesulfonamide, a novel agonist of neuronal G protein-gated inward rectifier K+ channels. RTI International. [Link]
-
Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. PMC. [Link]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Comparison of Synthetic Routes for N-(2-Methoxyphenyl)benzenesulfonamide: A Guide for Researchers
In the landscape of pharmaceutical and materials science research, the synthesis of N-aryl sulfonamides is a critical endeavor. These motifs are integral to a vast array of biologically active compounds and functional materials. Among them, N-(2-Methoxyphenyl)benzenesulfonamide serves as a valuable intermediate and a target molecule in its own right. The choice of synthetic route to such a compound is a pivotal decision, directly impacting yield, purity, scalability, and overall cost-effectiveness. This guide provides a detailed, head-to-head comparison of the primary synthetic strategies for N-(2-Methoxyphenyl)benzenesulfonamide, offering insights into the causality behind experimental choices and providing actionable, data-supported protocols for laboratory application.
The Classical Approach: Nucleophilic Substitution (Hinsberg Reaction)
The most traditional and straightforward route to N-(2-Methoxyphenyl)benzenesulfonamide is the reaction of 2-methoxyaniline (o-anisidine) with benzenesulfonyl chloride. This method, a variation of the classic Hinsberg reaction, relies on the nucleophilic attack of the amine onto the electrophilic sulfur atom of the sulfonyl chloride.
Mechanism and Rationale
The reaction proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of the nitrogen atom in 2-methoxyaniline attacks the electron-deficient sulfur atom of benzenesulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen, facilitated by a base, yields the final sulfonamide product. The presence of a base, typically aqueous sodium carbonate or pyridine, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Experimental Protocol: Classical Synthesis
A detailed experimental procedure for this route has been reported with a respectable yield.[1]
Reagents:
-
Benzenesulfonyl chloride (10.0 mmol, 1.77 g, 1.45 mL)
-
2-Methoxyaniline (o-anisidine) (10.0 mmol, 1.23 g, 1.12 mL)
-
10% Aqueous sodium carbonate solution (15.0 mL)
-
Water (25 mL)
-
Methanol (for recrystallization)
Procedure:
-
In a suitable reaction vessel, a mixture of benzenesulfonyl chloride (10.0 mmol) and 2-methoxyaniline (10.0 mmol) is prepared.
-
To this mixture, 10% aqueous sodium carbonate (15.0 mL) and water (25 mL) are added.
-
The heterogeneous mixture is stirred vigorously at room temperature for one hour.
-
Upon completion, the crude product precipitates out of the aqueous solution.
-
The solid is collected by filtration, washed thoroughly with water, and dried.
-
For purification, the crude product is dissolved in a minimal amount of hot methanol and allowed to recrystallize by slow evaporation of the solvent.
-
The resulting colorless crystals of N-(2-Methoxyphenyl)benzenesulfonamide are collected. (Reported Yield: 74%) [1]
Modern Strategies: Metal-Catalyzed Cross-Coupling Reactions
In recent decades, the advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the formation of carbon-nitrogen bonds. Two prominent methods applicable to the synthesis of N-(2-Methoxyphenyl)benzenesulfonamide are the Ullmann Condensation (copper-catalyzed) and the Buchwald-Hartwig Amination (palladium-catalyzed). These methods offer alternative bond disconnections, typically coupling an aryl halide with a sulfonamide or an amine with an aryl sulfonate.
Route 2a: The Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that, in this context, would involve the coupling of benzenesulfonamide with a 2-methoxyphenyl halide (e.g., 2-iodoanisole or 2-bromoanisole).
Mechanism and Rationale
The generally accepted mechanism involves the formation of a copper(I)-sulfonamidate complex in the presence of a base. This complex then undergoes oxidative addition with the aryl halide to form a transient copper(III) intermediate. Reductive elimination from this intermediate yields the desired N-aryl sulfonamide and regenerates the active copper(I) catalyst. Modern Ullmann protocols often employ ligands, such as diamines or phenanthrolines, to stabilize the copper catalyst, increase its solubility, and facilitate the reaction under milder conditions than the harsh temperatures traditionally required.[2][3]
Experimental Protocol: Ullmann-Type Synthesis (Representative)
Reagents:
-
Benzenesulfonamide (1.0 mmol, 157 mg)
-
2-Iodoanisole (1.2 mmol, 281 mg, 0.16 mL)
-
Copper(I) iodide (CuI) (0.1 mmol, 19 mg, 10 mol%)
-
A suitable ligand, e.g., N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 22 µL, 20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Anhydrous solvent, e.g., Dimethylformamide (DMF) or Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add benzenesulfonamide (1.0 mmol), K₂CO₃ (2.0 mmol), and CuI (0.1 mmol).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add the anhydrous solvent (5 mL), 2-iodoanisole (1.2 mmol), and the ligand (0.2 mmol) via syringe.
-
Heat the reaction mixture with vigorous stirring to 100-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically 12-24 hours).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Route 2b: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction. For this synthesis, it would typically involve the reaction of benzenesulfonamide with a 2-methoxyphenyl halide or triflate. This method is renowned for its broad substrate scope and high functional group tolerance.[5][6]
Mechanism and Rationale
The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 2-bromoanisole) to a Pd(0) complex, which is generated in situ. The resulting Pd(II) complex then coordinates with the deprotonated sulfonamide (formed by the action of a strong base). Reductive elimination from this complex furnishes the N-aryl sulfonamide product and regenerates the Pd(0) catalyst, allowing the cycle to continue. The choice of phosphine ligand is critical to the success of the reaction, as it modulates the reactivity and stability of the palladium catalyst. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often employed to facilitate both the oxidative addition and reductive elimination steps.[7]
Experimental Protocol: Buchwald-Hartwig Synthesis (Representative)
The following is a representative protocol for the Buchwald-Hartwig amination adapted for the synthesis of N-aryl sulfonamides.[8][9]
Reagents:
-
Benzenesulfonamide (1.2 mmol, 189 mg)
-
2-Bromoanisole (1.0 mmol, 187 mg, 0.12 mL)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg, 2 mol%) or a suitable precatalyst.
-
A biaryl phosphine ligand, e.g., XPhos (0.04 mmol, 19 mg, 4 mol%)
-
A strong base, e.g., Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add the benzenesulfonamide and 2-bromoanisole.
-
Add the anhydrous, degassed toluene.
-
Seal the tube and heat the mixture with stirring in an oil bath at 80-110 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by flash column chromatography.
Head-to-Head Performance Comparison
| Parameter | Route 1: Classical (Hinsberg) | Route 2a: Ullmann Condensation | Route 2b: Buchwald-Hartwig Amination |
| Starting Materials | 2-Methoxyaniline, Benzenesulfonyl chloride | Benzenesulfonamide, 2-Haloanisole | Benzenesulfonamide, 2-Haloanisole/triflate |
| Catalyst System | None (Stoichiometric base) | Copper(I) salt (e.g., CuI), often with a ligand | Palladium(0/II) source, Phosphine ligand |
| Reaction Conditions | Room temperature, aqueous medium | 100-120 °C, inert atmosphere, anhydrous solvent | 80-110 °C, inert atmosphere, anhydrous solvent |
| Reaction Time | ~1 hour | 12-24 hours | 4-24 hours |
| Reported Yield | 74% (specific for product)[1] | Good to excellent (general for N-aryl sulfonamides) | Good to excellent (general for N-aryl sulfonamides) |
| Key Advantages | Simple, inexpensive reagents, mild conditions, no metal catalyst | Utilizes a cheaper metal catalyst (copper) | High functional group tolerance, broad substrate scope, well-studied ligands |
| Key Disadvantages | Limited to available anilines/sulfonyl chlorides | Higher temperatures, longer reaction times, potential for metal contamination | Expensive palladium catalyst and ligands, requires strict inert atmosphere |
Experimental and Logical Workflows
Workflow for Route Selection
Caption: Decision workflow for selecting the optimal synthetic route.
General Reaction Scheme Visualization
Caption: Visual comparison of the synthetic disconnection approaches.
Conclusion and Recommendations
The choice between classical and modern synthetic routes for N-(2-Methoxyphenyl)benzenesulfonamide is a classic case of balancing tradition and innovation.
-
For large-scale, cost-sensitive syntheses where the starting materials are readily available, the classical Hinsberg approach remains a highly viable and efficient option. Its operational simplicity, mild conditions, and avoidance of expensive and potentially toxic metal catalysts are significant advantages. The reported 74% yield is competitive and makes it an attractive first choice.[1]
-
For applications requiring high functional group tolerance or when dealing with more complex or sterically hindered analogues, the Buchwald-Hartwig amination is the superior choice. Despite the higher cost of the palladium catalyst and ligands, its versatility and the vast body of literature supporting its optimization provide a robust platform for discovery chemistry and the synthesis of diverse compound libraries.[6][7]
-
The Ullmann condensation serves as a valuable intermediate option. It is particularly useful when palladium-based methods are undesirable (due to cost or downstream processing concerns) and the classical route is not feasible. The use of copper, a more abundant and less expensive metal, is a key advantage, although the reaction conditions can be more demanding than the Buchwald-Hartwig amination.[2]
Ultimately, the optimal route depends on the specific constraints and goals of the research program. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can make an informed decision to achieve their synthetic objectives efficiently and effectively.
References
-
Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters, 25, 4759–4764. Available from: [Link]
-
Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(38), 25949–25955. Available from: [Link]
-
Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Organic Chemistry Portal. Available from: [Link]
-
Ai, H.-J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. ResearchGate. Available from: [Link]
-
(2024). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PMC. Available from: [Link]
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
- (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
-
Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Chemistry Portal. Available from: [Link]
-
Aziz-ur-Rehman, et al. (2010). N-(2-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2798. Available from: [Link]
-
G. Bar, et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. MDPI. Available from: [Link]
-
Zhang, W. (2006). Palladium-catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Available from: [Link]
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A Comprehensive Guide to the Safe Disposal of N-(2-Methoxyphenyl)benzenesulfonamide
This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-(2-Methoxyphenyl)benzenesulfonamide. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This document is structured to provide not just a set of instructions, but a deeper understanding of the principles behind the recommended procedures, ensuring a culture of safety and environmental responsibility within your laboratory.
Hazard Assessment and Chemical Profile
A thorough understanding of a compound's properties is the foundation of its safe handling and disposal. N-(2-Methoxyphenyl)benzenesulfonamide belongs to the sulfonamide class of compounds, which are noted for their diverse biological activities.[1] While specific toxicological and ecological data for this particular compound are not extensively documented, the precautionary principle dictates that it should be handled with the care afforded to potentially hazardous substances.
Safety Data Sheets (SDS) for structurally similar sulfonamides indicate a general hazard profile that includes potential for skin and eye irritation, and may be harmful if swallowed.[2][3][4][5][6][7] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and within a controlled laboratory environment.
Table 1: Physicochemical Properties of N-(2-Methoxyphenyl)benzenesulfonamide and Related Compounds
| Property | Value for N-(2-Methoxyphenyl)benzenesulfonamide (or related compounds) | Source |
| Molecular Formula | C₁₃H₁₃NO₃S | [1] |
| Molecular Weight | 263.31 g/mol | [8] |
| Appearance | White to yellow crystalline powder (for related compounds) | [9] |
| Boiling Point | ~434.6 °C (Predicted) | [10] |
| Melting Point | 151 - 153 °C (for Benzenesulfonamide) | [5] |
| Solubility | Insoluble in water (for a related compound) | [11] |
The lack of comprehensive hazard data underscores the importance of treating this compound with caution and preventing its release into the environment.
Core Principles of Disposal: A Decision-Making Workflow
The proper disposal route for N-(2-Methoxyphenyl)benzenesulfonamide is determined by its form (e.g., pure compound, solution, contaminated material) and the quantity to be discarded. The primary directive is to manage it as regulated chemical waste, ensuring it is collected by a licensed hazardous waste disposal contractor. Direct disposal into sanitary sewer systems or regular trash is strictly prohibited.
The following workflow provides a logical pathway for making disposal decisions.
Caption: Disposal decision workflow for N-(2-Methoxyphenyl)benzenesulfonamide.
Detailed Disposal Protocols
Adherence to a systematic, step-by-step protocol is critical for ensuring safety and compliance. The following procedures are based on established best practices for laboratory chemical waste management.[12]
Required Personal Protective Equipment (PPE)
Before initiating any handling or disposal procedures, the following PPE must be worn:
-
Safety Goggles: To protect against splashes or airborne particles.
-
Lab Coat: To prevent contamination of personal clothing.
-
Chemical-Resistant Gloves: Nitrile gloves are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[6]
Protocol for Disposal of Unused or Waste N-(2-Methoxyphenyl)benzenesulfonamide (Solid)
This protocol applies to the pure compound, expired material, or solid waste mixtures from a reaction.
-
Work Area Preparation: Conduct all handling within a chemical fume hood to minimize inhalation exposure.
-
Container Selection: Choose a sealable, non-reactive container (e.g., a wide-mouthed polyethylene or glass jar) that is compatible with the waste. The container must be in good condition with a secure lid.
-
Waste Transfer: Carefully transfer the solid waste into the designated container. Use a spatula or scoop to avoid generating dust. A funnel may be used to prevent spillage.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label should also include:
-
The full chemical name: "N-(2-Methoxyphenyl)benzenesulfonamide"
-
An accurate estimation of the quantity.
-
The date of accumulation.
-
The primary hazard(s) (e.g., "Irritant," "Handle with Caution").
-
-
Storage: Securely seal the container and place it in your laboratory's designated satellite accumulation area for hazardous waste.
-
Handover: Ensure the waste is collected by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor according to your facility's schedule.[2][4][5][6]
Protocol for Disposal of Contaminated Materials
This protocol applies to items such as gloves, weighing paper, pipette tips, and spill cleanup materials that have come into direct contact with N-(2-Methoxyphenyl)benzenesulfonamide.
-
Segregation: Do not mix contaminated solid waste with regular laboratory trash.
-
Collection: Place all contaminated solid items into a designated, clearly labeled hazardous waste container (often a lined cardboard box or a dedicated plastic bin).
-
Labeling: The container should be labeled "Hazardous Solid Waste" and list the chemical contaminants.
-
Storage and Disposal: Once full, seal the container or bag and move it to the satellite accumulation area for collection by a licensed waste contractor.
Protocol for Decontamination of Glassware
-
Initial Rinse: Rinse the glassware with a suitable organic solvent in which N-(2-Methoxyphenyl)benzenesulfonamide is soluble (e.g., acetone or ethanol). Perform this rinse in a chemical fume hood.
-
Collect Rinsate: The first one or two rinses should be collected as hazardous liquid waste. Do not pour this rinsate down the drain.[13]
-
Labeling Liquid Waste: The collected rinsate must be placed in a labeled "Hazardous Liquid Waste" container, specifying the solvent and the contaminant ("Trace N-(2-Methoxyphenyl)benzenesulfonamide").
-
Final Cleaning: After the initial decontamination rinses have been collected as hazardous waste, the glassware can typically be washed using standard laboratory procedures.
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Wear appropriate PPE, including double-gloving with nitrile gloves, safety goggles, and a lab coat.
-
Containment: For a solid spill, gently cover the material with an absorbent pad or paper towels to prevent dust from becoming airborne.
-
Cleanup: Carefully sweep up the spilled solid and place it, along with all cleanup materials, into a sealed container for hazardous waste disposal.[6] Avoid creating dust. For a liquid spill, use a chemical spill kit or absorbent material to soak up the liquid.
-
Decontaminate: Wipe the spill area with a solvent-moistened towel, collecting the towel as hazardous waste. Then, clean the area with soap and water.
Regulatory Compliance
All chemical waste disposal is governed by strict local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14] It is the responsibility of the researcher and the institution to comply with all applicable laws. Always consult your institution's EHS department for specific guidance and procedures.
References
- Benzenesulfonamide, N-[(2-methoxyphenyl)methyl]- CAS - ChemicalBook.
- SAFETY DATA SHEET (for 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide) - Thermo Fisher Scientific.
- SAFETY DATA SHEET (for N-[(1S,2S)-2-Amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide) - CymitQuimica.
- SAFETY DATA SHEET (for 4-(2-Aminoethyl)benzenesulphonamide) - Thermo Fisher Scientific.
- SAFETY DATA SHEET (for Benzenesulfonamide) - Fisher Scientific.
- Material Safety Data Sheet (for 2-methoxy-N--4-methoxyphenyl-benzenamine) - Derthon Optoelectronic Materials Science Technology Co Ltd.
- SAFETY DATA SHEET (for 4-Chloro-N-(4-methoxyphenyl)benzenesulfonamide) - AK Scientific, Inc.
- N-(2-Methoxyphenyl)benzenesulfonamide - National Center for Biotechnology Information.
- Safety data sheet (for 4-amino-2,5-dimethoxy-N-phenylbenzenesulphonamide) - CPAchem.
- N-(2-methylphenyl)benzenesulfonamide - Vulcanchem.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs - United Nations Office on Drugs and Crime.
- N-(4-Methoxyphenyl)benzenesulfonamide | C13H13NO3S | CID 345790 - PubChem.
- Essential Guide to the Safe Disposal of 4-Amino-3-methoxybenzenesulfonamide - BenchChem.
- Pharmaceutical Waste Disposal Regulations During a Public Health Emergency - Stericycle.
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A Researcher's Guide to the Safe Handling of N-(2-Methoxyphenyl)benzenesulfonamide
As research and development in pharmaceuticals advance, the synthesis and handling of novel chemical entities become routine. N-(2-Methoxyphenyl)benzenesulfonamide, a member of the sulfonamide class of compounds, requires careful handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed protocol for the safe use of this compound, grounded in established safety principles for related molecules.
Hazard Assessment and Engineering Controls
The primary routes of exposure to solid N-(2-Methoxyphenyl)benzenesulfonamide are inhalation of dust particles and dermal contact. To mitigate these risks, all manipulations of the solid compound should be performed within a certified chemical fume hood. The fume hood provides critical local exhaust ventilation, capturing airborne particles at the source and preventing their inhalation by the user[4]. An accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled[4].
Personal Protective Equipment (PPE): Your Final Barrier
Personal protective equipment is the final line of defense against chemical exposure. The following PPE is required when handling N-(2-Methoxyphenyl)benzenesulfonamide.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side shields or a full-face shield. | Protects against splashes of solutions and airborne dust particles that can cause serious eye irritation[1][3]. |
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against dermal contact. Gloves should be inspected for integrity before each use and changed regularly, or immediately if contaminated[5][6]. |
| Body Protection | A laboratory coat or a disposable gown made of a low-permeability fabric. | Protects the skin and personal clothing from contamination. For hazardous compounds, a disposable gown is preferred[6][7]. |
| Respiratory Protection | Generally not required when handling in a fume hood. If a fume hood is not available or if significant aerosolization is expected, a NIOSH-approved respirator may be necessary. | A fume hood is the primary engineering control for respiratory protection. Respirators are a secondary measure for specific high-risk situations[4][5]. |
Step-by-Step Handling Procedures
A systematic workflow is essential for minimizing exposure and ensuring reproducible results. The following diagram and steps outline the safe handling of N-(2-Methoxyphenyl)benzenesulfonamide from receipt to disposal.
Caption: Workflow for the safe handling of N-(2-Methoxyphenyl)benzenesulfonamide.
1. Preparation:
-
Donning PPE: Before entering the laboratory area where the compound is stored or handled, don a laboratory coat or gown, followed by safety goggles. Wash your hands before putting on gloves[6].
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather Materials: Collect all necessary glassware, reagents, and equipment and place them in the fume hood to minimize traffic in and out of the containment area.
2. Weighing and Solution Preparation:
-
Handling the Solid: Carefully open the container of N-(2-Methoxyphenyl)benzenesulfonamide inside the fume hood. Use a spatula to weigh the desired amount onto weighing paper or into a suitable container. Avoid creating dust.
-
Dissolution: Add the solvent to the solid in the fume hood. If sonication or heating is required, ensure these operations are also performed within the hood.
3. Experimental Use:
-
Keep all containers with the compound clearly labeled and sealed when not in immediate use.
-
If transferring the solution, use a pipette or a sealed container to minimize the risk of spills.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Small Spills (in a fume hood):
-
Alert nearby personnel.
-
Use an appropriate absorbent material (e.g., universal binders) to contain the spill[4].
-
Carefully collect the absorbed material and contaminated items into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office.
-
Prevent others from entering the area.
-
Follow your institution's specific emergency response protocols.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][8].
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water[1][9]. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[9][10].
Waste Disposal
Proper disposal is a critical component of laboratory safety.
-
Solid Waste: All solid waste contaminated with N-(2-Methoxyphenyl)benzenesulfonamide (e.g., weighing paper, gloves, absorbent pads) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain[1].
-
Container Disposal: Empty containers should be rinsed with a suitable solvent (collecting the rinse as hazardous waste) before disposal or recycling, in accordance with institutional guidelines.
By adhering to these procedures, researchers can safely handle N-(2-Methoxyphenyl)benzenesulfonamide, protecting themselves and their colleagues while maintaining the integrity of their scientific work.
References
-
Asiri, A. M., et al. (2011). N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2980. Retrieved from [Link]
-
CPAchem. (2024). Safety Data Sheet: 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135565727, (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. Retrieved from [Link]
-
Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Oncology Nursing Forum, 33(6), 1145–1147. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
CPAchem. (2024). Safety data sheet: 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
